Technical Documentation Center

6-Aminoisoquinoline-1,3(2H,4H)-dione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Aminoisoquinoline-1,3(2H,4H)-dione
  • CAS: 611187-09-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Aminoisoquinoline-1,3(2H,4H)-dione: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract 6-Aminoisoquinoline-1,3(2H,4H)-dione is a pivotal heterocyclic compound that has garnered significant attention in medicinal chemistry. Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminoisoquinoline-1,3(2H,4H)-dione is a pivotal heterocyclic compound that has garnered significant attention in medicinal chemistry. Its unique structural framework serves as a versatile scaffold for the synthesis of a new generation of therapeutic agents. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 6-Aminoisoquinoline-1,3(2H,4H)-dione, with a particular focus on its role as a key intermediate in the development of targeted therapies, including PARP and CDK4 inhibitors, as well as cereblon modulators. This document is intended to be an essential resource for researchers and professionals engaged in the exploration and utilization of this important molecule.

Core Chemical and Physical Properties

6-Aminoisoquinoline-1,3(2H,4H)-dione, identified by the CAS number 611187-09-8, is a polycyclic aromatic amine. The molecule incorporates an isoquinoline core structure featuring two carbonyl groups and an amino functional group, which are critical for its chemical reactivity and biological activity.

PropertyValueSource(s)
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1]
CAS Number 611187-09-8[2]
Appearance Predicted: Solid
Melting Point Data not available. The related compound 6-Aminoisoquinoline has a melting point of 211-212 °C.
Boiling Point Data not available. The related compound 6-Aminoisoquinoline has a predicted boiling point of 343.1 °C at 760 mmHg.
Solubility Data not available. The related compound 6-Aminoisoquinoline is slightly soluble in DMF and Methanol, and sparingly soluble in DMSO.

Spectroscopic Profile

A definitive spectroscopic analysis of 6-Aminoisoquinoline-1,3(2H,4H)-dione is crucial for its identification and characterization in research and manufacturing settings. While a complete, verified public record of its spectra is not available, the following represents a predictive overview based on its chemical structure and data from analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the methylene protons at the C4 position, and the amine and amide protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the isoquinoline core.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would reveal signals for the carbonyl carbons, the aromatic carbons, and the methylene carbon. The chemical shifts of the carbonyl carbons would be in the characteristic downfield region.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is anticipated to display characteristic absorption bands for the N-H stretching of the primary amine and the amide, C=O stretching of the dione functionality, and C-N stretching, as well as aromatic C-H and C=C stretching vibrations.

  • MS (Mass Spectrometry): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (176.17 g/mol ).

Synthesis and Manufacturing

The synthesis of 6-Aminoisoquinoline-1,3(2H,4H)-dione is a multi-step process that is critical for its availability in drug development pipelines. The most common synthetic route involves the preparation of a nitro-substituted precursor, followed by a reduction step.

Synthesis of the Precursor: 6-Nitroisoquinoline-1,3(2H,4H)-dione

A key intermediate in the synthesis is 6-Nitroisoquinoline-1,3(2H,4H)-dione (CAS Number: 611187-02-1)[3]. This precursor is typically synthesized through the condensation of 2-(carboxymethyl)-4-nitrobenzoic acid with urea.[4]

Experimental Protocol: Synthesis of 6-Nitroisoquinoline-1,3(2H,4H)-dione [4]

  • Reaction Setup: A mixture of 2-(carboxymethyl)-4-nitrobenzoic acid and urea is prepared in the presence of an acid catalyst, such as acetic acid.

  • Heating: The reaction mixture is heated to a temperature of at least 90°C.[4] The reaction can be allowed to proceed for a period of 1 to 8 hours.[4]

  • Work-up and Isolation: Upon completion of the reaction, the mixture is cooled, and the solid product is isolated by filtration. The crude product can be purified by recrystallization to yield 6-Nitroisoquinoline-1,3(2H,4H)-dione as a pale yellow solid.[3]

Synthesis_Nitro_Precursor 2-(carboxymethyl)-4-nitrobenzoic acid 2-(carboxymethyl)-4-nitrobenzoic acid Reaction Mixture Reaction Mixture 2-(carboxymethyl)-4-nitrobenzoic acid->Reaction Mixture + Urea + Acetic Acid Heating (≥90°C) Heating (≥90°C) Reaction Mixture->Heating (≥90°C) 1-8 hours Cooling & Filtration Cooling & Filtration Heating (≥90°C)->Cooling & Filtration Isolation 6-Nitroisoquinoline-1,3(2H,4H)-dione 6-Nitroisoquinoline-1,3(2H,4H)-dione Cooling & Filtration->6-Nitroisoquinoline-1,3(2H,4H)-dione Purification

Caption: Synthesis of the nitro precursor.

Reduction to 6-Aminoisoquinoline-1,3(2H,4H)-dione

The final step in the synthesis is the reduction of the nitro group of 6-Nitroisoquinoline-1,3(2H,4H)-dione to a primary amine. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents.

Experimental Protocol: Reduction of the Nitro Group

  • Reaction Setup: 6-Nitroisoquinoline-1,3(2H,4H)-dione is dissolved in a suitable solvent.

  • Reduction: A reducing agent, such as tin(II) chloride dihydrate in a protic solvent like ethanol, is added to the solution. The reaction mixture is then typically heated to reflux.

  • Work-up and Isolation: After the reaction is complete, the solvent is removed, and the residue is neutralized with a base. The aqueous solution is then extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude product, which can be further purified by chromatography to afford 6-Aminoisoquinoline-1,3(2H,4H)-dione.

Reduction_to_Amine 6-Nitroisoquinoline-1,3(2H,4H)-dione 6-Nitroisoquinoline-1,3(2H,4H)-dione Reaction Mixture Reaction Mixture 6-Nitroisoquinoline-1,3(2H,4H)-dione->Reaction Mixture + Reducing Agent (e.g., SnCl2·2H2O) Heating (Reflux) Heating (Reflux) Reaction Mixture->Heating (Reflux) Reduction Work-up & Purification Work-up & Purification Heating (Reflux)->Work-up & Purification Isolation 6-Aminoisoquinoline-1,3(2H,4H)-dione 6-Aminoisoquinoline-1,3(2H,4H)-dione Work-up & Purification->6-Aminoisoquinoline-1,3(2H,4H)-dione

Caption: Reduction to the final amine product.

Applications in Drug Discovery and Development

The isoquinoline-1,3(2H,4H)-dione scaffold is a privileged structure in medicinal chemistry, and the 6-amino derivative is a particularly valuable building block for creating potent and selective therapeutic agents.[5]

Intermediate for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. The 6-aminoisoquinoline-1,3(2H,4H)-dione core has been identified as a key pharmacophore in the development of novel PARP inhibitors. The amino group provides a convenient handle for further chemical modifications to optimize the binding affinity and selectivity of these inhibitors.

Scaffold for CDK4 Inhibitors

Cyclin-dependent kinase 4 (CDK4) is a crucial regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers. Derivatives of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione have been reported as potent and selective inhibitors of CDK4.[6] The introduction of substituents at the C-6 position of the isoquinoline-1,3(2H,4H)-dione core, which can be derived from the 6-amino functionality, has been shown to enhance inhibitory activity.[6]

Precursor for Cereblon Modulators

Cereblon (CRBN) is a component of the E3 ubiquitin ligase complex and is the primary target of immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide. A novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives have been designed and synthesized as cereblon modulators.[7] In these compounds, the 6-amino substituted derivative has been evaluated for its biological activity.[7]

Drug_Discovery_Applications cluster_Applications Therapeutic Targets 6-Aminoisoquinoline-1,3(2H,4H)-dione 6-Aminoisoquinoline-1,3(2H,4H)-dione PARP Inhibitors PARP Inhibitors 6-Aminoisoquinoline-1,3(2H,4H)-dione->PARP Inhibitors Key Intermediate CDK4 Inhibitors CDK4 Inhibitors 6-Aminoisoquinoline-1,3(2H,4H)-dione->CDK4 Inhibitors Core Scaffold Cereblon Modulators Cereblon Modulators 6-Aminoisoquinoline-1,3(2H,4H)-dione->Cereblon Modulators Precursor

Caption: Applications in drug discovery.

Safety, Handling, and Storage

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[6][8]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

6-Aminoisoquinoline-1,3(2H,4H)-dione is a compound of significant interest to the scientific and drug development communities. Its versatile chemical nature and its role as a key building block for a range of targeted therapeutics underscore its importance. This technical guide has provided a consolidated overview of its fundamental properties, synthesis, and applications. Further research into its physicochemical properties and biological activities will undoubtedly continue to expand its utility in the quest for novel and effective medicines.

References

  • PubChem. 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one. [Link]

  • Gao, H., et al. (2021). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1845. [Link]

  • Google Patents.
  • PubMed. Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors. [Link]

  • PubChem. 6-Aminoisoquinoline. [Link]

  • Organic & Biomolecular Chemistry. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. [Link]

  • Neliti. SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. [Link]

  • French-Ukrainian Journal of Chemistry. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. [Link]

  • French-Ukrainian Journal of Chemistry. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. [Link]

  • Journal of Chemical Technology and Metallurgy. EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. [Link]

  • Synsmart. 6-NITROISOQUINOLINE-1,3(2H,4H)-DIONE (CAS Number 611187-02-1). [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • PubMed Central. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]

  • PubMed. diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4. [Link]

  • PMC. 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione. [Link]

  • PMC. 2-Hydroxyisoquinoline-1,3(2H,4H)-dione. [Link]

Sources

Exploratory

"6-Aminoisoquinoline-1,3(2H,4H)-dione" CAS number 611187-09-8

An In-depth Technical Guide to 6-Aminoisoquinoline-1,3(2H,4H)-dione Introduction The isoquinoline-1,3(2H,4H)-dione scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Aminoisoquinoline-1,3(2H,4H)-dione

Introduction

The isoquinoline-1,3(2H,4H)-dione scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds.[1][2][3] Its unique chemical architecture allows for versatile functionalization, making it a cornerstone in the development of novel therapeutic agents. This guide focuses on a key derivative, 6-Aminoisoquinoline-1,3(2H,4H)-dione (CAS No. 611187-09-8), a critical building block for synthesizing potent enzyme inhibitors. While this specific molecule is often an intermediate rather than a final drug product, understanding its properties, synthesis, and biological context is paramount for researchers in medicinal chemistry and drug discovery. This document provides a comprehensive technical overview, from its fundamental chemical properties to its application as a scaffold for developing targeted therapies, particularly in oncology.

PART 1: Chemical Identity and Physicochemical Properties

6-Aminoisoquinoline-1,3(2H,4H)-dione is a stable, solid organic compound. Its primary utility lies in its reactive amino group at the C-6 position, which serves as a key handle for synthetic elaboration to build libraries of derivatives for structure-activity relationship (SAR) studies.

Table 1: Physicochemical and Identity Data

PropertyValueSource
CAS Number 611187-09-8[4][5][6]
Molecular Formula C₉H₈N₂O₂[7]
Molecular Weight 176.17 g/mol [7]
Physical Form Solid / Crystalline PowderN/A
Purity Typically >95%[8]
SMILES C1C(=O)NC(=O)C2=CC(=C(C=C12)N)[7]

PART 2: Synthesis and Characterization

The synthesis of 6-Aminoisoquinoline-1,3(2H,4H)-dione typically involves a multi-step process starting from a substituted benzoic acid derivative. A common and well-documented route proceeds through the corresponding 6-nitro intermediate, which is subsequently reduced to the target amine.

Synthetic Pathway

The synthesis can be logically broken down into two primary stages:

  • Formation of the 6-Nitroisoquinoline-1,3(2H,4H)-dione Core: This stage involves the cyclization of a nitro-substituted precursor. A patented method describes reacting 2-(carboxymethyl)-4-nitrobenzoic acid with urea in the presence of an acid like acetic acid, followed by heating.[9] This reaction forms the heterocyclic dione ring system with the nitro group positioned at the C-6 position.[9]

  • Reduction of the Nitro Group: The nitro group of 6-nitroisoquinoline-1,3(2H,4H)-dione is then reduced to the primary amine to yield the final product. Standard catalytic hydrogenation conditions (e.g., using palladium on carbon (Pd/C) with a hydrogen source like H₂ gas or ammonium formate) are typically effective for this transformation.

General Synthetic Protocol

Step 1: Synthesis of 6-Nitroisoquinoline-1,3(2H,4H)-dione [9]

  • To a reaction vessel, add 2-(carboxymethyl)-4-nitrobenzoic acid and urea.

  • Add a suitable acidic solvent, such as acetic acid.

  • Heat the reaction mixture to a temperature between 120°C and 160°C.

  • Allow the reaction to proceed for 1 to 8 hours, monitoring for the formation of the product (compound 2 in the patent).[9]

  • Upon completion, cool the mixture and isolate the crude 6-nitroisoquinoline-1,3(2H,4H)-dione product, which may be purified by recrystallization.

Step 2: Reduction to 6-Aminoisoquinoline-1,3(2H,4H)-dione

  • Dissolve 6-nitroisoquinoline-1,3(2H,4H)-dione in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Introduce a hydrogen source. This can be achieved by bubbling hydrogen gas through the mixture or by adding a hydrogen donor like ammonium formate.

  • Stir the reaction at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 6-Aminoisoquinoline-1,3(2H,4H)-dione.

  • Purify the product using column chromatography or recrystallization as needed.

Synthesis_Workflow cluster_stage1 Stage 1: Dione Formation cluster_stage2 Stage 2: Nitro Reduction A 2-(Carboxymethyl)- 4-nitrobenzoic acid C 6-Nitroisoquinoline-1,3(2H,4H)-dione A->C Acetic Acid, Heat (120-160°C) B Urea B->C Acetic Acid, Heat (120-160°C) D 6-Aminoisoquinoline-1,3(2H,4H)-dione C->D H₂, Pd/C Ethanol

Caption: Synthetic pathway for 6-Aminoisoquinoline-1,3(2H,4H)-dione.

Analytical Characterization

The identity and purity of the final compound are confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight and elemental composition.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, often with enantiomeric separation if chiral catalysts are used in derivative synthesis.[10]

PART 3: Biological Activity and Therapeutic Potential

While 6-Aminoisoquinoline-1,3(2H,4H)-dione itself is primarily a synthetic intermediate, its core scaffold is integral to compounds with significant therapeutic activity, particularly as inhibitors of enzymes central to cancer biology: Poly(ADP-ribose) polymerase (PARP) and Cyclin-Dependent Kinase 4 (CDK4).

The Isoquinoline-1,3-dione Scaffold as a PARP Inhibitor

Poly(ADP-ribose) polymerases (PARPs), especially PARP1 and PARP2, are critical enzymes in the base excision repair (BER) pathway, which resolves DNA single-strand breaks (SSBs).[11] In cancer cells with defective homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of unrepaired SSBs.[12] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). Since the HR pathway for repairing DSBs is deficient, the cell relies on error-prone pathways, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality .[13][14]

Marketed PARP inhibitors like Olaparib have validated this approach, especially for BRCA-deficient cancers.[13][14] Novel inhibitors based on various scaffolds are actively being developed, and the isoquinoline-1,3-dione core is a promising platform for creating next-generation PARP inhibitors.[11]

PARP_Pathway cluster_normal Normal Cell (HR Proficient) cluster_cancer BRCA-Deficient Cancer Cell SSB1 DNA Single-Strand Break (SSB) PARP1 PARP1/2 SSB1->PARP1 BER Base Excision Repair (BER) PARP1->BER Repaired1 DNA Repaired BER->Repaired1 SSB2 DNA Single-Strand Break (SSB) PARPi PARP Inhibitor (e.g., Isoquinoline-dione derivative) SSB2->PARPi DSB Replication Fork Collapse (Double-Strand Break) SSB2->DSB Replication HR Homologous Recombination (Defective) DSB->HR Death Cell Death (Synthetic Lethality) HR->Death

Caption: Mechanism of synthetic lethality with PARP inhibitors.

The Isoquinoline-1,3-dione Scaffold as a CDK4 Inhibitor

The cell cycle is tightly regulated by cyclin-dependent kinases (CDKs) and their cyclin partners. The CDK4/cyclin D1 complex is a key driver of the G1-S phase transition.[15] It phosphorylates the Retinoblastoma (Rb) protein, causing it to release the E2F transcription factor, which in turn activates genes required for DNA synthesis. In many cancers, the CDK4/cyclin D1 pathway is hyperactivated, leading to uncontrolled cell proliferation.[15]

Derivatives of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione have been identified as potent and selective inhibitors of CDK4.[15][16] These compounds typically feature substitutions at the C-6 position of the isoquinoline-dione core to enhance potency and selectivity over other CDKs like CDK1 and CDK2.[15][16] The 6-amino group of the title compound provides a perfect attachment point for creating these C-6 substituted derivatives.

CDK4_Pathway cluster_G1 G1 Phase Regulation GF Growth Factors CyclinD Cyclin D1 GF->CyclinD CDK4_complex CDK4/Cyclin D1 Complex CyclinD->CDK4_complex CDK4 CDK4 CDK4->CDK4_complex Rb_E2F Rb-E2F Complex CDK4_complex->Rb_E2F Phosphorylation pRb p-Rb Rb_E2F->pRb E2F E2F Rb_E2F->E2F S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase CDKi CDK4 Inhibitor (Isoquinoline-dione derivative) CDKi->CDK4_complex Inhibition

Caption: CDK4/Cyclin D1 pathway and point of inhibition.

PART 4: Experimental Protocols & Workflows

The following are generalized, representative protocols for assessing the inhibitory activity of compounds derived from the 6-aminoisoquinoline-1,3(2H,4H)-dione scaffold.

Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay

This assay measures the ability of a test compound to inhibit the catalytic activity of PARP1.

Materials:

  • Recombinant human PARP1 enzyme.

  • Histones (as a substrate for PAR-ylation).

  • Biotinylated NAD⁺.

  • Streptavidin-HRP (Horse Radish Peroxidase).

  • HRP substrate (e.g., TMB).

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Test compounds (dissolved in DMSO).

  • 96-well plates (high-binding).

Methodology:

  • Plate Coating: Coat a 96-well plate with histones overnight at 4°C. Wash plates with wash buffer (PBS + Tween-20).

  • Compound Addition: Add serial dilutions of the test compound (e.g., from 1 nM to 100 µM) to the wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.

  • Enzyme Reaction: Add a mixture of PARP1 enzyme and activated DNA to the wells. Incubate for 5 minutes at room temperature.

  • Initiate PAR-ylation: Add Biotinylated NAD⁺ to all wells to start the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Wash the plate. Add Streptavidin-HRP and incubate for 30 minutes. Wash again.

  • Signal Development: Add TMB substrate. After sufficient color development, stop the reaction with sulfuric acid.

  • Data Acquisition: Read the absorbance at 450 nm. Calculate IC₅₀ values by plotting the percentage of inhibition against the log of the inhibitor concentration.

PARP_Assay_Workflow A 1. Coat Plate with Histones B 2. Add Test Compound Dilutions A->B C 3. Add PARP1 Enzyme & Activated DNA B->C D 4. Add Biotin-NAD⁺ (Initiate Reaction) C->D E 5. Add Streptavidin-HRP D->E F 6. Add TMB Substrate & Stop Solution E->F G 7. Read Absorbance (450 nm) & Calculate IC₅₀ F->G

Caption: Workflow for a PARP1 enzymatic inhibition assay.

Protocol 2: In Vitro CDK4/Cyclin D1 Kinase Assay

This assay measures the inhibition of Rb protein phosphorylation by the CDK4/Cyclin D1 complex.

Materials:

  • Recombinant human CDK4/Cyclin D1 complex.

  • Rb protein (substrate).

  • [γ-³³P]ATP or an antibody-based detection system (e.g., LanthaScreen™).

  • Kinase assay buffer.

  • Test compounds (dissolved in DMSO).

  • 96-well plates.

Methodology:

  • Prepare Reaction Mix: In each well, combine the kinase assay buffer, Rb substrate, and the test compound at various concentrations.

  • Enzyme Addition: Add the CDK4/Cyclin D1 enzyme complex to each well to initiate the reaction.

  • Phosphorylation: Add ATP (e.g., [γ-³³P]ATP) to start the phosphorylation. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Stop Reaction: Stop the reaction by adding EDTA or by spotting the mixture onto a phosphocellulose filter membrane.

  • Detection:

    • Radiometric: If using [γ-³³P]ATP, wash the filter membrane to remove unincorporated ATP and measure the incorporated radioactivity using a scintillation counter.

    • Antibody-based: If using a FRET-based system, add the detection antibody mix and read the plate on a suitable fluorescence reader.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition versus the log of the inhibitor concentration.

CDK4_Assay_Workflow A 1. Add Rb Substrate & Test Compound to Wells B 2. Add CDK4/Cyclin D1 Enzyme A->B C 3. Add ATP to Initiate Phosphorylation B->C D 4. Stop Reaction (e.g., with EDTA) C->D E 5. Detect Phosphorylated Rb (Radiometric or FRET) D->E F 6. Analyze Data & Calculate IC₅₀ E->F

Caption: Workflow for a CDK4/Cyclin D1 kinase assay.

PART 5: Safety, Handling, and Storage

As a research chemical, 6-Aminoisoquinoline-1,3(2H,4H)-dione requires careful handling. The toxicological properties have not been fully investigated, but related compounds and general safety principles dictate a cautious approach.[17]

Table 2: Hazard and Safety Information

CategoryRecommendationSource(s)
Hazard Identification GHS pictograms often indicate: Acute toxicity (Oral, Dermal, Inhalation), Skin Corrosion/Irritation, and Serious Eye Damage. Hazard Statements: H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage).
Handling Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[17][18]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[17][18]
First Aid: Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[17]
First Aid: Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[17]
First Aid: Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[17]
First Aid: Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[17]

Conclusion

6-Aminoisoquinoline-1,3(2H,4H)-dione is a valuable chemical entity in modern drug discovery. While its direct biological activity is not its primary feature, its role as a versatile scaffold is of immense importance. The ability to easily modify the C-6 amino group allows medicinal chemists to systematically explore the chemical space around the isoquinoline-dione core. This has led to the discovery of potent and selective inhibitors for critical oncology targets like PARP and CDK4. A thorough understanding of its synthesis, properties, and the biological pathways it can be used to target is essential for any researcher aiming to develop novel therapeutics in this chemical class.

References

  • Arctom Scientific. (n.d.). CAS NO. 611187-09-8 | 6-Aminoisoquinoline-1,3(2H,4H)-dione. Retrieved from [Link]

  • Google Patents. (2017). US9840468B1 - Methods for the preparation of 6-aminoisoquinoline.
  • Hairui Chemical. (n.d.). 6-Aminoisoquinoline-1,3(2H,4H)-dione_611187-09-8. Retrieved from [Link]

  • PubChem. (n.d.). 6-Aminoisoquinoline. Retrieved from [Link]

  • ResearchGate. (2024). Selected bioactive isoquinoline-1,3(2H,4H)-dione derivatives and related reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected biologically active isoquinoline-1,3(2H,4H)-dione derivatives. Retrieved from [Link]

  • Frontiers in Oncology. (2022). A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2009). Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4. Retrieved from [Link]

  • Clinical Cancer Research. (2014). BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency. Retrieved from [Link]

  • Medicinal Chemistry Research. (2020). Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. Retrieved from [Link]

  • National Institutes of Health. (2020). Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. Retrieved from [Link]

  • MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Retrieved from [Link]

  • BMC Cancer. (2006). 1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2008). 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). Retrieved from [Link]

  • National Institutes of Health. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2025). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Retrieved from [Link]

  • MDPI. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • National Institutes of Health. (2022). Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones and Their 1-Sulfoxide Analogues. Retrieved from [Link]

  • MDPI. (2023). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Retrieved from [Link]

Sources

Foundational

Unveiling the Action of 6-Aminoisoquinoline-1,3(2H,4H)-dione: A Technical Guide to a Putative Kinase Inhibitor

Introduction: Decoding a Privileged Scaffold In the landscape of modern drug discovery, certain chemical structures, often termed "privileged scaffolds," reappear across a multitude of biologically active molecules. Thes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Decoding a Privileged Scaffold

In the landscape of modern drug discovery, certain chemical structures, often termed "privileged scaffolds," reappear across a multitude of biologically active molecules. These frameworks possess the inherent ability to bind to specific protein families, serving as a robust foundation for the development of targeted therapeutics. The isoquinoline-1,3(2H,4H)-dione core is one such scaffold, and its derivative, 6-Aminoisoquinoline-1,3(2H,4H)-dione, stands as a compound of significant interest. While direct, comprehensive studies on the precise mechanism of action for this specific molecule are not extensively documented in publicly available literature, a strong body of evidence points towards its role as a potent enzyme inhibitor. Analysis of its structural analogues and the broader chemical family strongly suggests a primary mechanism centered on the inhibition of cyclin-dependent kinases, particularly CDK4.

This guide will provide an in-depth exploration of the putative mechanism of action of 6-Aminoisoquinoline-1,3(2H,4H)-dione, grounding the discussion in the established pharmacology of its close chemical relatives. We will delve into the molecular interactions that likely govern its biological activity, the downstream cellular consequences, and the experimental methodologies required to validate these hypotheses.

The Isoquinoline-1,3(2H,4H)-dione Core: A Cornerstone for Kinase Inhibition

The isoquinoline-1,3(2H,4H)-dione framework is a recurring motif in the design of kinase inhibitors. Kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental process in cellular signaling. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.

The isoquinoline-1,3(2H,4H)-dione scaffold provides a rigid and planar structure that can effectively fit into the ATP-binding pocket of many kinases. The dione component, with its two carbonyl groups, can act as a hydrogen bond acceptor, a critical feature for anchoring the molecule within the active site. Furthermore, the aromatic rings allow for various substitutions, enabling the fine-tuning of potency and selectivity for a specific kinase target.

Primary Putative Mechanism: Selective Inhibition of Cyclin-Dependent Kinase 4 (CDK4)

The most compelling evidence for the mechanism of action of 6-Aminoisoquinoline-1,3(2H,4H)-dione points towards the inhibition of Cyclin-Dependent Kinase 4 (CDK4). CDK4, in complex with its regulatory partner Cyclin D1, is a pivotal driver of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (DNA synthesis) phase. In many cancers, the CDK4/Cyclin D1 pathway is hyperactivated, leading to uncontrolled cell proliferation.

A series of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives have been reported as potent and selective inhibitors of CDK4.[1][2] These studies highlight that the isoquinoline-1,3(2H,4H)-dione core is essential for activity. The 6-amino group on the isoquinoline ring of our topic compound is a particularly significant feature. In many kinase inhibitors, an amino group at this position forms crucial hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket, a key interaction for potent inhibition.

Molecular Interactions and Binding Mode

Based on molecular modeling and structure-activity relationship (SAR) data from related compounds, the following binding mode for 6-Aminoisoquinoline-1,3(2H,4H)-dione within the ATP-binding site of CDK4 can be postulated:

  • Hinge Binding: The 6-amino group is positioned to form one or more hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues of CDK4. This interaction is a cornerstone of ATP-competitive kinase inhibition.

  • Hydrogen Bonding with the Dione Moiety: The carbonyl groups of the dione can form hydrogen bonds with catalytic residues or backbone amides within the active site, further stabilizing the inhibitor-enzyme complex.

  • Hydrophobic Interactions: The aromatic isoquinoline ring system likely engages in hydrophobic interactions with nonpolar residues in the ATP-binding pocket.

Signaling Pathway: CDK4/Cyclin D1 and Cell Cycle Progression

The diagram below illustrates the canonical CDK4/Cyclin D1 pathway and the proposed point of inhibition by 6-Aminoisoquinoline-1,3(2H,4H)-dione.

CDK4_Pathway cluster_0 G1 Phase cluster_1 G1-S Transition Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD1 Cyclin D1 Mitogens->CyclinD1 Upregulates ActiveComplex CDK4/Cyclin D1 (Active Complex) CyclinD1->ActiveComplex CDK4 CDK4 CDK4->ActiveComplex Rb Rb ActiveComplex->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb (Phosphorylated) S_Phase_Genes S-Phase Genes (e.g., DNA Polymerase) E2F->S_Phase_Genes Activates Transcription Inhibitor 6-Aminoisoquinoline- 1,3(2H,4H)-dione Inhibitor->ActiveComplex Inhibits Experimental_Workflow start Hypothesis: Compound inhibits CDK4 kinase_assay In Vitro Kinase Assay (Determine IC50 for CDK4) start->kinase_assay cell_prolif Cellular Proliferation Assay (e.g., MTT, in Rb-positive cells) kinase_assay->cell_prolif If potent western_blot Western Blot Analysis (Measure p-Rb levels) cell_prolif->western_blot If active in cells cell_cycle Flow Cytometry (Cell Cycle Analysis) western_blot->cell_cycle Confirm target engagement conclusion Conclusion: Mechanism Validated cell_cycle->conclusion Confirm downstream effect

Workflow for validating the mechanism of action.
Detailed Experimental Protocols

1. In Vitro CDK4/Cyclin D1 Kinase Assay

  • Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of CDK4 and to calculate its IC50 value.

  • Methodology:

    • Recombinant human CDK4/Cyclin D1 enzyme is incubated with a specific peptide substrate (e.g., a fragment of the Rb protein) and ATP (radiolabeled or in a system with a detection antibody for the phosphorylated substrate).

    • The compound is added in a range of concentrations.

    • The reaction is allowed to proceed for a defined period at 30°C.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified (e.g., by scintillation counting for radiolabeled ATP or by luminescence/fluorescence in commercial assay kits).

    • The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (e.g., DMSO).

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

2. Cellular Proliferation Assay

  • Objective: To assess the compound's ability to inhibit the growth of cancer cells that are dependent on CDK4 activity.

  • Methodology:

    • Select a cancer cell line known to have an intact Rb pathway and to be reliant on CDK4 for proliferation (e.g., MCF-7 breast cancer cells).

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the compound for 72 hours.

    • After the incubation period, add a reagent to measure cell viability (e.g., MTT, which is converted to a colored formazan product by metabolically active cells, or a reagent that measures ATP content).

    • Quantify the signal using a plate reader.

    • Calculate the GI50 (the concentration required to inhibit cell growth by 50%) from the dose-response curve.

3. Western Blot for Phospho-Rb

  • Objective: To confirm that the compound inhibits CDK4 activity within the cell by measuring the phosphorylation of its direct substrate, Rb.

  • Methodology:

    • Treat the selected cell line with the compound at concentrations around its GI50 value for a specified time (e.g., 24 hours).

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with primary antibodies specific for phosphorylated Rb (e.g., at Ser780, a CDK4-specific site) and total Rb (as a loading control).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the phospho-Rb signal relative to the total Rb signal indicates target engagement.

Alternative Putative Mechanism: PARP Inhibition

While CDK4 inhibition is the most probable mechanism, the isoquinoline core structure is also found in inhibitors of Poly(ADP-ribose) polymerase (PARP). [3][4]PARP enzymes, particularly PARP-1, are crucial for DNA single-strand break repair. Inhibiting PARP in cancer cells with deficiencies in other DNA repair pathways (such as those with BRCA1/2 mutations) can lead to synthetic lethality.

The isoquinolinone moiety can mimic the nicotinamide portion of the NAD+ cofactor, which is the substrate for PARP enzymes. [4]Therefore, it is plausible that 6-Aminoisoquinoline-1,3(2H,4H)-dione could also exhibit inhibitory activity against PARP. This would represent a distinct but equally valuable therapeutic mechanism. Investigating this possibility would require specific PARP enzymatic and cellular assays, similar in principle to those described for CDK4.

Conclusion and Future Directions

The chemical architecture of 6-Aminoisoquinoline-1,3(2H,4H)-dione strongly suggests its function as a competitive inhibitor of protein kinases, with Cyclin-Dependent Kinase 4 being the most likely primary target. This proposed mechanism is supported by substantial evidence from structurally related compounds and provides a clear, testable hypothesis. The predicted downstream effects—inhibition of Rb phosphorylation and subsequent G1 cell cycle arrest—are well-established consequences of CDK4 inhibition and represent a validated strategy for cancer therapy.

Future research should focus on the empirical validation of this proposed mechanism through the experimental protocols outlined in this guide. Head-to-head comparisons with known CDK4 inhibitors and screening against a panel of other kinases would further elucidate the compound's potency and selectivity. Furthermore, exploring the potential for PARP inhibition could reveal additional therapeutic applications for this versatile chemical scaffold. The insights gained from such studies will be invaluable for the continued development of isoquinoline-1,3(2H,4H)-dione derivatives as targeted therapeutic agents.

References

  • Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking. PMC - PubMed Central. Available at: [Link].

  • 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). PubMed. (2008-06-26). Available at: [Link].

  • Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. Patsnap Synapse. (2025-08-09). Available at: [Link].

  • 4-(Phenylaminomethylene)isoquinoline-1,3(2 H ,4 H )-diones as Potent and Selective Inhibitors of the Cyclin-Dependent Kinase 4 (CDK4). ResearchGate. (2025-08-06). Available at: [Link].

  • Molecular-docking-guided 3D-QSAR studies of substituted isoquinoline-1,3-(2H,4H)-diones as cyclin-dependent kinase 4 (CDK4) inhibitors. National Genomics Data Center (CNCB-NGDC). Available at: [Link].

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. MDPI. Available at: [Link].

  • Discovery of Fused Isoquinolinone/Triazole as a Scaffold for Tankyrase and PARP Inhibition. Patsnap Synapse. (2025-12-27). Available at: [Link].

Sources

Exploratory

A Technical Guide to 6-Aminoisoquinoline-1,3(2H,4H)-dione as a Putative PARP Inhibitor

Authored for: Drug Development Professionals, Medicinal Chemists, and Cancer Biology Researchers Executive Summary: The clinical success of Poly(ADP-ribose) polymerase (PARP) inhibitors has revolutionized the treatment l...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Drug Development Professionals, Medicinal Chemists, and Cancer Biology Researchers

Executive Summary: The clinical success of Poly(ADP-ribose) polymerase (PARP) inhibitors has revolutionized the treatment landscape for cancers harboring DNA damage response (DDR) deficiencies, most notably BRCA1/2 mutations. This guide explores the scientific foundation and preclinical development path for a specific heterocyclic scaffold, 6-Aminoisoquinoline-1,3(2H,4H)-dione , as a putative PARP inhibitor. While direct evidence for this specific molecule is emerging, this document synthesizes established principles of PARP inhibition, structure-activity relationships of related compounds, and validated experimental protocols to provide a comprehensive framework for its investigation and development.

The Central Role of PARP in DNA Repair and Cancer

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme that functions as a DNA damage sensor.[1] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit other essential DNA repair proteins, facilitating the base excision repair (BER) pathway.[2]

The Principle of Synthetic Lethality

The therapeutic strategy behind PARP inhibitors hinges on the concept of "synthetic lethality." In normal, healthy cells, DNA double-strand breaks (DSBs) that arise from collapsed replication forks can be efficiently repaired by the high-fidelity homologous recombination (HR) pathway, for which BRCA1 and BRCA2 proteins are essential.[3] However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient.

When these HR-deficient cells are treated with a PARP inhibitor, SSBs cannot be efficiently repaired. During DNA replication, these unrepaired SSBs are converted into toxic DSBs.[4] Without a functional HR pathway to repair these DSBs, the cell resorts to error-prone pathways, leading to genomic catastrophe and apoptosis.[5] This selective killing of cancer cells while sparing normal, HR-proficient cells is the cornerstone of PARP inhibitor efficacy.[3]

The Isoquinolinone Scaffold: A Privileged Structure for PARP Inhibition

The isoquinolinone core is a well-established pharmacophore in the design of PARP inhibitors.[6] Its structure mimics the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes, allowing it to competitively bind within the catalytic pocket. Various derivatives of the isoquinolinone and related isoquinolinedione scaffolds have been investigated, demonstrating that this core can be decorated with different substituents to optimize potency, selectivity, and pharmacokinetic properties.[7][8][9]

Postulated Mechanism of Action for 6-Aminoisoquinoline-1,3(2H,4H)-dione

The therapeutic effect of PARP inhibitors is understood to be twofold: catalytic inhibition and PARP trapping.

  • Catalytic Inhibition: By occupying the NAD+ binding site, the inhibitor prevents the synthesis of PAR chains, thereby halting the recruitment of the DNA repair machinery.

  • PARP Trapping: Perhaps more critically, many PARP inhibitors lock the PARP1 enzyme onto the DNA at the site of damage.[10] This trapped PARP-DNA complex is a significant physical obstacle to DNA replication and transcription, proving to be even more cytotoxic than the persistence of an unrepaired SSB alone.[2] The potency of different PARP inhibitors often correlates with their ability to trap PARP.[11]

The 6-Aminoisoquinoline-1,3(2H,4H)-dione molecule is hypothesized to function through both mechanisms. The dione core would serve as the nicotinamide mimic, while the 6-amino group could form critical hydrogen bonds within the active site to enhance binding affinity and trapping efficiency.

cluster_HR_Proficient HR-Proficient Cell (Normal) cluster_HR_Deficient HR-Deficient Cell (e.g., BRCA-mutant Cancer) ssb1 DNA Single-Strand Break (SSB) parp_rec1 PARP1 Recruited ssb1->parp_rec1 parp_inhib1 PARP Inhibitor Blocks Repair parp_rec1->parp_inhib1 dsbs1 Replication Fork Collapse -> DSB parp_inhib1->dsbs1 hr_repair Homologous Recombination (HR) Repairs DSB dsbs1->hr_repair survival Cell Survival hr_repair->survival ssb2 DNA Single-Strand Break (SSB) parp_rec2 PARP1 Recruited ssb2->parp_rec2 parp_inhib2 PARP Inhibitor Blocks Repair & Traps PARP parp_rec2->parp_inhib2 dsbs2 Replication Fork Collapse -> DSB parp_inhib2->dsbs2 hr_fail HR Repair Fails dsbs2->hr_fail apoptosis Apoptosis hr_fail->apoptosis start 2-(Carboxymethyl)-4-nitrobenzoic acid step1 Cyclization with Urea (Acid catalyst, heat) start->step1 intermediate 6-Nitroisoquinoline-1,3(2H,4H)-dione step1->intermediate step2 Reduction of Nitro Group (e.g., H2, Pd/C or SnCl2) intermediate->step2 product 6-Aminoisoquinoline-1,3(2H,4H)-dione step2->product

Figure 2: Plausible synthetic workflow for the target compound.

Protocol 4.1: General Synthesis
  • Cyclization: React 2-(carboxymethyl)-4-nitrobenzoic acid with urea in the presence of an acid catalyst (e.g., acetic acid) at elevated temperatures (140-160 °C) to form the bicyclic 6-nitroisoquinoline-1,3(2H,4H)-dione intermediate. [12]2. Purification: After cooling, the crude product is precipitated, filtered, and washed to yield the nitro-intermediate.

  • Reduction: The nitro group of 6-nitroisoquinoline-1,3(2H,4H)-dione is reduced to the primary amine. This can be achieved through various standard methods, such as catalytic hydrogenation (H2 gas with a Palladium on carbon catalyst) or chemical reduction (e.g., using tin(II) chloride in an acidic medium).

  • Final Purification: The final product, 6-Aminoisoquinoline-1,3(2H,4H)-dione, is purified using column chromatography or recrystallization to achieve high purity (>98%).

  • Characterization: The structure and purity of the final compound must be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Preclinical Evaluation Workflow

A staged, multi-faceted approach is required to validate the efficacy and mechanism of a novel PARP inhibitor. [1][13][14]This workflow progresses from initial biochemical potency to cellular mechanism and finally to in vivo anti-tumor activity.

cluster_cellular biochem Biochemical Assays (Determine IC50 vs PARP1/2) viability Cell Viability (BRCA-mut vs WT) biochem->viability cellular Cellular Assays (Confirm Mechanism & Potency) invivo In Vivo Models (Assess Efficacy & Tolerability) viability->invivo target Target Engagement (γH2AX Foci Assay) target->invivo trapping PARP Trapping (Cell Fractionation) trapping->invivo

Sources

Foundational

The Emergence of 6-Aminoisoquinoline-1,3(2H,4H)-dione Analogs as Selective CDK4 Inhibitors: A Technical Guide for Drug Discovery

Foreword: Targeting the Cell Cycle's Gatekeeper in Oncology The dysregulation of the cell cycle is a fundamental hallmark of cancer, with the Cyclin-Dependent Kinase 4 (CDK4) and its regulatory partner, Cyclin D, playing...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Targeting the Cell Cycle's Gatekeeper in Oncology

The dysregulation of the cell cycle is a fundamental hallmark of cancer, with the Cyclin-Dependent Kinase 4 (CDK4) and its regulatory partner, Cyclin D, playing a pivotal role in the G1-S phase transition.[1][2] This complex acts as a critical checkpoint, integrating extracellular growth signals with the core cell cycle machinery.[3] In numerous malignancies, aberrant signaling pathways lead to the hyperactivation of the Cyclin D-CDK4/6 complex, which then phosphorylates and inactivates the Retinoblastoma (Rb) tumor suppressor protein.[4][5] This inactivation releases the E2F family of transcription factors, triggering the expression of genes necessary for DNA replication and committing the cell to division.[6] Consequently, inhibiting CDK4 has emerged as a validated and powerful therapeutic strategy in oncology, particularly in hormone receptor-positive (HR+) breast cancer.[7][8][9]

This guide delves into the scientific foundation and practical application of a promising chemical scaffold in the pursuit of selective CDK4 inhibition: the isoquinoline-1,3(2H,4H)-dione core. We will focus specifically on the rationale and evaluation of derivatives bearing a 6-amino substitution, a key feature identified in structure-activity relationship (SAR) studies for potent CDK4 inhibitory activity.[10] This document is intended for researchers, medicinal chemists, and drug development professionals, providing in-depth mechanistic insights, validated experimental protocols, and a forward-looking perspective on this inhibitor class.

The CDK4/Cyclin D/Rb Signaling Axis: A Prime Oncogenic Driver

The commitment to cellular proliferation is a tightly controlled process. In normal cells, mitogenic signals stimulate the synthesis of Cyclin D, which binds to and activates CDK4. The active Cyclin D-CDK4 complex then initiates the sequential phosphorylation of the Rb protein.[6][11] This multi-site phosphorylation disrupts Rb's ability to bind and sequester E2F transcription factors.[4] Once liberated, E2F drives the transcription of genes essential for S-phase entry, including Cyclin E, Cyclin A, and enzymes required for DNA synthesis.[12]

In cancer, this pathway is frequently hijacked. Common mechanisms include the amplification or overexpression of the CCND1 gene (encoding Cyclin D1), loss-of-function mutations in the endogenous CDK4/6 inhibitor p16INK4A, or amplification of the CDK4 gene itself.[13] The result is a constitutively active CDK4/Cyclin D complex, leading to sustained Rb phosphorylation and uncontrolled cell proliferation.[4] Selective small-molecule inhibitors that target the ATP-binding pocket of CDK4 competitively block its kinase activity, restore Rb-mediated cell cycle arrest, and thereby offer a targeted therapeutic intervention.[3][7]

CDK4_Pathway cluster_0 Extracellular Signals cluster_1 G1 Phase Regulation cluster_2 Cell Cycle Progression cluster_3 Therapeutic Intervention Growth_Factors Growth Factors (Mitogens) CyclinD_CDK4 Cyclin D / CDK4 Complex Growth_Factors->CyclinD_CDK4 Upregulates Cyclin D Rb Rb CyclinD_CDK4->Rb Phosphorylates p16 p16 (INK4a) p16->CyclinD_CDK4 Inhibits E2F E2F Rb->E2F Sequesters Rb_P p-Rb (Inactive) S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Rb_P->E2F Release Cell_Cycle_Progression G1-S Transition S_Phase_Genes->Cell_Cycle_Progression Inhibitor 6-Aminoisoquinoline- 1,3(2H,4H)-dione (CDK4 Inhibitor) Inhibitor->CyclinD_CDK4 Competitively Inhibits ATP Binding

Figure 1: The CDK4/Cyclin D signaling pathway and the mechanism of its inhibition.

The Isoquinoline-1,3(2H,4H)-dione Scaffold: A Privileged Structure for Kinase Inhibition

The isoquinoline-1,3(2H,4H)-dione core has emerged as a valuable scaffold in medicinal chemistry, with derivatives showing a range of biological activities.[3][14][15] In the context of CDK4 inhibition, a seminal study on 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones revealed critical structure-activity relationships.[10] This work demonstrated that a basic amine substituent on the aniline "headpiece" of the molecule is a crucial requirement for potent CDK4 inhibitory activity.

This finding provides a strong rationale for investigating 6-Aminoisoquinoline-1,3(2H,4H)-dione as a foundational structure. The amino group at the C-6 position of the isoquinoline core is hypothesized to engage in key hydrogen bonding interactions within the ATP-binding pocket of CDK4, contributing to both potency and selectivity over other kinases like CDK1 and CDK2.[16] Further derivatization of this core, particularly at the C-4 position, has been explored to optimize binding and pharmacokinetic properties.[16][17]

SAR_Logic Scaffold Isoquinoline-1,3(2H,4H)-dione Core Scaffold SAR_Finding Key SAR Finding: Basic amine is required for CDK4 activity Scaffold->SAR_Finding Hypothesis Hypothesis: 6-Amino group provides key binding interaction SAR_Finding->Hypothesis Core_Molecule 6-Aminoisoquinoline- 1,3(2H,4H)-dione Hypothesis->Core_Molecule Derivatives Further Derivatives (e.g., at C-4 position) for potency & PK Core_Molecule->Derivatives Experimental_Workflow Biochem Step 1: Biochemical Assays (Target Engagement) Cellular Step 2: Cellular Assays (Target Validation) Biochem->Cellular Confirm Potency & Selectivity Functional Step 3: Functional Assays (Phenotypic Outcome) Cellular->Functional Confirm Mechanism of Action Vivo Step 4: In Vivo Models (Preclinical Efficacy) Functional->Vivo Confirm Anti-proliferative Effect

Figure 3: A tiered experimental workflow for evaluating CDK4 inhibitors.

Biochemical Kinase Inhibition Assays

Causality: The primary goal is to quantify the direct inhibitory effect of the compound on the kinase activity of the purified CDK4/Cyclin D1 complex. This is essential to confirm on-target activity and determine the potency (typically as an IC50 value). Comparing activity against other relevant kinases (e.g., CDK2/Cyclin E, CDK1/Cyclin B) establishes the selectivity profile.

Protocol: In Vitro CDK4/Cyclin D1 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

  • Reagents & Materials:

    • Recombinant human CDK4/Cyclin D1 enzyme complex.

    • Biotinylated peptide substrate (e.g., a fragment of Rb).

    • ATP.

    • Europium-labeled anti-phospho-substrate antibody.

    • Streptavidin-conjugated acceptor (e.g., Allophycocyanin - APC).

    • Assay Buffer: Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Test Compound: 6-Aminoisoquinoline-1,3(2H,4H)-dione analog, serially diluted in DMSO.

  • Procedure:

    • Add 2.5 µL of 4x test compound dilution to the wells of a low-volume 384-well plate.

    • Add 2.5 µL of 4x CDK4/Cyclin D1 enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of a 2x substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of TR-FRET detection reagent mix (containing EDTA, Europium-labeled antibody, and Streptavidin-APC).

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the ratio of the emission at 665 nm to 615 nm.

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Representative IC50 Data for Selective CDK4/6 Inhibitors

CompoundCDK4/Cyclin D1 IC50 (nM)CDK6/Cyclin D3 IC50 (nM)Selectivity (CDK6/CDK4)
Palbociclib915~1.7
Ribociclib10393.9
Abemaciclib2105.0
Note: Data compiled for illustrative purposes from public sources.[18][19]
Cellular Target Engagement: Rb Phosphorylation

Causality: To validate that the compound inhibits CDK4 within a cellular context, it is crucial to measure the phosphorylation of its primary substrate, Rb. A potent inhibitor should decrease the level of phosphorylated Rb (pRb) at CDK4/6-specific sites (e.g., Ser780, Ser807/811) in a dose-dependent manner.

Protocol: Western Blot for Phospho-Rb (Ser780)

  • Cell Culture & Treatment:

    • Plate an Rb-proficient cancer cell line (e.g., MCF-7, T-47D) in 6-well plates.

    • Allow cells to adhere and grow to 70-80% confluency.

    • Treat cells with increasing concentrations of the test compound for 24 hours. Include a vehicle control (DMSO).

  • Lysate Preparation:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells directly in the plate with 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • Western Blotting: [4] 1. Normalize protein samples to 20-30 µg per lane. Add Laemmli sample buffer and boil for 5 minutes. 2. Separate proteins on an 8% SDS-PAGE gel. 3. Transfer proteins to a nitrocellulose or PVDF membrane. [4] 4. Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). 5. Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST:

    • Rabbit anti-phospho-Rb (Ser780)
    • Mouse anti-total Rb [4] * Mouse anti-β-Actin (loading control)
    • Wash the membrane 3x for 10 minutes each with TBST.
    • Incubate with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse) for 1 hour at room temperature.
    • Wash the membrane 3x for 10 minutes each with TBST.
    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
  • Data Analysis:

    • Quantify band intensity using densitometry software.

    • Normalize the phospho-Rb signal to the total Rb signal for each condition.

    • Express the results as a percentage of the vehicle-treated control.

Cell-Based Functional Assays: Proliferation

Causality: The ultimate cellular consequence of CDK4 inhibition is a halt in cell cycle progression, leading to a cytostatic effect. Measuring the impact on cell proliferation is a key functional readout. It is critical to choose the appropriate assay, as methods relying on metabolic activity (e.g., MTT, ATP-based assays) can be confounded by the fact that CDK4/6-inhibited cells arrest in G1 but continue to grow in size, leading to an underestimation of the anti-proliferative effect. [20][21]DNA-based assays (e.g., CyQUANT, Hoechst staining) or direct cell counting are therefore more reliable. [10][16] Protocol: Cell Proliferation Assay (DNA Content-Based)

  • Reagents & Materials:

    • Rb-proficient cancer cell line (e.g., MCF-7).

    • Appropriate cell culture medium and supplements.

    • Test compound, serially diluted.

    • CyQUANT™ Direct Cell Proliferation Assay kit or similar DNA-binding dye.

  • Procedure:

    • Seed 2,000-5,000 cells per well in a 96-well black, clear-bottom plate.

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of the test compound.

    • Incubate for 72 hours under standard cell culture conditions.

    • Prepare the DNA-binding dye reagent according to the manufacturer's instructions.

    • Remove the culture medium and add the dye reagent to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

    • Read the fluorescence on a plate reader with appropriate filters (e.g., Ex/Em ~485/530 nm).

  • Data Analysis:

    • Subtract background fluorescence (from wells with no cells).

    • Normalize the fluorescence signal to the vehicle-treated control wells (representing 100% proliferation).

    • Plot the percentage of proliferation against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

In Vivo Efficacy Studies

Causality: To demonstrate therapeutic potential, the compound must show anti-tumor activity in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model to evaluate a compound's ability to inhibit tumor growth. [22] Protocol: Human Tumor Xenograft Model

  • Model Establishment:

    • Subcutaneously implant 5-10 million Rb-proficient human cancer cells (e.g., COLO-205, MCF-7) mixed with Matrigel into the flank of female athymic nude mice.

    • Monitor tumor growth with caliper measurements.

    • When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and vehicle control groups (n=8-10 mice per group).

  • Treatment:

    • Formulate the test compound in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80).

    • Administer the compound orally (p.o.) once or twice daily at predefined dose levels (e.g., 25, 50, 100 mg/kg).

    • Administer vehicle to the control group on the same schedule.

    • Treat for 21-28 consecutive days.

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2.

    • Monitor animal body weight and general health status as indicators of toxicity.

    • The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in the control group.

    • At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for pRb) to confirm in vivo target engagement.

Conclusion and Future Directions

The 6-Aminoisoquinoline-1,3(2H,4H)-dione scaffold represents a promising starting point for the development of novel, selective CDK4 inhibitors. The established requirement of a basic amine for potent activity strongly supports this structural hypothesis. A rigorous, multi-tiered evaluation process, from biochemical confirmation of target engagement to robust cell-based functional assays and in vivo efficacy models, is paramount to advancing candidates in this chemical series.

Future work should focus on expanding the structure-activity relationship around the 6-amino core, optimizing for potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability, oral bioavailability). Furthermore, as resistance to CDK4/6 inhibitors can emerge, exploring this scaffold in combination with other targeted agents (e.g., PI3K or MEK inhibitors) may provide durable and synergistic anti-tumor responses. [12]The systematic application of the principles and protocols outlined in this guide will enable the efficient identification and validation of next-generation CDK4 inhibitors for cancer therapy.

References

  • Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis. (n.d.). SpringerLink. Retrieved January 21, 2026, from [Link]

  • Qian, X., et al. (2022). Cyclin D-CDK4/6 functions in cancer.
  • Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm.
  • Cyclin D/Cdk4. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Tsou, H. R., et al. (2009). Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 52(8), 2289-2310.
  • Musgrove, E. A., et al. (2011). CDK4: a master regulator of the cell cycle and its role in cancer.
  • Tsou, H. R., et al. (2008). 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). Journal of Medicinal Chemistry, 51(12), 3507-3525.
  • 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as Potent and Selective Inhibitors of the Cyclin-Dependent Kinase 4 (CDK4). (2008). Sci-Hub. Retrieved January 21, 2026, from [Link]

  • Alvarez-Fernandez, M., & Malumbres, M. (2020). Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers. Clinical Cancer Research, 26(10), 2299-2313.
  • Efficacy of CDK4/6 inhibition ± standard chemotherapy in NSCLC PDX models showing CDKN2A alterations. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Selected bioactive isoquinoline-1,3(2H,4H)-dione derivatives and related reactions. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Zheng, J., et al. (2014). Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking. PLOS ONE, 9(4), e93704.
  • Goel, S., et al. (2017).
  • Asghar, U., et al. (2021). Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib. The Oncologist, 26(7), e1168-e1179.
  • Zhang, H., et al. (2020). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1636-1644.
  • Kuran, B., et al. (2012). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica - Drug Research, 69(1), 143-148.
  • Selected biologically active isoquinoline-1,3(2H,4H)-dione derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • PINES, J. (2018). CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought. Journal of Cell Biology, 217(10), 3317-3319.
  • Goel, S., et al. (2017). CDK4/6 inhibition triggers anti-tumor immunity.
  • Foy, R. H., et al. (2023).
  • Efficacy of CDK4 inhibition against sarcomas depends on their levels of CDK4 and p16ink4 mRNA. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Klein, M. E., et al. (2018). CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought. Developmental Cell, 47(4), 385-390.
  • O'Leary, B., et al. (2018). The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models. British Journal of Cancer, 119(9), 1064-1074.
  • S, S., et al. (2022). Efficacy of cyclin-dependent kinase 4/6 inhibitors in patients with metastatic hormone positive breast cancer: a single institutional study from India. ecancermedicalscience, 16, 1445.
  • Fassl, A., et al. (2022). The Evolving Pathways of the Efficacy of and Resistance to CDK4/6 Inhibitors in Breast Cancer. Frontiers in Oncology, 12.
  • Shapiro, G. I. (2006). CDK4: A Key Player in the Cell Cycle, Development, and Cancer. Genes & Development, 20(21), 2909-2922.
  • Targeting the cyclin D/CDK4 Axis to unlock new therapeutic approaches to enhance cancer treatment. (2025). PMC. Retrieved January 21, 2026, from [Link]

  • Mechanism of action of CDK4/6 inhibitors. Activation of upstream... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Expert Perspectives: Rationale for CDK 4/6 Inhibition in Breast Cancer. (2016). YouTube. Retrieved January 21, 2026, from [Link]

  • Schettini, F., et al. (2018). CDK 4/6 Inhibitors as Single Agent in Advanced Solid Tumors. Frontiers in Oncology, 8.
  • Fassl, A., et al. (2017). Mechanisms of therapeutic CDK4/6 inhibition in breast cancer. Cancer Research, 77(9), 2213-2218.
  • Zheng, J., et al. (2014). Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking. PLOS ONE, 9(4), e93704.
  • CDK4/6 inhibitors: a brief overview and prospective research directions. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • Breaking Cancer's Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy. (2025). MDPI. Retrieved January 21, 2026, from [Link]

  • Frontiers in Cell-Cycle-Targeting Therapies: Addressing the Heterogeneity of the Cancer Cell Cycle. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Bacterial Cyclodipeptides Inhibit Invasiveness and Metastasis Progression in the Triple-Negative Breast Cancer MDA-MB-231 Mouse Model. (n.d.). Preprints.org. Retrieved January 21, 2026, from [Link]

  • The CDK4/6 Inhibitor Dosing Knowledge (CDK) Study. (n.d.). ClinicalTrials.gov. Retrieved January 21, 2026, from [Link]

  • Foy, R. H., et al. (2023).

Sources

Exploratory

The Isoquinoline-1,3(2H,4H)-dione Scaffold: A Technical Guide to its Role in PARP-Mediated DNA Repair Pathways

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The integrity of the genome is under constant assault from both endogenous and exogen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The integrity of the genome is under constant assault from both endogenous and exogenous sources, necessitating a robust and multifaceted DNA damage response (DDR). A key player in this intricate network is Poly(ADP-ribose) polymerase (PARP), particularly PARP1, which acts as a first responder to DNA single-strand breaks (SSBs). The inhibition of PARP has emerged as a clinically validated and powerful strategy in oncology, primarily through the concept of synthetic lethality in tumors with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations. Within the diverse landscape of PARP inhibitors, molecules built around the isoquinoline-1,3(2H,4H)-dione core represent a promising class of pharmacophores. This technical guide provides an in-depth exploration of the role of this scaffold, with a particular focus on amino-substituted derivatives like the potent inhibitor 5-Aminoisoquinoline, in the context of DNA repair pathways. We will delve into the mechanistic underpinnings of PARP inhibition, provide detailed experimental protocols for compound evaluation, and present a cohesive overview of the structure-activity relationships that govern the efficacy of these inhibitors.

The Critical Role of PARP in DNA Single-Strand Break Repair

The DNA damage response is a complex signaling network that detects and initiates the repair of various forms of DNA lesions to maintain genomic stability.[1] PARP1 is a crucial enzyme in this process, primarily involved in the base excision repair (BER) pathway, which addresses DNA single-strand breaks.[2]

Upon detection of an SSB, PARP1 binds to the damaged site via its zinc-finger domains. This binding event triggers a conformational change that activates its catalytic domain.[3] Using nicotinamide adenine dinucleotide (NAD+) as a substrate, PARP1 synthesizes long, branched chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, including histones and DNA repair factors. This process is known as PARylation.[4] The accumulation of negatively charged PAR chains serves two primary functions:

  • Signaling and Recruitment: The PAR chains act as a scaffold, recruiting a host of other DNA repair proteins, such as X-ray repair cross-complementing protein 1 (XRCC1), DNA ligase III, and DNA polymerase beta, to the site of damage.[5]

  • Chromatin Remodeling: PARylation leads to the relaxation of chromatin structure, making the damaged DNA more accessible to the recruited repair machinery.

Following successful repair, the PAR chains are rapidly degraded by poly(ADP-ribose) glycohydrolase (PARG), and PARP1 is released from the DNA, ready to respond to new damage events.

Mechanism of Action: Isoquinolinone-Based PARP Inhibition

Isoquinoline-1,3(2H,4H)-dione derivatives, particularly those with an amino group substitution, function as potent PARP inhibitors by competing with the endogenous substrate, NAD+, for binding to the catalytic domain of PARP1.[4] The isoquinolinone scaffold mimics the nicotinamide portion of NAD+, allowing it to occupy the active site and prevent the synthesis of PAR chains.

The inhibition of PARP's catalytic activity has profound consequences for the cell, especially in the context of cancer:

  • Inhibition of SSB Repair: By preventing PARylation, isoquinolinone-based inhibitors effectively halt the BER pathway. This leads to the accumulation of unrepaired SSBs.

  • Induction of Double-Strand Breaks (DSBs): When a replication fork encounters an unrepaired SSB, it can collapse, leading to the formation of a more cytotoxic DNA double-strand break (DSB).

  • Synthetic Lethality: In healthy cells, these DSBs can be efficiently repaired by the homologous recombination repair (HRR) pathway, which relies on proteins like BRCA1 and BRCA2. However, in cancer cells with mutations in BRCA1/2 or other HRR genes, this repair pathway is compromised. The inability to repair these PARP inhibitor-induced DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death. This selective killing of HRR-deficient cancer cells while sparing normal cells is known as synthetic lethality.[6]

Below is a diagram illustrating the PARP-mediated single-strand break repair pathway and the mechanism of its inhibition by an isoquinolinone-based inhibitor.

PARP_Inhibition_Pathway cluster_0 Normal Cell Response to SSB cluster_1 Effect of Isoquinolinone PARP Inhibitor cluster_2 Cellular Outcome DNA_damage DNA Single-Strand Break (SSB) PARP1_active PARP1 Activation (at SSB site) DNA_damage->PARP1_active Detection PARylation PAR Chain Synthesis (PARylation) PARP1_active->PARylation Uses NAD+ PARP1_inhibited PARP1 Catalytic Inhibition PARP1_active->PARP1_inhibited Recruitment Recruitment of Repair Proteins (XRCC1, LigIII, etc.) PARylation->Recruitment SSB_repair Successful SSB Repair Recruitment->SSB_repair Inhibitor Isoquinolinone-based PARP Inhibitor Inhibitor->PARP1_inhibited Binds to Catalytic Domain SSB_unrepaired Accumulation of Unrepaired SSBs PARP1_inhibited->SSB_unrepaired Blocks PARylation DSB_formation Replication Fork Collapse -> DSB Formation SSB_unrepaired->DSB_formation HR_proficient HR-Proficient Cell (e.g., Normal Cell) DSB_formation->HR_proficient HR_deficient HR-Deficient Cell (e.g., BRCA-/- Cancer Cell) DSB_formation->HR_deficient Cell_survival DSB Repair via HR -> Cell Survival HR_proficient->Cell_survival Apoptosis Failed DSB Repair -> Apoptosis HR_deficient->Apoptosis

Caption: Mechanism of PARP inhibition by isoquinolinone-based compounds.

The Isoquinolinone Scaffold: Structure-Activity Relationship (SAR)

The isoquinolinone core is a key structural motif in a number of potent PARP inhibitors. The structure-activity relationship of these compounds has been a subject of extensive research, with several key features influencing their inhibitory activity.

  • The Amino Group: The presence and position of an amino group on the isoquinoline ring system are critical for potent PARP inhibition. For instance, 5-Aminoisoquinoline is a well-characterized and potent PARP-1 inhibitor.[7][8] The amino group can form crucial hydrogen bond interactions with amino acid residues within the catalytic pocket of PARP1, enhancing the binding affinity and inhibitory potency of the compound.[9]

  • Ring Modifications: Modifications to the isoquinolinone ring system, such as the introduction of additional rings or functional groups, can modulate the compound's potency, selectivity, and pharmacokinetic properties. For example, constraining a linear linker on the isoquinolinone into a cyclopentene ring has been shown to improve pharmacokinetic parameters while maintaining potency.[10]

  • Substituents on the Amino Group: Further derivatization of the amino group can also influence the compound's activity. The addition of various substituents can alter the molecule's polarity, solubility, and ability to interact with the PARP active site.

Quantitative Data on Isoquinolinone-Based PARP Inhibitors

Compound Class/ExampleTargetAssay TypeIC50/EC50 (nM)Reference
5-Aminoisoquinoline PARP-1Not specifiedPotent inhibitor[7][8]
Isoquinolinone Derivatives PARP-1Enzymatic1.4 - 15.1 (Kᵢ values)[9]
NMS-P914 (Isoquinolinone class) PARP-1Cellular1[11]
NMS-P648 (Isoquinolinone class) PARP-1Cellular< 100[11]
Olaparib (for comparison) PARP-1Enzymatic~5[12]

Note: The table presents a selection of data to illustrate the potency of the isoquinolinone scaffold. Direct comparison of absolute values should be made with caution due to variations in assay conditions.

Key Experimental Protocols

The evaluation of novel PARP inhibitors requires a suite of robust in vitro and cell-based assays. The following are detailed, step-by-step methodologies for key experiments.

In Vitro PARP1 Enzymatic Assay (Chemiluminescent)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified PARP1.

Principle: This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins coated on a microplate. The amount of incorporated biotinylated PAR is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Test compound (e.g., an isoquinolinone derivative)

  • Assay buffer

  • Wash buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Microplate luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. Include a vehicle control (e.g., DMSO).

  • Assay Plate Preparation: Add the assay buffer to the histone-coated wells.

  • Addition of Components: Add the test compound dilutions or vehicle control to the respective wells. Subsequently, add the recombinant PARP1 enzyme and activated DNA to all wells.

  • Reaction Initiation: Initiate the enzymatic reaction by adding biotinylated NAD+ to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for PARylation.

  • Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.

  • Detection: Add the streptavidin-HRP conjugate to each well and incubate. After another wash step, add the chemiluminescent HRP substrate.

  • Data Acquisition: Immediately measure the luminescence using a microplate luminometer.

Data Analysis: The luminescent signal is inversely proportional to the PARP1 inhibitory activity of the test compound. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.[13]

Cell-Based PARP Inhibition Assay (PAR Measurement)

This assay determines the ability of a compound to inhibit PARP activity within a cellular context.

Principle: Cells are treated with a DNA-damaging agent to induce PARP activation, followed by treatment with the test compound. The level of intracellular PAR is then quantified, typically by ELISA or Western blotting.

Materials:

  • Cancer cell line of interest (e.g., a BRCA-deficient line)

  • Cell culture medium and supplements

  • DNA-damaging agent (e.g., hydrogen peroxide or MMS)

  • Test compound

  • Lysis buffer

  • PAR-specific antibody

  • Secondary antibody conjugated to HRP

  • Western blotting or ELISA reagents

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a predetermined time (e.g., 1-2 hours).

  • Induction of DNA Damage: Expose the cells to a DNA-damaging agent for a short period to activate PARP.

  • Cell Lysis: Wash the cells and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • PAR Quantification:

    • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with a PAR-specific antibody.

    • ELISA: Use a commercially available PAR ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Quantify the PAR signal for each treatment condition. The reduction in PAR levels in compound-treated cells compared to the vehicle control indicates PARP inhibition.

Cell Viability Assay (Synthetic Lethality Assessment)

This assay evaluates the cytotoxic effect of the PARP inhibitor, particularly in DNA repair-deficient cancer cell lines.

Principle: The viability of cells treated with the test compound is measured to determine its cytotoxic potency. This is often performed in parallel with a DNA repair-proficient cell line to demonstrate synthetic lethality.

Materials:

  • BRCA-deficient and BRCA-proficient (or isogenic control) cancer cell lines

  • Test compound

  • Cell viability reagent (e.g., resazurin, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed both cell lines in separate 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • Incubation: Incubate the cells for a prolonged period (e.g., 72-96 hours).

  • Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.

  • Data Acquisition: Measure the fluorescence or luminescence signal using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and calculate the percentage of cell viability. Determine the EC50 value for each cell line. A significantly lower EC50 in the BRCA-deficient cell line compared to the proficient cell line is indicative of synthetic lethality.

Below is a diagram illustrating a typical experimental workflow for evaluating a novel isoquinolinone-based PARP inhibitor.

Experimental_Workflow start Novel Isoquinolinone Compound Synthesis enzymatic_assay In Vitro PARP1 Enzymatic Assay start->enzymatic_assay ic50_determination Determine IC50 enzymatic_assay->ic50_determination cell_based_parp Cell-Based PARP Inhibition Assay ic50_determination->cell_based_parp If potent par_quantification Quantify Intracellular PAR Levels cell_based_parp->par_quantification cell_viability Cell Viability Assay (BRCA-/- vs. BRCA+/+) par_quantification->cell_viability If active in cells ec50_determination Determine EC50 and Assess Synthetic Lethality cell_viability->ec50_determination lead_optimization Lead Optimization/ Further Studies ec50_determination->lead_optimization If selective cytotoxicity

Caption: Experimental workflow for the evaluation of isoquinolinone PARP inhibitors.

Conclusion and Future Perspectives

The isoquinoline-1,3(2H,4H)-dione scaffold has proven to be a valuable framework for the design of potent and selective PARP inhibitors. The critical role of the amino substituent in achieving high-affinity binding to the PARP catalytic site underscores the importance of rational drug design in this therapeutic area. While the principle of synthetic lethality has been successfully translated into clinical practice with approved PARP inhibitors for various cancers, the exploration of novel scaffolds like the isoquinolinone-diones continues to be a vibrant area of research.

Future efforts in this field will likely focus on:

  • Improving Selectivity: Designing inhibitors with greater selectivity for PARP1 over other PARP family members may help to mitigate off-target effects and improve the therapeutic window.

  • Overcoming Resistance: The development of resistance to PARP inhibitors is an emerging clinical challenge. Novel isoquinolinone derivatives may offer alternative binding modes or properties that can overcome these resistance mechanisms.

  • Combination Therapies: Exploring the synergistic effects of isoquinolinone-based PARP inhibitors with other anticancer agents, including immunotherapy and other DNA damage response inhibitors, holds significant promise for expanding their clinical utility.

References

  • BenchChem. (2025). Application Notes and Protocols for a Cell-Based Assay for PARP1 Inhibition. Link

  • Karche, N., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry, 28(24), 115819. Link

  • Sigma-Aldrich. PARP1 Enzyme Activity Assay (Fluorometric). Link

  • BenchChem. (2025). Application Notes and Protocols for Parp-1-IN-13 Cell-Based Assays. Link

  • BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Link

  • Assay-Protocol. PARP. Link

  • BMG LABTECH. PARP assay for inhibitors. Link

  • Griffin, R. J., et al. (1998). Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). Journal of Medicinal Chemistry, 41(26), 5247-5256. Link

  • Kanev, G. K., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 6(4), 102595. Link

  • ResearchGate. Structure-activity relationships in vitro. Link

  • R&D Systems. PARP Universal Colorimetric Assay. Link

  • BellBrook Labs. Enzolution PARP1 Assay System. Link

  • BPS Bioscience. Setting a Trap for PARP1 and PARP2. Link

  • Johnson, C. N., et al. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. ChemMedChem, 19(11), e202400093. Link

  • Zhang, X., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d]imidazole-4-carboxamide Scaffold. Molecules, 21(6), 765. Link

  • Kumar, V., et al. (2010). Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo. Drug and Chemical Toxicology, 33(2), 139-146. Link

  • Thieme E-Books & E-Journals. A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies. Link

  • ResearchGate. Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP.... Link

  • BenchChem. (2025). Navigating PARP Inhibition: A Comparative Guide for Isoquinoline-Based Compounds. Link

  • Al-Malki, A. L., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Molecules, 27(12), 3794. Link

  • van der Heden van Noorschot, L., et al. (2025). PARP1 inhibitors regulate PARP1 structure independent of DNA, reducing binding affinity for single strand breaks. bioRxiv. Link

  • Lee, E. S., et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193-197. Link

  • Amé, J. C., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2120577119. Link

  • Wang, Y., et al. (2023). In Silico Investigation of the Molecular Mechanism of PARP1 Inhibition for the Treatment of BRCA-Deficient Cancers. International Journal of Molecular Sciences, 24(4), 3804. Link

  • ResearchGate. Quantitative analysis of PARP inhibitor toxicity by multidimensional.... Link

  • MedKoo Biosciences. Talazoparib Synthetic Routes. Link

  • Cancer Network. (2019). Quality of Life Data for PARP Inhibitor Shows Promise for Pancreatic Cancer Treatment. Link

  • R Discovery. Abstract 3259: Novel isoquinolinone derivatives with dual PARP-1/PARP-3 inhibitory activity are highly active against pTEN mutated colorectal cancer and glioblastoma models. Link

  • MDPI. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Link

  • PubMed Central. Investigating synthetic lethality and PARP inhibitor resistance in pancreatic cancer through enantiomer differential activity. Link

Sources

Foundational

The Ascendant Scaffold: A Technical Guide to the Biological Activities of 6-Aminoisoquinoline-1,3(2H,4H)-dione Derivatives

Abstract The 6-aminoisoquinoline-1,3(2H,4H)-dione scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of potent modulators of critical cellular pathways. This technical gui...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6-aminoisoquinoline-1,3(2H,4H)-dione scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of potent modulators of critical cellular pathways. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this versatile chemical core. We will delve into the mechanistic intricacies of its derivatives as both Poly(ADP-ribose) polymerase (PARP) inhibitors and Cereblon (CRBN) E3 ubiquitin ligase modulators, two classes of agents at the forefront of oncology and immunology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive synthesis of current knowledge, detailed experimental protocols, and insights into the structure-activity relationships that govern the therapeutic efficacy of these compounds.

Introduction: The 6-Aminoisoquinoline-1,3(2H,4H)-dione Core

The isoquinoline-1,3(2H,4H)-dione ring system is a key pharmacophore found in a variety of biologically active molecules. The addition of an amino group at the 6-position significantly influences the electronic properties and biological targeting of these compounds, opening avenues for diverse therapeutic applications. The synthetic tractability of this scaffold allows for systematic modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will focus on two of the most significant and well-documented biological activities of 6-aminoisoquinoline-1,3(2H,4H)-dione derivatives: the inhibition of PARP enzymes and the modulation of the Cereblon E3 ubiquitin ligase complex.

PARP Inhibition: A Targeted Approach to Cancer Therapy

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA damage repair. PARP1, in particular, acts as a sensor for DNA single-strand breaks (SSBs), binding to the damaged site and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage to facilitate repair.

Mechanism of Action: Synthetic Lethality and PARP Trapping

The therapeutic potential of PARP inhibitors (PARPis) is most prominently realized in cancers with deficiencies in homologous recombination (HR), a major pathway for repairing DNA double-strand breaks (DSBs). A prime example is tumors with mutations in the BRCA1 or BRCA2 genes. In these cells, the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs, which, upon encountering a replication fork, collapse into more cytotoxic DSBs. With a compromised HR pathway, these cells are unable to efficiently repair the DSBs, leading to genomic instability and ultimately cell death—a concept known as synthetic lethality.[1]

A crucial aspect of the mechanism of action for many potent PARP inhibitors is "PARP trapping." This phenomenon occurs when the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex, preventing the enzyme from dissociating from the site of damage.[2] This trapped PARP-DNA complex is a significant physical impediment to DNA replication and transcription, further enhancing the cytotoxic effect.[2]

Below is a diagram illustrating the PARP1 signaling pathway in DNA repair and the mechanism of action of PARP inhibitors.

PARP_Pathway cluster_DNA_Damage DNA Damage & Repair cluster_Replication DNA Replication cluster_DSB_Repair DSB Repair Pathways cluster_Inhibitor PARP Inhibitor Action DNA_SSB Single-Strand Break (SSB) PARP1_recruitment PARP1 Recruitment & Binding DNA_SSB->PARP1_recruitment senses Replication_Fork Replication Fork DNA_SSB->Replication_Fork unrepaired PAR_synthesis PAR Synthesis (PARylation) PARP1_recruitment->PAR_synthesis activates Repair_recruitment Recruitment of Repair Proteins (e.g., XRCC1) PAR_synthesis->Repair_recruitment signals SSB_Repair SSB Repair Repair_recruitment->SSB_Repair mediates DSB_formation Double-Strand Break (DSB) Formation Replication_Fork->DSB_formation leads to HR_Repair Homologous Recombination (HR) (BRCA1/2 dependent) DSB_formation->HR_Repair repaired by Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis HR_Repair->Apoptosis deficiency leads to PARPi PARP Inhibitor (e.g., Isoquinolinedione derivative) PARPi->PAR_synthesis inhibits PARP_trapping PARP Trapping PARPi->PARP_trapping induces PARP_trapping->DSB_formation exacerbates

Caption: PARP1 Signaling Pathway and Inhibition.

Structure-Activity Relationship (SAR) of Isoquinolinedione-Based PARP Inhibitors

While specific SAR data for 6-aminoisoquinoline-1,3(2H,4H)-dione derivatives as PARP inhibitors is not extensively documented in publicly available literature, analysis of the broader class of isoquinolinone-based PARP inhibitors reveals key structural features for activity. The isoquinolinedione core mimics the nicotinamide moiety of NAD+, the natural substrate of PARP, and binds to the nicotinamide-binding pocket of the enzyme.[3] Modifications at various positions of the isoquinolinedione scaffold can significantly impact potency and selectivity. For potent PARP inhibition, a key interaction involves the exploitation of the GLU988 and LYS903 residues in the PARP1 active site.[3]

It is important to note that while the isoquinoline-1,3(2H,4H)-dione scaffold is a known pharmacophore for PARP inhibition, the 6-amino substituted derivatives are more prominently reported in the literature as Cereblon modulators. The data for closely related isoquinolinedione PARP inhibitors are presented below for reference.

Compound IDModification on Isoquinolinedione CorePARP-1 IC50 (nM)Reference
Olaparib (Reference) Phthalazinone core4.40[4]
Compound 5 Quinoxaline-based with 3,5-dimethylpyrazole3.05[4]
Compound 8a Quinoxaline-based with p-methoxyphenyl thiosemicarbazide2.31[4]
Compound S2 Pyrano[2,3-d]pyrimidine-2,4-dione derivative4.06[5]
Compound S7 Pyrano[2,3-d]pyrimidine-2,4-dione derivative3.61[5]
Compound 16l 1H-Thieno[3,4-d]imidazole-4-carboxamide derivative43[6]
Experimental Protocols

A general synthetic route to the 6-aminoisoquinoline-1,3(2H,4H)-dione core involves the reaction of 2-(carboxymethyl)-4-nitrobenzoic acid with urea in the presence of an acid, such as acetic acid, with heating to form 6-nitroisoquinoline-1,3(2H,4H)-dione.[7] Subsequent reduction of the nitro group, for example using stannous chloride dihydrate in methanol at reflux, yields the desired 6-aminoisoquinoline-1,3(2H,4H)-dione.[8]

Synthesis_Workflow Start 2-(carboxymethyl)-4-nitrobenzoic acid + Urea Step1 Reaction in Acetic Acid (Heat) Start->Step1 Intermediate 6-Nitroisoquinoline-1,3(2H,4H)-dione Step1->Intermediate Step2 Reduction (e.g., SnCl2·2H2O, Methanol, Reflux) Intermediate->Step2 Product 6-Aminoisoquinoline-1,3(2H,4H)-dione Step2->Product

Caption: General Synthesis Workflow.

This protocol describes a colorimetric assay to measure the enzymatic activity of PARP1 and the inhibitory potential of test compounds.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H4-coated 96-well microplate

  • NAD+

  • Activated DNA

  • PARP Assay Buffer

  • Wash Buffer

  • Streptavidin-HRP

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 6-aminoisoquinoline-1,3(2H,4H)-dione derivatives in PARP Assay Buffer.

  • Reaction Setup: To each well of the histone H4-coated microplate, add the PARP1 enzyme, activated DNA, and the test compound or vehicle control.

  • Initiation of Reaction: Initiate the PARylation reaction by adding NAD+ to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Washing: Wash the plate multiple times with Wash Buffer to remove unbound reagents.

  • Detection: Add Streptavidin-HRP to each well and incubate to allow binding to the biotinylated PAR chains.

  • Substrate Addition: After another wash step, add the colorimetric HRP substrate and incubate until sufficient color development.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cereblon (CRBN) Modulation: A New Frontier in Targeted Protein Degradation

Cereblon (CRBN) is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN). This complex plays a critical role in the ubiquitin-proteasome system by targeting specific proteins for ubiquitination and subsequent degradation by the proteasome. The discovery that immunomodulatory drugs (IMiDs) like thalidomide and its analogs bind to CRBN has opened up a new therapeutic paradigm.

Mechanism of Action: Molecular Glues for Protein Degradation

6-Aminoisoquinoline-1,3(2H,4H)-dione derivatives can act as "molecular glues," binding to CRBN and altering its substrate specificity.[8] This binding event induces the recruitment of neosubstrates—proteins not normally targeted by CRL4^CRBN—to the E3 ligase complex. Once recruited, these neosubstrates are polyubiquitinated and marked for degradation by the proteasome.

A key class of neosubstrates targeted by CRBN modulators are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8] The degradation of these proteins is central to the anti-myeloma and immunomodulatory effects of these compounds.

Below is a diagram illustrating the Cereblon E3 ligase pathway and the mechanism of action of CRBN modulators.

Cereblon_Pathway cluster_CRL4_Complex CRL4^CRBN E3 Ligase Complex cluster_Ubiquitination Ubiquitination & Degradation cluster_Modulator_Action CRBN Modulator Action CUL4 Cullin 4 DDB1 DDB1 CUL4->DDB1 Rbx1 Rbx1 CUL4->Rbx1 CRBN Cereblon (CRBN) DDB1->CRBN E2 E2 (Ub-conjugating) Rbx1->E2 recruits Neosubstrate Neosubstrate (e.g., IKZF1/3) CRBN->Neosubstrate recruits E1 E1 (Ub-activating) E1->E2 transfers Ub PolyUb Polyubiquitination E2->PolyUb conjugates Ub Ub Ubiquitin (Ub) Proteasome Proteasome PolyUb->Proteasome targets for Degradation Protein Degradation Proteasome->Degradation mediates Modulator CRBN Modulator (6-Aminoisoquinoline- 1,3(2H,4H)-dione derivative) Modulator->CRBN binds to Neosubstrate->PolyUb undergoes

Caption: Cereblon E3 Ligase Pathway and Modulation.

Structure-Activity Relationship (SAR) of 6-Aminoisoquinoline-1,3(2H,4H)-dione Cereblon Modulators

The 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione scaffold is a key structural motif for Cereblon modulation. The glutarimide ring of the 2,6-dioxopiperidine moiety is essential for binding to CRBN. The position of the amino group on the isoquinoline-1,3(2H,4H)-dione core significantly impacts the antiproliferative activity. For instance, an 8-amino substituted derivative has been shown to be more potent against multiple myeloma cell lines compared to 5-, 6-, or 7-amino substituted analogs.[8]

Compound IDAmino Substitution PositionNCI-H929 IC50 (µM)U2932 IC50 (µM)CRBN Binding IC50 (µM)Reference
10a 8-amino2.255.864.83[8]
10b 7-aminoWeaker than 10aWeaker than 10aNot reported[8]
10c 6-aminoWeaker than 10aWeaker than 10aNot reported[8]
10d 5-amino>50>50Not reported[8]
Lenalidomide (Reference) Isoindolinone core1.123.24Not directly comparable[8]
Experimental Protocols

A common synthetic route involves the condensation of a substituted homophthalic anhydride with 3-aminopiperidine-2,6-dione hydrochloride in a suitable solvent like acetic acid, often in the presence of a base such as sodium acetate, under reflux conditions.[9]

This protocol describes a competitive binding assay to determine the affinity of test compounds for Cereblon.

Materials:

  • Purified recombinant Cereblon (CRBN) protein

  • Fluorescently-labeled CRBN binder (e.g., Cy5-labeled Thalidomide)

  • CRBN Assay Buffer

  • Black, low-binding 384-well microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 6-aminoisoquinoline-1,3(2H,4H)-dione derivatives in CRBN Assay Buffer.

  • Reaction Setup: To the wells of the microplate, add the CRBN protein, the fluorescently-labeled CRBN binder, and the test compound or vehicle control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: The binding of the test compound to CRBN will displace the fluorescent probe, leading to a decrease in fluorescence polarization. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

This protocol measures the effect of the compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., NCI-H929 multiple myeloma cells)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 6-aminoisoquinoline-1,3(2H,4H)-dione derivatives for a specified duration (e.g., 72 hours).

  • Viability Assessment: Add the CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the data on a dose-response curve.

Conclusion and Future Perspectives

The 6-aminoisoquinoline-1,3(2H,4H)-dione scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its derivatives have demonstrated potent activity as both PARP inhibitors and Cereblon modulators, two of the most exciting areas in modern drug discovery. The ability to fine-tune the biological activity through chemical modification underscores the potential for developing highly selective and potent clinical candidates.

Future research in this area will likely focus on several key aspects:

  • Exploration of Novel Biological Targets: Investigating whether this scaffold can be adapted to target other enzymes or protein-protein interactions.

  • Development of Dual-Targeting Agents: Designing single molecules that can simultaneously inhibit PARP and modulate Cereblon, potentially leading to synergistic anticancer effects.

  • Optimization of Pharmacokinetic and Pharmacodynamic Properties: Further chemical modifications to improve drug-like properties, such as solubility, oral bioavailability, and metabolic stability.

  • Elucidation of Resistance Mechanisms: Understanding how cancer cells may develop resistance to these compounds to inform the development of next-generation inhibitors and combination therapies.

The continued exploration of the chemical space around the 6-aminoisoquinoline-1,3(2H,4H)-dione core holds immense promise for the discovery of new and effective treatments for cancer and other debilitating diseases.

References

  • BPS Bioscience. (n.d.). Cereblon Binding Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cereblon Ubiquitination Homogeneous Assay Kit. Retrieved from [Link]

  • Creative Biolabs. (n.d.). PARP Assay. Retrieved from [Link]

  • Hagner, M. R., et al. (2015). CC-122, a novel cereblon modulator, enhances activation of T cells. Blood, 126(3), 323–332.
  • Ishoey, M., et al. (2018). The E3 ubiquitin ligase substrate receptor cereblon is required for the generation of T lymphocytes. Scientific Reports, 8(1), 1-13.
  • Kanev, G. K., et al. (2021). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR protocols, 2(4), 100889.
  • Karche, N. P., et al. (2021). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry, 29, 115819. [Link]

  • Lebo, D. B., et al. (2018). Methods for the preparation of 6-aminoisoquinoline.
  • Matyskiela, M. E., et al. (2016). A novel cereblon modulator recruits GSPT1 to the CRL4 CRBN ubiquitin ligase.
  • Matyskiela, M. E., et al. (2018). A Cereblon Modulator (CC-220) with Improved Degradation of Ikaros and Aiolos. Journal of Medicinal Chemistry, 61(2), 535-542.
  • Sun, Y., et al. (2021). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1916-1925. [Link]

  • Tulip Biolabs. (n.d.). PARP1 Activity Assay. Retrieved from [Link]

  • Wang, L., et al. (2021). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1916–1925. [Link]

  • O'Connor, M. J. (2015). Targeting the DNA damage response in cancer. Molecular cell, 60(4), 547-560.
  • Rose, M., et al. (2020). The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. Nature Reviews Molecular Cell Biology, 21(11), 600-616. [Link]

  • Schiewer, M. J., & Knudsen, K. E. (2014). Linking DNA damage and hormone signaling pathways in cancer. Trends in endocrinology & metabolism, 25(9), 456-464.
  • Sieber, S. A., et al. (2017). The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. Nature communications, 8(1), 1-15. [Link]

  • Słabik, R., et al. (2022). Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality. Journal of Medicinal Chemistry, 65(3), 1773-1799. [Link]

  • Wu, H., et al. (2021). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Bioorganic & Medicinal Chemistry, 48, 116410. [Link]

  • Yang, Y., et al. (2020). Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. Cancers, 12(11), 3144. [Link]

  • Zaki, R. M., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC advances, 11(60), 38165-38183. [Link]

  • Zhang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d]imidazole-4-carboxamide Scaffold. Molecules, 21(6), 765. [Link]

  • Zimmermann, M., et al. (2018). The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. Nature Reviews Molecular Cell Biology, 19(11), 721-739.
  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer research, 72(21), 5588-5599.
  • Murai, J., et al. (2014). Stereospecific PARP trapping by BMN 673 and comparison with other PARP inhibitors. Molecular cancer therapeutics, 13(2), 433-443. [Link]

  • BPS Bioscience. (n.d.). PARPtrap™ Combo Assay Kit for PARP1 and PARP2. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved from [Link]

  • Gosset, J. R. (n.d.). Cereblon E3 Ligase Pathway. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2023). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 28(14), 5413. [Link]

Sources

Exploratory

6-Aminoisoquinoline-1,3(2H,4H)-dione: A Core Scaffold for Potent Cereblon Modulators in Targeted Protein Degradation

This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals interested in the burgeoning field of targeted protein degradation. Here, we dissec...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals interested in the burgeoning field of targeted protein degradation. Here, we dissect the potential of the 6-Aminoisoquinoline-1,3(2H,4H)-dione scaffold as a foundational element for the design of novel modulators of Cereblon (CRBN), a key E3 ubiquitin ligase substrate receptor. This guide will navigate the mechanistic underpinnings, synthetic strategies, and critical experimental workflows necessary to explore and validate this promising class of compounds.

The Central Role of Cereblon in Protein Homeostasis and Disease

Cereblon (CRBN) is a pivotal component of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^). This complex plays a crucial role in maintaining cellular protein homeostasis by tagging specific substrate proteins with ubiquitin, thereby marking them for degradation by the proteasome. The discovery that immunomodulatory drugs (IMiDs®) like thalidomide, lenalidomide, and pomalidomide exert their therapeutic effects by binding to CRBN has revolutionized our understanding of this E3 ligase. These molecules act as "molecular glues," inducing novel interactions between CRBN and neosubstrates, such as the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), leading to their ubiquitination and subsequent degradation. This mechanism is central to their efficacy in treating hematological malignancies like multiple myeloma.[1]

The unique ability of small molecules to modulate the substrate specificity of CRBN has opened up new avenues for therapeutic intervention, extending beyond oncology to other areas such as immunology and neurodegenerative diseases.[2] Furthermore, the CRBN-binding motif has become a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that recruit CRBN to a specific protein of interest for targeted degradation.[3]

The Isoquinoline-1,3(2H,4H)-dione Scaffold: A Novel Framework for CRBN Modulation

Recent research has identified the isoquinoline-1,3(2H,4H)-dione core as a promising scaffold for the development of new CRBN modulators.[1] This heterocyclic system offers a versatile platform for chemical modification, allowing for the fine-tuning of binding affinity, substrate specificity, and pharmacokinetic properties. The 6-amino substitution on this scaffold provides a key chemical handle for further elaboration and diversification.

A notable example is the development of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives. These compounds retain the critical glutarimide moiety responsible for CRBN binding, while the isoquinolinedione core provides a larger and more adaptable framework compared to the phthalimide ring of traditional IMiDs.[1]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The proposed mechanism of action for 6-Aminoisoquinoline-1,3(2H,4H)-dione-based CRBN modulators mirrors that of established IMiDs. The core principle is the ligand-dependent recruitment of neosubstrates to the CRL4^CRBN^ E3 ligase complex.

CRBN_Modulator_Mechanism cluster_0 CRL4^CRBN E3 Ligase Complex CRBN CRBN DDB1 DDB1 CRBN->DDB1 Neosubstrate Neosubstrate (e.g., IKZF1/3) CRBN->Neosubstrate Recruitment CUL4A CUL4A DDB1->CUL4A RBX1 RBX1 CUL4A->RBX1 RBX1->Neosubstrate Ubiquitination Modulator 6-Aminoisoquinoline- 1,3(2H,4H)-dione Derivative Modulator->CRBN Binding Proteasome 26S Proteasome Neosubstrate->Proteasome Degradation Ub Ubiquitin Ub->RBX1

Caption: CRBN modulator-induced protein degradation pathway.

Upon binding of a 6-Aminoisoquinoline-1,3(2H,4H)-dione derivative to the thalidomide-binding pocket of CRBN, a conformational change is induced, creating a new binding surface. This "neo-interface" is then recognized by specific proteins, such as IKZF1 and IKZF3, which are not endogenous substrates of CRBN in the absence of the modulator. This ternary complex formation (CRBN-modulator-neosubstrate) positions the neosubstrate in proximity to the E2 ubiquitin-conjugating enzyme associated with the CRL4^CRBN^ complex, leading to its polyubiquitination. The polyubiquitinated neosubstrate is then recognized and degraded by the 26S proteasome.[1]

Synthesis of the 6-Aminoisoquinoline-1,3(2H,4H)-dione Core

The synthesis of the 6-Aminoisoquinoline-1,3(2H,4H)-dione core can be approached through various synthetic routes. One plausible strategy involves the cyclization of a suitably substituted homophthalic acid derivative. A key step is the introduction of the amino group at the 6-position, which can be achieved through the reduction of a nitro group precursor.

A patented method for the synthesis of the related 6-nitroisoquinoline-1,3(2H,4H)-dione involves the reaction of 2-(carboxymethyl)-4-nitrobenzoic acid with urea.[4] Subsequent reduction of the nitro group would yield the desired 6-amino derivative.

Synthesis_Workflow start 2-(Carboxymethyl)- 4-nitrobenzoic acid step1 Reaction with Urea start->step1 intermediate 6-Nitroisoquinoline- 1,3(2H,4H)-dione step1->intermediate step2 Nitro Group Reduction intermediate->step2 product 6-Aminoisoquinoline- 1,3(2H,4H)-dione step2->product

Caption: A potential synthetic workflow for 6-Aminoisoquinoline-1,3(2H,4H)-dione.

Experimental Validation: A Step-by-Step Guide

A rigorous and multi-faceted experimental approach is essential to validate and characterize novel 6-Aminoisoquinoline-1,3(2H,4H)-dione derivatives as CRBN modulators. This section provides detailed, field-proven protocols for key assays.

Biochemical Assays for Direct CRBN Binding

5.1.1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This competitive binding assay is a robust, high-throughput method to quantify the binding affinity of a test compound to CRBN.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of GST-tagged CRBN/DDB1 complex and a 2X solution of a fluorescently labeled CRBN tracer (e.g., a thalidomide-based probe) in assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% BSA, 1 mM DTT).

    • Prepare a 2X solution of a terbium-labeled anti-GST antibody in assay buffer.

    • Prepare a serial dilution of the 6-Aminoisoquinoline-1,3(2H,4H)-dione test compound.

  • Assay Procedure:

    • In a 384-well plate, add the test compound dilutions.

    • Add the 2X CRBN/DDB1 and 2X tracer solution to all wells.

    • Add the 2X terbium-labeled anti-GST antibody solution to all wells.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (terbium) and acceptor (tracer) wavelengths.

    • Calculate the TR-FRET ratio and plot it against the compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

5.1.2. Isothermal Titration Calorimetry (ITC)

ITC provides a comprehensive thermodynamic profile of the binding interaction, including affinity (KD), stoichiometry (n), and enthalpy (ΔH).[5]

Protocol:

  • Sample Preparation:

    • Dialyze purified CRBN/DDB1 protein and the test compound into the same buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl).

    • Degas both solutions immediately before the experiment.

  • ITC Experiment:

    • Load the CRBN/DDB1 solution into the sample cell of the ITC instrument.

    • Load the test compound solution into the injection syringe.

    • Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the data to a suitable binding model to determine the KD, n, and ΔH.

Cell-Based Assays for Target Engagement and Degradation

5.2.1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.[6][7]

Protocol:

  • Cell Treatment:

    • Treat cultured cells (e.g., MM.1S) with the test compound or vehicle control for a defined period.

  • Thermal Challenge:

    • Harvest and lyse the cells.

    • Aliquot the cell lysate and heat the aliquots to a range of temperatures.

  • Protein Analysis:

    • Centrifuge the heated lysates to pellet aggregated proteins.

    • Analyze the soluble fraction by Western blot or other quantitative methods (e.g., ELISA) using an anti-CRBN antibody.

  • Data Analysis:

    • Plot the amount of soluble CRBN as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

5.2.2. Western Blotting for Neosubstrate Degradation

This is the gold-standard method to demonstrate the functional consequence of CRBN modulation – the degradation of neosubstrates like IKZF1 and IKZF3.[1]

Protocol:

  • Cell Treatment:

    • Treat a relevant cell line (e.g., NCI-H929) with increasing concentrations of the test compound for a specified time (e.g., 24-72 hours).

  • Lysate Preparation and Protein Quantification:

    • Lyse the cells and determine the protein concentration of each sample.

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate secondary antibodies and visualize the protein bands.

  • Data Analysis:

    • Quantify the band intensities and normalize to the loading control.

    • Determine the DC50 (concentration at which 50% degradation is observed).

Data Presentation and Interpretation

Quantitative data from the aforementioned assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Biological Activity of a Representative Isoquinoline-1,3(2H,4H)-dione Derivative (Compound 10a)

AssayCell LineResult (IC50/DC50 in µM)
CRBN Binding (TR-FRET) -4.83
Antiproliferative Activity NCI-H9292.25
U2395.86
TNF-α Inhibition LPS-stimulated PBMC0.76
IKZF1 Degradation NCI-H929Dose-dependent
IKZF3 Degradation NCI-H929Dose-dependent

Data adapted from a study on 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives.[1]

Future Directions and Therapeutic Potential

The 6-Aminoisoquinoline-1,3(2H,4H)-dione scaffold represents a promising starting point for the development of a new generation of CRBN modulators. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the isoquinolinedione core and the amino substituent to optimize CRBN binding affinity and neosubstrate specificity.

  • Exploration of Novel Neosubstrates: Utilizing proteomics-based approaches to identify new proteins targeted for degradation by these novel modulators.

  • Development of PROTACs: Leveraging the 6-amino group as a versatile attachment point for linkers to generate PROTACs targeting a wide range of disease-relevant proteins.

The continued exploration of this chemical space holds significant promise for the development of novel therapeutics for cancer and other debilitating diseases.

References

  • Bio-Techne. (n.d.). Targeted Protein Degradation Product Guide Edition 5. Retrieved from [Link]

  • Wang, L., et al. (2022). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1636-1647.
  • MDPI. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Retrieved from [Link]

  • ACS Publications. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex.
  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology.
  • National Center for Biotechnology Information. (2023). Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines. International Journal of Molecular Sciences, 24(22), 16409.
  • BPS Bioscience. (n.d.). Cereblon Ubiquitination Homogeneous Assay Kit. Retrieved from [Link]

  • Google Patents. (2017).
  • Taylor & Francis Online. (2022). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione deriv. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1636-1647.
  • National Center for Biotechnology Information. (2021). Binding assay of calreticulin using isothermal titration calorimetry. In Glycoscience Protocols.
  • ResearchGate. (2025). (PDF) Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma.
  • The Royal Society of Chemistry. (n.d.). Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric. Organic & Biomolecular Chemistry.
  • ACS Publications. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex.
  • ResearchGate. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • National Center for Biotechnology Information. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology.
  • National Center for Biotechnology Information. (2022). Mechanism of degrader-targeted protein ubiquitinability.
  • RSC Publishing. (2025).
  • National Center for Biotechnology Information. (2022). Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor. Journal of Medicinal Chemistry, 65(17), 11757-11780.
  • ResearchGate. (2016). (PDF)
  • bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement.
  • Bio-Radiations. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip.
  • Center for Macromolecular Interactions. (n.d.).
  • National Center for Biotechnology Information. (2017). Chemical Ligand Space of Cereblon. Journal of Medicinal Chemistry, 60(5), 1795-1810.
  • The Royal Society of Chemistry. (n.d.). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry.
  • Malvern Panalytical. (n.d.).
  • Thermo Fisher Scientific. (n.d.). TR-FRET PPARα Competitive Binding Assay.
  • ChemicalBook. (n.d.). 6-AMINOISOQUINOLINE synthesis.
  • YouTube. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems.
  • ResearchGate. (n.d.). Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1... | Download Scientific Diagram.
  • National Center for Biotechnology Information. (2010). 2-Hydroxyisoquinoline-1,3(2H,4H)-dione. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3134.
  • Bio-Techne. (n.d.).
  • ResearchGate. (2025). (PDF)
  • Wiley Online Library. (n.d.). Selected bioactive isoquinoline‐1,3(2H,4H)
  • White Rose Research Online. (n.d.).
  • National Center for Biotechnology Information. (2012). Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia, 26(11), 2366-2375.
  • National Center for Biotechnology Information. (2010). 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3133.
  • CETSA. (n.d.).
  • ResearchGate. (2017). How does kinetic binding mechanism in surface plasmon resonance help in sensing?
  • BeyondSpring. (n.d.). Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells.
  • National Center for Biotechnology Information. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry, 66(6), 3996-4016.
  • bioRxiv. (2023). Targeted Protein Degradation through Recruitment of the CUL4A Complex Adaptor Protein DDB1.
  • National Center for Biotechnology Information. (2025). Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. Journal of Biochemical and Molecular Toxicology, e23550.

Sources

Foundational

The Emergence of a Privileged Scaffold: A Technical History of 6-Aminoisoquinoline-1,3(2H,4H)-dione and its Role in PARP Inhibition

For Immediate Release [City, State] – January 22, 2026 – In the intricate landscape of drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can interact with multiple biological target...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – January 22, 2026 – In the intricate landscape of drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – represents a pivotal moment in the development of new therapeutic agents. This technical guide delves into the discovery and history of one such scaffold, 6-Aminoisoquinoline-1,3(2H,4H)-dione, with a particular focus on its lineage within the groundbreaking field of Poly(ADP-ribose) polymerase (PARP) inhibitors. This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core science, from its conceptual origins to its synthesis and biological significance.

The Dawn of a New Therapeutic Strategy: The PARP Inhibition Saga

The story of 6-Aminoisoquinoline-1,3(2H,4H)-dione is intrinsically linked to the broader narrative of PARP inhibitors. The initial discovery of poly(ADP-ribose) polymerase (PARP) over half a century ago set the stage for a paradigm shift in cancer therapy.[1] Researchers in the early 1980s identified the first generation of PARP inhibitors, which were simple mimics of nicotinamide, a key substrate for the PARP enzyme.[2] These early inhibitors were instrumental in elucidating the fundamental role of PARP, particularly PARP-1, in DNA repair.[1][2]

The therapeutic potential of PARP inhibition began to crystallize with the understanding of "synthetic lethality." This concept posits that while the loss of a single gene product in a cell is non-lethal, the simultaneous loss of two specific gene products results in cell death. In the context of oncology, it was hypothesized that cancer cells with pre-existing defects in DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, would be exquisitely sensitive to PARP inhibition.[3] This hypothesis was validated in landmark studies, catapulting PARP inhibitors to the forefront of precision medicine.[1]

The inhibition of PARP prevents the repair of single-strand DNA breaks.[3] In rapidly dividing cancer cells, these unrepaired single-strand breaks accumulate and are converted into more lethal double-strand breaks during DNA replication.[3] In cells with compromised homologous recombination repair pathways due to BRCA mutations, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.[3]

Figure 2: A simplified workflow for the synthesis of 6-Aminoisoquinoline-1,3(2H,4H)-dione.

Biological Significance and Future Directions

The 6-amino group on the isoquinoline-1,3(2H,4H)-dione scaffold provides a crucial handle for further chemical modifications. This amino group can be functionalized to introduce a variety of substituents, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. This strategic derivatization is a cornerstone of modern drug discovery, enabling the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic profiles.

While specific biological activity data for 6-aminoisoquinoline-1,3(2H,4H)-dione as a PARP inhibitor is not extensively reported in publicly available literature, its structural similarity to known PARP inhibitors suggests its potential as a valuable intermediate or a starting point for the development of novel therapeutics. The isoquinoline-1,3(2H,4H)-dione core has been incorporated into various bioactive molecules, highlighting its versatility as a privileged scaffold.

Table 1: Comparison of Selected PARP Inhibitors

CompoundTarget(s)Key Structural FeaturesDevelopment Stage
OlaparibPARP1/2Phthalazinone coreApproved
RucaparibPARP1/2Phthalazinone-like coreApproved
NiraparibPARP1/2Pyridyl-phthalazinone coreApproved
TalazoparibPARP1/2Phthalazinone coreApproved
Hypothetical 6-Aminoisoquinoline-1,3(2H,4H)-dione DerivativePARP1/2Isoquinoline-1,3-dione corePreclinical/Investigational

The future of PARP inhibitor research lies in the development of more selective inhibitors that can target specific PARP isoforms, potentially leading to improved efficacy and reduced off-target effects. The 6-aminoisoquinoline-1,3(2H,4H)-dione scaffold, with its inherent potential for diverse functionalization, represents a promising platform for the design of next-generation PARP inhibitors and other targeted therapies.

Conclusion

The journey from the initial discovery of PARP to the clinical success of PARP inhibitors is a testament to the power of fundamental research and rational drug design. The isoquinoline-1,3(2H,4H)-dione scaffold has played a significant role in this journey, providing a versatile framework for the development of potent inhibitors. While the specific history of 6-aminoisoquinoline-1,3(2H,4H)-dione as a standalone therapeutic agent is not yet fully written, its importance as a key synthetic intermediate and a potential building block for future drug discovery efforts is undeniable. This technical guide provides a foundational understanding of this important molecule, encouraging further research into its potential applications in oncology and beyond.

References

  • Pellicciari, R., et al. (2025). On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives.
  • Methods for the preparation of 6-aminoisoquinoline. (2017).
  • Karche, N., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1)
  • Ferraris, D. (2010). Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From Concept to Clinic. Journal of Medicinal Chemistry, 53(12), 4561-4584.

Sources

Protocols & Analytical Methods

Method

Topic: Synthesis Protocol for 6-Aminoisoquinoline-1,3(2H,4H)-dione

An Application Note and Protocol from a Senior Application Scientist For: Researchers, scientists, and drug development professionals. Introduction 6-Aminoisoquinoline-1,3(2H,4H)-dione is a crucial heterocyclic scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from a Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Introduction

6-Aminoisoquinoline-1,3(2H,4H)-dione is a crucial heterocyclic scaffold in medicinal chemistry. Its derivatives are explored for a wide range of therapeutic applications, leveraging the molecule's ability to interact with various biological targets. This document provides a detailed, field-proven protocol for the synthesis of 6-Aminoisoquinoline-1,3(2H,4H)-dione, commencing from 2-(carboxymethyl)-4-nitrobenzoic acid. The protocol is designed to be robust and scalable, with a focus on the underlying chemical principles to empower researchers to adapt and troubleshoot the synthesis as needed.

Overall Synthesis Scheme

The synthesis of 6-Aminoisoquinoline-1,3(2H,4H)-dione is typically achieved through a two-step process involving the formation of a nitro-substituted intermediate, followed by a selective reduction of the nitro group.

Synthesis_Scheme start 2-(Carboxymethyl)-4-nitrobenzoic acid intermediate 6-Nitroisoquinoline-1,3(2H,4H)-dione start->intermediate  Urea, Acetic Acid, Heat   final_product 6-Aminoisoquinoline-1,3(2H,4H)-dione intermediate->final_product  Catalytic Hydrogenation (e.g., Pd/C, H2)  

Caption: Overall reaction scheme for the synthesis of 6-Aminoisoquinoline-1,3(2H,4H)-dione.

Mechanism and Rationale

Step 1: Cyclization to form 6-Nitroisoquinoline-1,3(2H,4H)-dione

The initial step involves an acid-catalyzed cyclization reaction between 2-(carboxymethyl)-4-nitrobenzoic acid and urea.[1] Acetic acid serves as both the solvent and the acid catalyst.[1] The reaction proceeds through the formation of an intermediate acylurea, which then undergoes intramolecular cyclization via nucleophilic attack of the nitrogen on the carboxylic acid carbonyl, followed by dehydration to yield the stable dione ring structure. The nitro group at the 6-position is unreactive under these conditions and is carried through to the next step.

Step 2: Catalytic Hydrogenation of the Nitro Group

The final step is the selective reduction of the nitro group to an amine. Catalytic transfer hydrogenation is a highly effective and clean method for this transformation.[2] A palladium on carbon (Pd/C) catalyst is commonly employed in the presence of a hydrogen source, such as hydrogen gas. The reaction occurs on the surface of the catalyst, where the nitro group is reduced to the corresponding amine without affecting the dione functionality.[3] This method is favored for its high chemoselectivity and the ease of product purification, as the catalyst can be removed by simple filtration.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Nitroisoquinoline-1,3(2H,4H)-dione

This protocol is adapted from established methods for the synthesis of isoquinoline dione structures.[1]

Materials and Reagents:

  • 2-(Carboxymethyl)-4-nitrobenzoic acid

  • Urea

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, combine 2-(carboxymethyl)-4-nitrobenzoic acid (1.0 eq) and urea (1.2 eq).

  • Add glacial acetic acid to the flask to achieve a concentration of approximately 0.5 M of the starting benzoic acid derivative.

  • Equip the flask with a reflux condenser and begin stirring the mixture.

  • Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature. A precipitate of the product should form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water, followed by a small amount of cold ethanol to remove any residual acetic acid and urea.

  • Dry the product under vacuum to obtain 6-nitroisoquinoline-1,3(2H,4H)-dione as a solid.

Protocol 2: Synthesis of 6-Aminoisoquinoline-1,3(2H,4H)-dione

This protocol employs a standard catalytic hydrogenation for the reduction of the nitro group.

Materials and Reagents:

  • 6-Nitroisoquinoline-1,3(2H,4H)-dione

  • Palladium on Carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration setup (e.g., Celite pad)

Procedure:

  • To a three-neck round-bottom flask, add 6-nitroisoquinoline-1,3(2H,4H)-dione (1.0 eq) and a suitable solvent such as methanol or ethanol.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approximately 5-10 mol% of the substrate).

  • Seal the flask and purge the system with nitrogen or argon to remove air.

  • Introduce hydrogen gas into the flask (a hydrogen-filled balloon is suitable for small-scale reactions).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 6-aminoisoquinoline-1,3(2H,4H)-dione.

Data Summary Table

ParameterStep 1: CyclizationStep 2: Reduction
Starting Material 2-(Carboxymethyl)-4-nitrobenzoic acid6-Nitroisoquinoline-1,3(2H,4H)-dione
Key Reagents Urea, Acetic Acid10% Pd/C, H₂
Solvent Glacial Acetic AcidMethanol or Ethanol
Reaction Temperature Reflux (~118 °C)Room Temperature
Reaction Time 4-6 hours2-4 hours
Typical Yield 85-95%>90%
Purification Filtration and washingFiltration and recrystallization

Visualizations

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Synthesis of 6-Nitroisoquinoline-1,3(2H,4H)-dione cluster_step2 Step 2: Synthesis of 6-Aminoisoquinoline-1,3(2H,4H)-dione A1 Combine Reactants: 2-(Carboxymethyl)-4-nitrobenzoic acid and Urea in Acetic Acid A2 Heat to Reflux (4-6 hours) A1->A2 A3 Cool and Precipitate A2->A3 A4 Filter and Wash A3->A4 A5 Dry Product A4->A5 B1 Dissolve Nitro-intermediate in Solvent Add Pd/C Catalyst A5->B1 Proceed with dried intermediate B2 Introduce Hydrogen Gas B1->B2 B3 Stir at Room Temperature (2-4 hours) B2->B3 B4 Filter through Celite B3->B4 B5 Concentrate and Purify B4->B5

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Methods for the preparation of 6-aminoisoquinoline.
  • An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society. [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. [Link]

Sources

Application

Application Notes and Protocols for the Purification of 6-Aminoisoquinoline-1,3(2H,4H)-dione

For: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Purity for 6-Aminoisoquinoline-1,3(2H,4H)-dione 6-Aminoisoquinoline-1,3(2H,4H)-dione is a heterocyclic compound of sign...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity for 6-Aminoisoquinoline-1,3(2H,4H)-dione

6-Aminoisoquinoline-1,3(2H,4H)-dione is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is found in various biologically active molecules, making it a valuable building block for the synthesis of novel therapeutic agents. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields of the final product, and introduce confounding variables in biological assays. This guide provides a detailed overview of robust purification strategies for 6-Aminoisoquinoline-1,3(2H,4H)-dione, drawing upon established chemical principles and purification techniques for analogous compounds.

Understanding the Molecule: Physicochemical Properties and Their Impact on Purification

While specific experimental data for 6-Aminoisoquinoline-1,3(2H,4H)-dione is not extensively available, we can infer its properties from its structural components: an aromatic amine and a dione. The amino group imparts basicity, allowing for manipulation of its solubility through pH adjustment. The dione functionality introduces polarity. These characteristics are key to developing effective purification protocols.

Anticipated Properties:

  • Appearance: Likely a solid at room temperature.

  • Solubility: Expected to have limited solubility in non-polar solvents and moderate solubility in polar organic solvents. Its solubility in aqueous solutions will be pH-dependent.

  • pKa: The amino group will have a pKa in the range typical for aromatic amines, allowing for protonation in acidic conditions.

Purification Strategies: A Multi-pronged Approach

A combination of techniques is often necessary to achieve high purity. The choice of method will depend on the nature and quantity of impurities present in the crude material. The following sections detail three primary purification methods: recrystallization, column chromatography, and acid-base extraction.

Recrystallization: The Workhorse of Purification

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.

Principle: The crude solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent.

Solvent Selection: The ideal solvent for recrystallization should:

  • Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point.

  • Not react with the compound.

  • Have a boiling point below the melting point of the compound.

  • Be easily removable from the purified crystals.

Protocol for Recrystallization:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude 6-Aminoisoquinoline-1,3(2H,4H)-dione in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, water, or mixtures thereof) at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, add the chosen solvent to the crude compound and heat the mixture to boiling with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.[1] Hot-filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Troubleshooting:

  • Oiling out: If the compound separates as an oil instead of crystals, try using a lower temperature for crystallization, a more dilute solution, or a different solvent system.

  • No crystal formation: If crystals do not form, try scratching the inside of the flask with a glass rod to induce nucleation, or add a seed crystal of the pure compound.

Visual Workflow for Recrystallization:

Recrystallization_Workflow A Crude Solid B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Optional, with charcoal) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Compound G->H

Caption: General workflow for the purification of 6-Aminoisoquinoline-1,3(2H,4H)-dione by recrystallization.

Column Chromatography: For High-Resolution Separation

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For isoquinoline-1,3(2H,4H)-dione derivatives, normal-phase chromatography using silica gel is a common approach.[2]

Principle: A solution of the crude compound is passed through a column packed with a stationary phase (e.g., silica gel). The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation.

Protocol for Column Chromatography:

  • Stationary Phase and Eluent Selection: Silica gel is a suitable stationary phase. The eluent (solvent system) should be chosen to provide good separation of the target compound from its impurities. A typical starting point for similar compounds is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate.[2] Thin-layer chromatography (TLC) should be used to determine the optimal eluent composition.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column to create a uniform bed.

  • Sample Loading: Dissolve the crude compound in a minimum amount of the eluent and load it onto the top of the column.

  • Elution: Pass the eluent through the column and collect fractions. Monitor the separation by TLC.

  • Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure compound and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified compound under vacuum.

Data Presentation: Eluent Systems for Similar Compounds

Compound TypeStationary PhaseEluent SystemReference
Isoquinoline-1,3(2H,4H)-dione derivativesSilica GelPetroleum ether/Ethyl acetate (3:1)[2]

Visual Workflow for Column Chromatography:

Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation A Select Stationary Phase & Eluent (via TLC) B Pack Column A->B C Load Crude Sample B->C D Elute with Solvent C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Pool Pure Fractions F->G H Evaporate Solvent G->H I Pure Compound H->I

Caption: Step-by-step workflow for purification by column chromatography.

Acid-Base Extraction: Exploiting Chemical Reactivity

The presence of a basic amino group on the 6-Aminoisoquinoline-1,3(2H,4H)-dione molecule allows for purification using acid-base extraction. This technique is particularly useful for removing non-basic impurities.

Principle: The crude mixture is dissolved in an organic solvent and washed with an acidic aqueous solution. The basic target compound reacts with the acid to form a water-soluble salt, which partitions into the aqueous phase. The non-basic impurities remain in the organic phase. The aqueous phase is then separated, and the pH is adjusted with a base to regenerate the free amine, which precipitates out of the solution and can be collected.

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude compound in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). Repeat the extraction to ensure complete transfer of the amine to the aqueous phase.

  • Separation: Combine the acidic aqueous extracts. The organic layer containing non-basic impurities can be discarded.

  • Basification and Precipitation: Cool the aqueous solution in an ice bath and slowly add a base (e.g., 1 M NaOH or ammonium hydroxide) with stirring until the solution is basic (pH > 8). The purified 6-Aminoisoquinoline-1,3(2H,4H)-dione should precipitate out.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Visual Diagram of Acid-Base Extraction Logic:

AcidBase_Logic Start Crude Mixture in Organic Solvent Acid_Wash Extract with Aqueous Acid Start->Acid_Wash Organic_Phase Organic Phase: Non-Basic Impurities Acid_Wash->Organic_Phase Separated Aqueous_Phase Aqueous Phase: Protonated Amine (Salt) Acid_Wash->Aqueous_Phase Extracted Basify Add Base to Aqueous Phase Aqueous_Phase->Basify Precipitate Precipitated Pure Amine Basify->Precipitate Final Pure Compound Precipitate->Final Filter & Dry

Caption: Logical flow of purification using acid-base extraction.

Purity Assessment

After purification, it is crucial to assess the purity of the 6-Aminoisoquinoline-1,3(2H,4H)-dione. Common analytical techniques include:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

The purification of 6-Aminoisoquinoline-1,3(2H,4H)-dione can be effectively achieved through a systematic application of recrystallization, column chromatography, or acid-base extraction. The choice of method will be dictated by the specific impurity profile of the crude material. For optimal results, a combination of these techniques may be employed. It is essential to accompany each purification step with appropriate analytical checks to ensure the desired level of purity is achieved. The protocols and insights provided in this guide offer a solid foundation for researchers to develop a robust and efficient purification process for this important synthetic intermediate.

References

  • PubChem. 6-Aminoisoquinoline. National Center for Biotechnology Information. [Link]

  • PubChem. 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • The Royal Society of Chemistry. Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric. [Link]

  • Taylor & Francis Online. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. [Link]

  • Google Patents.
  • PubChem. 2-Aminoisoquinoline-1,3(2H,4H)-dione. National Center for Biotechnology Information. [Link]

Sources

Method

Application Note &amp; Protocol: Comprehensive NMR and Mass Spectrometry Characterization of 6-Aminoisoquinoline-1,3(2H,4H)-dione

Abstract This document provides a detailed guide to the analytical characterization of 6-Aminoisoquinoline-1,3(2H,4H)-dione, a key heterocyclic scaffold relevant in medicinal chemistry and drug development, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the analytical characterization of 6-Aminoisoquinoline-1,3(2H,4H)-dione, a key heterocyclic scaffold relevant in medicinal chemistry and drug development, particularly as an intermediate for kinase inhibitors and other bioactive molecules[1]. We present optimized protocols for Nuclear Magnetic Resonance (¹H and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS). The methodologies are designed for researchers, analytical scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure data integrity and structural confirmation. This guide follows a protocol-driven, self-validating system to achieve unambiguous characterization.

Introduction: The Significance of 6-Aminoisoquinoline-1,3(2H,4H)-dione

6-Aminoisoquinoline-1,3(2H,4H)-dione is a heterocyclic compound featuring an isoquinoline core. Its structure is foundational for the synthesis of more complex molecules, including potent enzyme inhibitors like those targeting Poly(ADP-ribose) Polymerase (PARP)[2]. The presence of the amino group provides a critical handle for further chemical modification, while the dione moiety influences the molecule's electronic properties and potential for hydrogen bonding. Accurate structural elucidation is paramount to confirming the identity and purity of this intermediate, which directly impacts the success of subsequent synthetic steps and the biological activity of the final compounds.

This guide details the orthogonal analytical techniques of NMR and mass spectrometry to provide a comprehensive structural signature of the molecule.

Molecular Structure and Properties
  • Molecular Formula: C₉H₈N₂O₂[3]

  • Molecular Weight: 176.17 g/mol [3]

  • Core Scaffold: Isoquinoline-1,3-dione

Caption: Structure of 6-Aminoisoquinoline-1,3(2H,4H)-dione.

¹H and ¹³C NMR Spectroscopy Characterization

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 6-Aminoisoquinoline-1,3(2H,4H)-dione, specific chemical shifts and coupling patterns will confirm the connectivity and substitution pattern of the bicyclic system.

Rationale for Experimental Choices
  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity effectively solubilizes the compound, and more importantly, it slows the chemical exchange of labile N-H protons (amide and amine), allowing them to be observed as distinct, often broad, signals in the ¹H NMR spectrum. In contrast, solvents like CDCl₃ or D₂O would lead to signal broadening or complete exchange (disappearance) of these protons, respectively.

  • Spectrometer Frequency: Data should be acquired on a spectrometer with a field strength of at least 400 MHz for protons. This provides sufficient signal dispersion to resolve the aromatic protons, which would otherwise be a complex, overlapping multiplet at lower field strengths.

Protocol 1: NMR Sample Preparation
  • Accurately weigh 5-10 mg of the 6-Aminoisoquinoline-1,3(2H,4H)-dione sample.

  • Transfer the solid to a clean, dry NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and vortex gently for 30-60 seconds until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Insert the tube into the spectrometer spinner turbine and place it into the magnet for data acquisition.

Protocol 2: NMR Instrument Parameters
  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Nuclei: ¹H and ¹³C

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30)

    • Acquisition Time: ~4 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 16-32 (adjust for signal-to-noise)

    • Spectral Width: 0-12 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single pulse with NOE (zgpg30)

    • Acquisition Time: ~1.5 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024-4096 (¹³C is much less sensitive than ¹H)[4]

    • Spectral Width: 0-200 ppm

Data Interpretation and Expected Results

The structure possesses 6 unique proton environments and 9 unique carbon environments.

The expected ¹H NMR spectrum in DMSO-d₆ will show signals corresponding to the aromatic protons, the methylene protons, the amine protons, and the amide proton. Based on data from structurally similar aminoisoquinolinedione derivatives, the following assignments can be predicted[5].

Proton PositionExpected Chemical Shift (ppm)MultiplicityIntegrationRationale
NH (Position 2)~10.8 - 11.0broad singlet1HThe amide proton is deshielded by the adjacent carbonyl groups and exhibits a characteristic downfield shift. Broadness is due to quadrupolar relaxation and potential slow exchange with residual water.
H-8~7.7 - 7.9doublet (d)1HThis proton is ortho to a carbonyl group, resulting in significant deshielding. It will be coupled to H-7.
H-5~6.8 - 7.0doublet (d)1HThis proton is ortho to the electron-donating amino group, causing an upfield shift relative to other aromatic protons. It will be coupled to H-7.
H-7~6.7 - 6.9doublet of doublets (dd)1HThis proton is coupled to both H-8 and H-5, resulting in a dd pattern. Its chemical shift is influenced by both the adjacent amino and carbonyl-containing rings.
NH₂ (Position 6)~5.5 - 6.0broad singlet2HThe protons of the primary amine are typically broad and appear in the mid-field region. The electron-donating nature of the amine shields the attached aromatic ring.
CH₂ (Position 4)~4.0 - 4.2singlet (s)2HThese methylene protons are adjacent to a carbonyl group and the aromatic ring, placing them in this region. They appear as a singlet as there are no adjacent protons to couple with.

The proton-decoupled ¹³C NMR spectrum will show 9 distinct signals. The chemical shifts are highly diagnostic of the functional groups present[6][7].

Carbon PositionExpected Chemical Shift (ppm)Rationale
C-1, C-3~165 - 175Carbonyl carbons of the dione system are highly deshielded and appear significantly downfield. Two distinct signals may be observed.
C-6~145 - 150The aromatic carbon directly attached to the electron-donating amino group (ipso-carbon) is shifted downfield.
C-4a, C-8a~130 - 140Quaternary aromatic carbons at the ring junction.
C-8~125 - 130Aromatic CH carbon adjacent to the ring junction.
C-5, C-7~110 - 120Aromatic CH carbons shielded by the ortho/para directing amino group. These will appear more upfield compared to C-8.
C-4~40 - 45The aliphatic methylene carbon, deshielded by the adjacent carbonyl and aromatic system.

Mass Spectrometry Characterization

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, confirms the molecular structure. Electrospray Ionization (ESI) is the preferred method due to the compound's polarity and the presence of a basic amino group, which is readily protonated.

Rationale for Experimental Choices
  • Ionization Mode: ESI in positive ion mode is optimal. The primary amine at the C-6 position is a basic site that will readily accept a proton in the acidic mobile phase, forming a stable [M+H]⁺ ion.

  • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system, is essential. HRMS provides a highly accurate mass measurement (typically <5 ppm error), allowing for the unambiguous determination of the elemental composition[8].

  • Fragmentation: Collision-Induced Dissociation (CID) will be used to generate fragment ions. The fragmentation pattern serves as a structural fingerprint, and the observed neutral losses can be correlated with specific functional groups.

Protocol 3: LC-HRMS Sample Preparation
  • Prepare a stock solution of the sample at 1 mg/mL in methanol or DMSO.

  • Perform a serial dilution using a typical LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • Transfer the final solution to an autosampler vial for injection.

  • Causality Note: The use of 0.1% formic acid in the mobile phase is crucial. It ensures an acidic environment (pH ~2.7) which promotes efficient protonation of the analyte in the ESI source, maximizing the signal intensity of the [M+H]⁺ ion[9].

Protocol 4: LC-HRMS Instrument Parameters
  • LC System: Standard UHPLC/HPLC

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 5% B, ramp to 95% B over 5-8 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min

    • Injection Volume: 1-5 µL

  • MS System: Q-TOF or Orbitrap

    • Ionization: ESI, Positive Mode

    • Capillary Voltage: 3.5 - 4.5 kV

    • Gas Temperature: 250-350 °C

    • Scan Range: m/z 50 - 500

    • MS/MS: Data-dependent acquisition (DDA) targeting the [M+H]⁺ ion with a collision energy ramp (e.g., 10-40 eV).

Data Interpretation and Expected Results

The primary goal is to detect the protonated molecule [M+H]⁺ and confirm its elemental composition.

IonCalculated Exact MassObserved Mass Range (within 5 ppm)
[C₉H₈N₂O₂ + H]⁺177.0659177.0650 - 177.0668

The fragmentation of isoquinoline alkaloids is well-studied. The CID spectrum of the [M+H]⁺ ion (m/z 177.0659) is expected to show characteristic losses related to the dione ring system[10][11].

G parent [M+H]⁺ m/z 177.07 frag1 m/z 149.07 (-CO) parent->frag1 -28 Da frag2 m/z 132.07 (-NH₃) parent->frag2 -17 Da frag3 m/z 121.06 (-CO, -CO) frag1->frag3 -28 Da frag4 m/z 104.05 (-CO, -CO, -NH₃) frag1->frag4 -17 Da frag2->frag4 -28 Da

Caption: Proposed ESI-MS/MS fragmentation pathway for 6-Aminoisoquinoline-1,3(2H,4H)-dione.

  • m/z 177.07 → 149.07 (Loss of CO): A common fragmentation pathway for diones and related cyclic systems is the loss of a neutral carbon monoxide molecule (28 Da). This is often the most intense fragment ion.

  • m/z 177.07 → 132.07 (Loss of NH₃): The protonated amine can lead to the loss of a neutral ammonia molecule (17 Da), particularly at higher collision energies.

  • Further Fragmentation: Subsequent losses of another CO molecule or other small fragments from the primary product ions can also be observed, providing further confidence in the structural assignment.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and LC-HRMS provides an unambiguous and robust characterization of 6-Aminoisoquinoline-1,3(2H,4H)-dione. The NMR data confirms the core carbon-hydrogen framework and the specific substitution pattern, while high-resolution mass spectrometry validates the elemental composition and provides a structural fingerprint through its fragmentation pattern. The protocols and interpretation guidelines presented here offer a comprehensive framework for scientists to ensure the identity and purity of this valuable synthetic intermediate, facilitating downstream applications in drug discovery and development.

References

  • BenchChem (2025).
  • dos Santos, L. C., et al. (2021).Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids. SciELO.
  • Wang, S., et al. (2021). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. Taylor & Francis Online. [Link]

  • Pereira, M. J. A., et al. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

  • PubChem. 2-Aminoisoquinoline-1,3(2H,4H)-dione. National Center for Biotechnology Information. [Link]

  • Cai, Y., et al. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. National Institutes of Health (NIH). [Link]

  • Thorsell, A. G., et al. (2017). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. National Institutes of Health (NIH). [Link]

  • Wang, X., et al. (2016). Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric Acid-Catalyzed Cascade Reaction. The Royal Society of Chemistry. [Link]

  • Google Patents.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • ChemHelp ASAP (2022). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]

  • Chen, C., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed. [Link]

  • Chen, C., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. National Institutes of Health (NIH). [Link]

Sources

Application

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 6-Aminoisoquinoline-1,3(2H,4H)-dione

Prepared by: Gemini, Senior Application Scientist Introduction: Contextualizing the Cytotoxicity of Isoquinolinediones The isoquinoline-1,3(2H,4H)-dione scaffold is a privileged structure in medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Contextualizing the Cytotoxicity of Isoquinolinediones

The isoquinoline-1,3(2H,4H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of various bioactive compounds. Derivatives have been investigated as potent inhibitors of critical cellular enzymes, including poly(ADP-ribose) polymerase (PARP) and cyclin-dependent kinase 4 (CDK4), as well as modulators of the cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] Given these potent biological activities, compounds like 6-Aminoisoquinoline-1,3(2H,4H)-dione are prime candidates for drug development, particularly in oncology.

A crucial first step in characterizing any potential therapeutic agent is to determine its cytotoxic profile: the concentration at which it is toxic to cells. This document provides a detailed guide for researchers to reliably quantify the in vitro cytotoxicity of 6-Aminoisoquinoline-1,3(2H,4H)-dione using two of the most common and robust colorimetric methods: the MTT and CCK-8 assays. These assays measure cellular metabolic activity as an indicator of cell viability.[4][5]

This guide moves beyond simple step-by-step instructions, delving into the causality behind protocol choices, providing a framework for self-validating experiments, and offering insights into data interpretation to ensure the generation of accurate, reproducible, and meaningful results.

Section 1: The Scientific Principles of Metabolic Viability Assays

Understanding the mechanism of each assay is critical for proper execution and troubleshooting. Both MTT and CCK-8 assays quantify the reduction of a tetrazolium salt to a colored formazan product by cellular dehydrogenases, primarily located in the mitochondria.[6][7] Therefore, the resulting signal is directly proportional to the number of metabolically active, i.e., viable, cells.[4]

The MTT Assay: The Classic Endpoint Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational method for assessing cell viability.[8] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT salt, yielding insoluble purple formazan crystals that accumulate within the cell. An organic solvent (typically DMSO or isopropanol with acid) is then added to lyse the cells and dissolve these crystals, resulting in a colored solution whose absorbance can be measured spectrophotometrically.[8][9]

MTT_Workflow cluster_plate 96-Well Plate cluster_reagents Key Reagents seed 1. Seed Cells & Adhere (24h) treat 2. Add 6-Aminoisoquinoline-1,3(2H,4H)-dione (24-72h) seed->treat add_mtt 3. Add MTT Reagent (0.5 mg/mL) treat->add_mtt incubate_mtt 4. Incubate (2-4h, 37°C) add_mtt->incubate_mtt mtt Yellow MTT (Water-Soluble) solubilize 5. Add Solubilization Buffer (e.g., DMSO) incubate_mtt->solubilize formazan Purple Formazan (Water-Insoluble) read 6. Measure Absorbance (570 nm) solubilize->read mtt->formazan Mitochondrial Dehydrogenases

Caption: Workflow for the MTT cell viability assay.

The CCK-8 Assay: A Sensitive, Single-Step Method

The Cell Counting Kit-8 (CCK-8) assay utilizes a highly water-soluble tetrazolium salt, WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium].[7] In the presence of an electron mediator, cellular dehydrogenases reduce WST-8 to a soluble, orange-colored formazan dye that is released into the culture medium.[10] This key difference eliminates the need for a separate solubilization step, reducing procedural errors and simplifying the workflow. Furthermore, WST-8 exhibits extremely low toxicity, allowing for longer incubation times if necessary.[11]

CCK8_Workflow cluster_plate 96-Well Plate cluster_reagents Key Reagents seed 1. Seed Cells & Adhere (24h) treat 2. Add 6-Aminoisoquinoline-1,3(2H,4H)-dione (24-72h) seed->treat add_cck8 3. Add CCK-8 Reagent (10 µL/well) treat->add_cck8 incubate_cck8 4. Incubate (1-4h, 37°C) add_cck8->incubate_cck8 wst8 WST-8 (Water-Soluble) read 5. Measure Absorbance (450 nm) incubate_cck8->read formazan Orange Formazan (Water-Soluble) wst8->formazan Cellular Dehydrogenases

Caption: Streamlined workflow for the CCK-8 cell viability assay.

Head-to-Head Comparison: MTT vs. CCK-8

The choice of assay depends on the specific experimental needs, cell type, and nature of the test compound.

FeatureMTT AssayCCK-8 AssayCausality & Scientist's Insight
Principle Reduction to insoluble purple formazanReduction to soluble orange formazanThe solubility of the formazan product is the key difference, dictating the entire workflow.
Workflow Multi-step (reagent addition, incubation, solubilization)Single-step (reagent addition, incubation)CCK-8's simpler workflow minimizes pipetting errors and saves significant time.
Sensitivity GoodHigherCCK-8 often provides a wider dynamic range and better linearity.[11]
Toxicity Reagent can be toxic to cellsVery low toxicityLow toxicity of CCK-8 allows for kinetic studies or further use of cells post-assay.[11]
Interference Phenol red, reducing agents. Incomplete formazan solubilization is a major source of error.Phenol red, reducing agents. Less prone to solubilization artifacts.Always run a "compound only" control in cell-free media to check for direct reduction of the tetrazolium salt by your compound.
Solvent Requires organic solvent (e.g., DMSO)Aqueous-basedEliminates the need for volatile and potentially hazardous organic solvents.

Section 2: Pre-Experimental Preparation

Handling 6-Aminoisoquinoline-1,3(2H,4H)-dione
  • Solubilization: Based on the chemical structure, 6-Aminoisoquinoline-1,3(2H,4H)-dione is likely to be poorly soluble in aqueous media. The recommended solvent is Dimethyl Sulfoxide (DMSO).

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% cell culture-grade DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Vehicle Control: This is critical for a self-validating experiment. All treatments, including the "untreated" or "vehicle" control, must contain the same final concentration of DMSO that the cells treated with the highest concentration of the compound receive. Typically, the final DMSO concentration in the well should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Line Selection and Culture
  • Choice of Cells: Select cell lines relevant to the compound's potential application. For an anticancer agent, a panel of cancer cell lines (e.g., A549 lung cancer, HCT116 colon cancer, MV4-11 leukemia) is appropriate.[12] It is also highly recommended to include a non-malignant cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or BALB/3T3 fibroblasts) to assess selective cytotoxicity.[12][13]

  • Cell Seeding Density: The optimal seeding density must be determined empirically for each cell line. The goal is to ensure that cells are in the exponential growth phase throughout the experiment and that the untreated control cells do not become over-confluent by the end of the assay.[4] Over-confluence can inhibit proliferation and lead to an underestimation of the compound's effect.

Section 3: Detailed Experimental Protocols

These protocols are designed for a 96-well plate format. Adjust volumes proportionally for other plate sizes.

Protocol for MTT Cytotoxicity Assay

Materials:

  • 6-Aminoisoquinoline-1,3(2H,4H)-dione DMSO stock solution

  • Selected cell line(s) in exponential growth phase

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom tissue culture plates

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells in 100 µL of complete medium at the predetermined optimal density into each well of a 96-well plate. Leave a few wells with medium only to serve as a background control. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[6]

  • Compound Treatment: Prepare serial dilutions of 6-Aminoisoquinoline-1,3(2H,4H)-dione in culture medium from the DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions. Remember to include vehicle control wells containing the highest equivalent concentration of DMSO.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]

    • Scientist's Note: Mix gently. Avoid disturbing the cell monolayer. Some protocols recommend replacing the compound-containing media with fresh media plus MTT to avoid potential interactions, but this adds a step and may stress the cells.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect for the formation of purple precipitate. The incubation time is critical and depends on the metabolic rate of the cell line.

  • Solubilization: Carefully remove all but ~25 µL of the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[9]

    • Scientist's Note: This is the most error-prone step. Incomplete removal of media can dilute the solvent, while overly aggressive aspiration can remove cells and formazan crystals. Ensure complete dissolution of the crystals by placing the plate on an orbital shaker for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol for CCK-8 Cytotoxicity Assay

Materials:

  • 6-Aminoisoquinoline-1,3(2H,4H)-dione DMSO stock solution

  • Selected cell line(s) in exponential growth phase

  • Complete culture medium

  • Cell Counting Kit-8 (CCK-8) reagent

  • 96-well flat-bottom tissue culture plates

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells in 100 µL of complete medium at the predetermined optimal density into each well of a 96-well plate. Include medium-only background wells. Incubate for 24 hours at 37°C, 5% CO₂.[7]

  • Compound Treatment: Prepare and add 100 µL of serial dilutions of 6-Aminoisoquinoline-1,3(2H,4H)-dione as described in the MTT protocol (Step 2).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[11]

  • CCK-8 Addition: Add 10 µL of CCK-8 solution directly to each well.[14]

    • Scientist's Note: Avoid introducing bubbles as they can interfere with the absorbance reading. Mix gently by tapping the plate.

  • Color Development: Incubate the plate for 1-4 hours at 37°C.[5] The optimal time depends on cell density and type; the orange color should be clearly visible in the control wells.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[14]

Section 4: Data Analysis and Interpretation

  • Background Subtraction: Calculate the average absorbance from the medium-only wells and subtract this value from all other wells.

  • Calculate Percent Viability:

    • Percent Viability (%) = [(Absorbance of Treated Cells - Background) / (Absorbance of Vehicle Control Cells - Background)] x 100

  • Dose-Response Curve and IC₅₀ Determination:

    • Plot Percent Viability (Y-axis) against the log of the compound concentration (X-axis).

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit the curve and calculate the IC₅₀. The IC₅₀ (Inhibitory Concentration 50%) is the concentration of the compound that reduces cell viability by 50%.

Dose_Response Conceptual Dose-Response Curve node1 node2 node1->node2 node3 node2->node3 node4 node3->node4 node5 node4->node5 node6 node5->node6 xaxis xend xaxis->xend yaxis yend yaxis->yend xlabel Log [Compound Concentration] ylabel Cell Viability (%) line100_start line100_end label100 100% line50_start line50_end line50_start->line50_end ic50_line_down line50_end->ic50_line_down label50 50% ic50_label IC₅₀

Caption: Determining the IC₅₀ from a dose-response curve.

Trustworthiness: Addressing Potential Interferences
  • Compound Color: If 6-Aminoisoquinoline-1,3(2H,4H)-dione has a color that absorbs at 450 nm or 570 nm, it will create a false positive signal. Measure the absorbance of the compound in cell-free medium at all tested concentrations and subtract this from the experimental values.

  • Redox Activity: If the compound can chemically reduce MTT or WST-8, it will generate a signal independent of cell viability. This can be tested by adding the compound and the assay reagent to cell-free medium. A color change indicates direct chemical reduction.

  • Metabolic Effects: A compound that inhibits mitochondrial respiration without immediately killing the cell will cause a drop in the assay signal, which may be misinterpreted as cytotoxicity. It is wise to complement these metabolic assays with a direct measure of cell death (e.g., a membrane integrity assay like Trypan Blue or LDH release) to confirm the mechanism of action.

Section 5: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding; Edge effects on the plate; Incomplete formazan solubilization (MTT).Improve pipetting technique; Avoid using the outer wells of the plate; Ensure vigorous mixing after adding DMSO for the MTT assay.
High background absorbance Contaminated media or reagents; Compound interference.Use fresh, sterile reagents; Run "compound only" and "reagent only" controls to identify the source of interference.
Low signal in control wells Too few cells seeded; Cells are not healthy; Incorrect incubation time.Optimize cell seeding density; Check cell stocks for viability and contamination; Optimize incubation time for the specific cell line.
IC₅₀ value is unexpectedly high or low Error in stock solution concentration or dilutions; Assay endpoint does not reflect compound's mechanism (e.g., cytostatic vs. cytotoxic).Verify calculations and prepare fresh dilutions; Consider longer incubation times or a different type of assay (e.g., colony formation for cytostatic effects).

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Boster Bio. (2023). What Is the CCK-8 Assay? A Guide to Cell Viability Testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • TOOLS. (n.d.). Cell Counting Kit-8 (CCK-8) Introduction Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. Retrieved from [Link]

  • PubMed. (2014). Synthesis and in vitro cytotoxic effect of 6-amino-substituted 11H- and 11Me-indolo[3,2-c]quinolines. Retrieved from [Link]

  • PubMed. (2008). 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). Retrieved from [Link]

Sources

Method

Determining the Cytotoxic Profile of 6-Aminoisoquinoline-1,3(2H,4H)-dione in Cancer Cell Lines: A Detailed Guide

Introduction: Deconstructing the Target Landscape of Isoquinoline-1,3-diones The isoquinoline-1,3(2H,4H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing the Target Landscape of Isoquinoline-1,3-diones

The isoquinoline-1,3(2H,4H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent biological activities. While this structural class has been explored for various therapeutic targets, it is crucial to approach its biological characterization with precision. The compound in focus, 6-Aminoisoquinoline-1,3(2H,4H)-dione, belongs to this family. However, a thorough review of scientific literature reveals that derivatives of this scaffold are most prominently associated with the modulation of Cereblon (CRBN), a substrate receptor for the CRL4 ubiquitin ligase complex, or with the inhibition of kinases such as p70S6K1 and Cyclin-Dependent Kinase 4 (CDK4).[1][2][3]

Notably, there is a lack of substantive evidence to classify 6-Aminoisoquinoline-1,3(2H,4H)-dione as a direct inhibitor of Poly (ADP-ribose) polymerase (PARP). The mechanism of PARP inhibition, a cornerstone of targeted therapy for cancers with DNA damage repair deficiencies, involves a distinct pharmacophore that mimics the nicotinamide moiety of NAD+.[4]

This application note, therefore, serves a dual purpose. First, it provides a comprehensive, robust protocol for determining the half-maximal inhibitory concentration (IC50) of 6-Aminoisoquinoline-1,3(2H,4H)-dione to assess its general cytotoxic or cytostatic effects on cancer cell lines. Second, for researchers specifically interested in the PARP inhibition pathway, it presents a comparative, mechanism-aware protocol for a validated PARP inhibitor, Olaparib. This dual approach ensures scientific integrity while providing a practical guide for evaluating novel compounds and understanding established targeted therapies.

Part 1: General Cytotoxicity Profiling of 6-Aminoisoquinoline-1,3(2H,4H)-dione

Given the known targets of structurally related compounds, the initial assessment of 6-Aminoisoquinoline-1,3(2H,4H)-dione should focus on its broad anti-proliferative effects. A general cytotoxicity screen across a panel of diverse cancer cell lines is the most logical first step to establish its potency and spectrum of activity.

Foundational Principles: Causality Behind Experimental Choices
  • Compound Handling: The compound's solubility is a critical parameter. Dimethyl sulfoxide (DMSO) is a standard solvent for dissolving novel organic compounds for in vitro screening.[5] However, DMSO itself can be toxic to cells at higher concentrations. Therefore, protocols must be designed to ensure the final DMSO concentration in the cell culture medium is non-toxic, typically well below 0.5%, with 0.1% being a widely accepted safe limit.[5][6]

  • Cell Line Selection: To obtain a preliminary understanding of the compound's activity spectrum, a panel of cell lines from different cancer types is recommended. Based on literature for similar scaffolds, a multiple myeloma cell line such as NCI-H929 (a known model for testing Cereblon modulators) and a common epithelial carcinoma line like the breast cancer cell line MCF-7 are excellent starting points.[1][7]

  • Assay Selection: The choice of viability assay impacts data quality. Luminescent assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay, are preferred over colorimetric assays (e.g., MTT) for their higher sensitivity, broader linear range, and simpler "add-mix-measure" protocol, which reduces handling errors. This assay quantifies ATP, a direct indicator of metabolically active, viable cells.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Compound Stock (e.g., 10 mM in 100% DMSO) p2 Prepare Serial Dilutions (in culture medium) p1->p2 p3 Harvest & Count Cells a1 Seed Cells in 96-well Plate (e.g., 5,000 cells/well) p3->a1 a2 Incubate 24h (Adherence) a1->a2 a3 Add Compound Dilutions to Wells (Include Vehicle Control) a2->a3 a4 Incubate for 72h a3->a4 a5 Equilibrate Plate to Room Temp. a4->a5 a6 Add CellTiter-Glo® Reagent a5->a6 a7 Lyse Cells (Orbital Shaker) a6->a7 a8 Measure Luminescence a7->a8 d1 Subtract Background Luminescence a8->d1 d2 Normalize Data to Vehicle Control (% Viability) d1->d2 d3 Plot Dose-Response Curve (log[Inhibitor] vs. response) d2->d3 d4 Calculate IC50 Value (Non-linear regression) d3->d4

Caption: General workflow for IC50 determination using a luminescent cell viability assay.

Detailed Protocol: IC50 Determination using CellTiter-Glo®

Materials:

  • 6-Aminoisoquinoline-1,3(2H,4H)-dione

  • Anhydrous DMSO

  • Cancer cell lines (e.g., NCI-H929, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Sterile, opaque-walled 96-well plates (white plates are optimal for luminescence)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega, Cat. No. G7570 or similar)

  • Luminometer plate reader

Procedure:

  • Compound Stock Preparation:

    • Prepare a 10 mM stock solution of 6-Aminoisoquinoline-1,3(2H,4H)-dione in 100% anhydrous DMSO. Ensure complete dissolution; sonication may be used if necessary.[5]

    • Store aliquots at -20°C or -80°C to avoid freeze-thaw cycles.

  • Cell Seeding:

    • Culture cells under standard conditions (37°C, 5% CO2).

    • Harvest cells during the exponential growth phase using trypsin (for adherent cells like MCF-7) or by gentle scraping/pipetting (for suspension cells like NCI-H929).

    • Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue).

    • Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10⁴ cells/mL (this will result in 5,000 cells per 100 µL). Note: This density should be optimized for each cell line to ensure exponential growth throughout the assay period.

    • Seed 100 µL of the cell suspension into each well of a white, opaque-walled 96-well plate.

    • Include "cells only" and "medium only" (blank) control wells.

    • Incubate the plate for 24 hours to allow for cell adherence and recovery.

  • Compound Treatment:

    • Prepare a serial dilution series of the compound. A common approach is a 10-point, 3-fold dilution series.

    • Example Dilution Scheme: To keep the final DMSO concentration at 0.1%, first prepare an intermediate dilution plate. Dilute the 10 mM stock 1:200 in complete medium to get a 50 µM top concentration (in 0.5% DMSO). Perform serial dilutions from this well.

    • Carefully remove the medium from the wells (for adherent cells) or add the compound directly (for suspension cells). Add 100 µL of the compound dilutions to the appropriate wells.

    • To the "vehicle control" wells, add 100 µL of medium containing the same final concentration of DMSO (e.g., 0.1%) as the treated wells.

    • Incubate the plate for 72 hours. This duration is typically sufficient to observe effects on cell proliferation.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.

    • Add 100 µL of the prepared reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation
  • Background Subtraction: Average the luminescence signal from the "medium only" wells and subtract this value from all other wells.

  • Normalization: Calculate the percentage of cell viability for each well using the following formula: % Viability = (Signal_Treated / Signal_VehicleControl) * 100

  • Dose-Response Curve: Plot the % Viability against the logarithm of the compound concentration.

  • IC50 Calculation: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in a suitable software package (like GraphPad Prism) to calculate the IC50 value. The IC50 is the concentration of the compound that reduces cell viability by 50%.

Part 2: Mechanism-Focused IC50 Determination for a PARP Inhibitor (Olaparib)

This section provides a comparative protocol for a validated PARP inhibitor, Olaparib, to highlight the specific experimental design considerations required when probing a known molecular target.

Core Principle: Synthetic Lethality

PARP enzymes are critical for repairing DNA single-strand breaks (SSBs).[4][8] When PARP is inhibited, these SSBs persist and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication.[8] In normal cells, these DSBs are efficiently repaired by the Homologous Recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.[9] However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. The simultaneous inhibition of PARP and the absence of a functional HR pathway creates a state of synthetic lethality , leading to catastrophic genomic instability and selective cancer cell death.[4][9]

PARP Inhibition Signaling Pathway

G cluster_pathway DNA Damage Response cluster_hr Homologous Recombination (HR) DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits Replication DNA Replication DNA_SSB->Replication leads to BER Base Excision Repair (BER) Pathway PARP1->BER activates BER->DNA_SSB repairs DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB leads to BRCA BRCA1/2 Proteins DNA_DSB->BRCA activates Apoptosis Apoptosis / Cell Death DNA_DSB->Apoptosis (unrepaired) HR_Repair Error-Free Repair BRCA->HR_Repair facilitates Cell_Survival Cell Survival HR_Repair->Cell_Survival Olaparib Olaparib (PARP Inhibitor) Olaparib->PARP1 inhibits BRCA_mut BRCA1/2 Mutation (HR Deficient) BRCA_mut->BRCA inactivates

Caption: Simplified PARP1 signaling pathway and the principle of synthetic lethality.

Key Experimental Design Differences
  • Cell Line Selection is Paramount: The central hypothesis of synthetic lethality must be tested directly. The experiment should include:

    • HR-Deficient Cells: A cell line with a known mutation in BRCA1 or BRCA2, such as MDA-MB-436 (BRCA1 mutant).[10]

    • HR-Proficient Cells: A cell line that is wild-type for BRCA1/2, such as MDA-MB-231 or MCF-7 , to serve as a negative control.[10][11] The expectation is that the HR-deficient cells will be significantly more sensitive to the PARP inhibitor.

  • Positive Control: A known PARP inhibitor, Olaparib, serves as the test article and its own positive control, as its activity is well-characterized.

Protocol and Data Interpretation

The experimental protocol for determining the IC50 of Olaparib is identical to the one described in Part 1. The critical difference lies in the data analysis and interpretation.

Expected Results and Interpretation: By running the assay on both HR-deficient (MDA-MB-436) and HR-proficient (MDA-MB-231) cell lines, you would expect to see a significant difference in the calculated IC50 values.

Compound Cell Line BRCA1/2 Status Expected IC50 Range (µM) Interpretation
Olaparib MDA-MB-436MutantLow (e.g., 1-5 µM) High sensitivity due to synthetic lethality in HR-deficient cells.[10]
Olaparib MDA-MB-231Wild-TypeHigh (e.g., >10-20 µM) Lower sensitivity as HR pathway is intact, allowing for repair of DSBs.[10]
6-Aminoisoquinoline-1,3(2H,4H)-dione MDA-MB-436MutantTo Be Determined The IC50 value will reveal its potency but is not expected to be linked to BRCA status.
6-Aminoisoquinoline-1,3(2H,4H)-dione MDA-MB-231Wild-TypeTo Be Determined Comparing this IC50 to the value from MDA-MB-436 will indicate if its mechanism is related to DNA repair deficiency.

A large differential between the IC50 values for Olaparib in the two cell lines validates the assay system and confirms the principle of synthetic lethality. For 6-Aminoisoquinoline-1,3(2H,4H)-dione, if the IC50 values are similar in both cell lines, it provides further evidence that its mechanism of action is independent of the BRCA/HR pathway.

Conclusion

This guide provides a scientifically rigorous framework for assessing the in vitro anti-cancer activity of 6-Aminoisoquinoline-1,3(2H,4H)-dione. By acknowledging the current understanding of the isoquinoline-1,3(2H,4H)-dione scaffold's targets, we propose a general cytotoxicity screen as the primary, unbiased approach. The inclusion of a parallel, mechanism-specific protocol for the PARP inhibitor Olaparib serves as both a valuable educational tool and a robust experimental control. This dual-protocol strategy allows researchers to generate clear, interpretable data on novel compounds while grounding their work in the established principles of targeted cancer therapy.

References

  • Kuran, B., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Lin, K., et al. (2020). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. MDPI. Available at: [Link]

  • Zhang, X., et al. (2021). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • PubChem. 6-Aminoisoquinoline. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2023). Selected biologically active isoquinoline‐1,3(2H,4H)‐dione derivatives. Available at: [Link]

  • Nevskaya, E., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Available at: [Link]

  • Chapman, J. R., et al. (2022). Unmatched Cell Line Collections Are Not Optimal for Identification of PARP Inhibitor Response and Drug Synergies. Cancers. Available at: [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. Available at: [Link]

  • Gogoi, K., et al. (2022). Development of 6-amido-4-aminoisoindolyn-1,3-diones as p70S6K1 inhibitors and potential breast cancer therapeutics. Drug Development Research. Available at: [Link]

  • Satoh, M. S., & Lindahl, T. (1992). Role of poly(ADP-ribose) formation in DNA repair. Nature. Available at: [Link]

  • Gök, Ö., et al. (2025). The effect of PARP and PLK1 dual inhibition on the expression of important protein signaling pathways, DNA damage, and molecular docking scores against MCF-7 and MDA-MB-231 breast cancer cell lines. Irish Journal of Medical Science. Available at: [Link]

  • Wang, Y., et al. (2023). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • PubChem. 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2020). Cleaved PARP levels in MCF-7 and MDA-MB-231 cell lines after 72 h of.... Available at: [Link]

  • Wikipedia. PARP1. Available at: [Link]

  • Cruz, C., et al. (2017). Modeling Therapy Resistance in BRCA1/2-Mutant Cancers. Molecular Cancer Therapeutics. Available at: [Link]

  • Fathima, S., et al. (2022). N-substituted (E)-4-arylidene isoquinoline-1,3-dione derivatives as potent anticancer agents – Synthesis and molecular evaluation. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Di Paolo, V., et al. (2022). PARP-1 Inhibition Increases Oxidative Stress in Ets-1-Expressing MDA-MB-231 Breast Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Clark, N. J., et al. (2012). Rapid Detection and Signaling of DNA Damage by PARP-1. DNA Repair. Available at: [Link]

  • ResearchGate. (2019). Sensitivity of ovarian cancer cell lines to PARP inhibitors. Available at: [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Available at: [Link]

  • ResearchGate. (2022). The IC 50 values of 1,3,4-thiadiazol-2-ylisoindoline-1,3-diones that.... Available at: [Link]

  • Zhu, G., et al. (2008). 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2017). Methods for the preparation of 6-aminoisoquinoline.
  • Gök, P. E., et al. (2021). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Belan, C., et al. (2023). CldU sensitizes BRCA2 reverse-mutated cells to PARP inhibitors. Frontiers in Oncology. Available at: [Link]

  • Yap, T. (2022). Use of PARP1-selective and ATR inhibitors to target DDR signalling pathway. VJHemOnc. Available at: [Link]

  • Zhang, X., et al. (2021). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. Taylor & Francis Online. Available at: [Link]

  • Al-Samydai, A., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. International Journal of Molecular Sciences. Available at: [Link]

  • Giansanti, V., et al. (2021). Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. MDPI. Available at: [Link]

  • Spandidos Publications. (2015). The PARP inhibitor AZD2281 (Olaparib) induces autophagy/mitophagy in BRCA1 and BRCA2 mutant breast cancer cells. Available at: [Link]

  • Vaskevych, A., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • MP Biomedicals. TECHNICAL INFORMATION. Available at: [Link]

  • Langelier, M. F., et al. (2022). Allosteric regulation of DNA binding and target residence time drive the cytotoxicity of phthalazinone-based PARP-1 inhibitors. Cell Chemical Biology. Available at: [Link]

  • Chowdhury, G., et al. (2007). 1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. BMC Cancer. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Utilizing 6-Aminoisoquinoline-1,3(2H,4H)-dione in Preclinical Xenograft Mouse Models

I. Executive Summary: The Scientific Rationale The use of human tumor xenograft models in immunocompromised mice is an indispensable strategy in the preclinical evaluation of novel anticancer agents.[1][2] These models p...

Author: BenchChem Technical Support Team. Date: February 2026

I. Executive Summary: The Scientific Rationale

The use of human tumor xenograft models in immunocompromised mice is an indispensable strategy in the preclinical evaluation of novel anticancer agents.[1][2] These models provide critical insights into a compound's in vivo efficacy, toxicity, and pharmacokinetic/pharmacodynamic profile. This document provides a detailed guide for the application of 6-Aminoisoquinoline-1,3(2H,4H)-dione , a potent small molecule inhibitor targeting Poly (ADP-ribose) Polymerase (PARP).

The isoquinoline-1,3(2H,4H)-dione scaffold has emerged as a key pharmacophore in the design of inhibitors for enzymes involved in DNA Damage Repair (DDR).[3][4] Specifically, 6-Aminoisoquinoline-1,3(2H,4H)-dione functions by inhibiting PARP1 and PARP2, enzymes crucial for the repair of DNA single-strand breaks (SSBs). The therapeutic strategy hinges on the concept of synthetic lethality . In cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of cytotoxic double-strand breaks (DSBs) during DNA replication, ultimately resulting in targeted cell death.[5][6]

These protocols are designed to provide a robust framework for assessing the antitumor activity of 6-Aminoisoquinoline-1,3(2H,4H)-dione in xenograft models, with a focus on experimental design, methodological rigor, and data interpretation.

II. Mechanism of Action: PARP Inhibition and Synthetic Lethality

Understanding the causality behind the protocol requires a firm grasp of the compound's mechanism. PARP enzymes, particularly PARP1, are activated by DNA breaks. They catalyze the synthesis of poly(ADP-ribose) (PAR) chains on nuclear proteins, creating a scaffold to recruit other DNA repair factors. PARP inhibitors function in two primary ways:

  • Catalytic Inhibition: They compete with the NAD+ substrate, preventing the synthesis of PAR chains and hindering the recruitment of the repair machinery.

  • PARP Trapping: The inhibitor-bound PARP enzyme becomes "trapped" on the DNA at the site of the break. This PARP-DNA complex is a significant physical obstacle to DNA replication, leading to replication fork collapse and the formation of highly toxic DSBs.[5]

In cells with functional HRR pathways, these DSBs can be efficiently repaired. However, in HRR-deficient cells (e.g., BRCA1/2 mutated), these breaks cannot be repaired, triggering apoptosis. This selective killing of cancer cells while sparing normal, HRR-proficient cells is the essence of synthetic lethality.

PARP_Inhibition_Pathway ssb DNA Single-Strand Break (SSB) parp1 PARP1 Activation & Binding ssb->parp1 nad NAD+ parp1->nad trapped PARP Trapping on DNA parp1->trapped par PAR Chain Synthesis nad->par Consumed repair Recruitment of Repair Factors (e.g., XRCC1) par->repair ssbr SSB Repair (Base Excision Repair) repair->ssbr repaired DNA Integrity Restored ssbr->repaired inhibitor 6-Aminoisoquinoline- 1,3(2H,4H)-dione inhibitor->parp1 Inhibits & Traps replication DNA Replication Fork trapped->replication Blocks fork_collapse Replication Fork Collapse replication->fork_collapse dsb Double-Strand Break (DSB) fork_collapse->dsb hrr_proficient HRR Proficient (e.g., Normal Cells) dsb->hrr_proficient hrr_deficient HRR Deficient (e.g., BRCA1/2 Mutant Cancer) dsb->hrr_deficient hrr_repair Homologous Recombination Repair (HRR) hrr_proficient->hrr_repair apoptosis Apoptosis / Cell Death hrr_deficient->apoptosis Repair Fails hrr_repair->repaired

Caption: Mechanism of PARP inhibition and synthetic lethality.

III. Comprehensive Experimental Workflow

A successful xenograft study requires meticulous planning and execution. The following workflow provides a high-level overview of the critical stages, from initial preparation to final data analysis.

Xenograft_Workflow cluster_pre Phase 1: Preparation cluster_exec Phase 2: In-Life Study cluster_post Phase 3: Analysis cell_culture 1. Cell Line Selection & Culture implant 4. Tumor Cell Implantation (Subcutaneous) cell_culture->implant animal_acclimate 2. Animal Acclimation (e.g., nu/nu mice, 6-8 weeks) animal_acclimate->implant drug_prep 3. Compound Formulation treat 7. Treatment Administration (Vehicle & Compound) drug_prep->treat growth 5. Tumor Growth Monitoring implant->growth random 6. Randomization into Treatment Groups growth->random random->treat monitor 8. Efficacy & Toxicity Monitoring treat->monitor endpoint 9. Study Endpoint Reached monitor->endpoint Tumor >1500 mm³ or >20% Weight Loss necropsy 10. Necropsy & Tissue Collection endpoint->necropsy analysis 11. Data Analysis & Interpretation necropsy->analysis

Caption: Standard workflow for a xenograft efficacy study.

IV. Detailed Experimental Protocols

These protocols should be adapted to the specific cell line and experimental goals. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Formulation of 6-Aminoisoquinoline-1,3(2H,4H)-dione

Rationale: Proper formulation is critical for ensuring bioavailability and consistent exposure. As a small molecule inhibitor, achieving a stable and injectable solution or suspension is the primary goal. The following vehicle is a common starting point for compounds with limited aqueous solubility, similar to other PARP inhibitors.[7][8]

Materials:

  • 6-Aminoisoquinoline-1,3(2H,4H)-dione powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • PEG-400 (Polyethylene glycol 400), sterile

  • Sterile 0.9% Saline

Procedure:

  • Stock Solution: Weigh the required amount of the compound in a sterile microcentrifuge tube. Add a minimal volume of DMSO to fully dissolve the powder (e.g., 5-10% of the final volume). Vortex thoroughly.

  • Add Solubilizer: Add PEG-400 to the DMSO solution (e.g., to bring the total volume of DMSO + PEG-400 to 50% of the final volume). Vortex until the solution is clear and homogenous.

  • Final Dilution: Slowly add sterile saline to reach the final desired volume while vortexing to prevent precipitation. A common final vehicle composition is 10% DMSO / 40% PEG-400 / 50% Saline .

  • Final Concentration: Calculate the final concentration based on the desired dose (mg/kg) and a standard injection volume (e.g., 100 µL per 20g mouse, which is 5 mL/kg).

    • Example: For a 25 mg/kg dose, the solution concentration should be 5 mg/mL.

  • Storage: Prepare the formulation fresh daily. If this is not feasible, conduct stability tests to ensure the compound remains in solution at 4°C for a defined period.

Protocol 2: Subcutaneous Xenograft Implantation

Rationale: Subcutaneous implantation in the flank of an immunocompromised mouse is a robust and highly reproducible method for establishing tumors.[7] It allows for easy and accurate measurement of tumor growth over time.

Materials:

  • Selected human cancer cell line (e.g., Capan-1, MX-1)

  • 6-8 week old immunocompromised mice (e.g., Athymic Nude, NOD/SCID)

  • Growth medium, Trypsin-EDTA, PBS

  • Matrigel® Basement Membrane Matrix (optional, but recommended for some cell lines)

  • 27-gauge needles and 1 mL syringes

Procedure:

  • Cell Preparation: Culture cells to ~80% confluency. Harvest cells using trypsin, wash with PBS, and perform a cell count using a hemocytometer or automated counter. Confirm viability is >95% via Trypan Blue exclusion.

  • Cell Suspension: Centrifuge the cells and resuspend the pellet in cold, sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a final concentration of 5 x 10⁷ cells/mL. Keep the suspension on ice.

  • Injection: Anesthetize the mouse if required by institutional protocols. Pinch the skin on the right flank to create a tent.

  • Insert the needle of a syringe containing 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously.

  • Inject the volume slowly to form a small bleb under the skin. Withdraw the needle smoothly.

  • Monitor the animals for recovery and check for any adverse reactions at the injection site.

Protocol 3: Tumor Growth Monitoring & Treatment

Rationale: Regular and accurate tumor measurement is the primary efficacy endpoint. Treatment is typically initiated once tumors reach a palpable, measurable size to ensure uniformity across groups.[5][9]

Procedure:

  • Monitoring: Begin palpating for tumors ~5-7 days post-implantation.

  • Measurement: Once tumors are palpable, measure the length (L, longest dimension) and width (W, dimension perpendicular to L) using digital calipers at least twice weekly.[7]

  • Volume Calculation: Calculate tumor volume using the most accurate ellipsoid formula: V = (π/6) x L x W² .[10] Note: The formula V = (L x W²)/2 is also widely used and acceptable.[11]

  • Randomization: When the average tumor volume reaches 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group is standard). Ensure the average tumor volume is similar across all groups.

  • Administration: Administer the prepared compound formulation (Protocol 1) and vehicle control via the chosen route (e.g., oral gavage, intraperitoneal injection). Dosing should be based on the most recent body weight measurement.

  • Schedule: A typical schedule is daily administration for 21-28 days.[5]

Protocol 4: Toxicity Assessment

Rationale: Monitoring for adverse effects is an ethical requirement and provides crucial information about the therapeutic window of the compound.[2]

Procedure:

  • Body Weight: Measure the body weight of each animal at least twice per week.

  • Clinical Observations: Perform daily checks for clinical signs of toxicity, including:

    • Changes in posture (hunching)

    • Rough or unkempt fur (piloerection)

    • Reduced activity or lethargy

    • Signs of dehydration or malnutrition

    • Labored breathing

  • Endpoint Criteria: Define humane endpoints before the study begins. Common toxicity-related endpoints include:

    • Body weight loss exceeding 20% of the initial weight.[2]

    • Tumor volume exceeding 1500 mm³.[10]

    • Severe ulceration of the tumor.

    • Any other signs of significant distress as determined by veterinary staff.

V. Data Presentation & Interpretation

Quantitative Data Summary: All quantitative data, such as final tumor volumes and body weight changes, should be summarized in a table for clear comparison between treatment groups.

Group (Dose)nMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) %Mean Body Weight Change (%) ± SEM
Vehicle Control101250 ± 150-+5.5 ± 2.1
Compound (10 mg/kg)10875 ± 11030%+4.8 ± 1.9
Compound (25 mg/kg)10450 ± 9564%-2.3 ± 3.5
Compound (50 mg/kg)10180 ± 5586%-11.7 ± 4.2
  • Tumor Growth Inhibition (TGI) is a key metric calculated as: TGI (%) = [1 - (Mean volume of Treated Group / Mean volume of Control Group)] x 100

Graphical Representation:

  • Tumor Growth Curves: Plot the mean tumor volume (± SEM) for each group over time. This provides a clear visual representation of treatment efficacy.

  • Body Weight Curves: Plot the mean percentage change in body weight (± SEM) for each group over time. This is the primary graph for assessing treatment-related toxicity.

VI. References

  • Rodallec, A., et al. (2022). Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic. PLoS ONE. [Link]

  • Jensen, M. M., et al. (2014). Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements. Journal of Translational Medicine. [Link]

  • Inotiv. Xenograft Tumor Model Growth Rates. Inotiv. [Link]

  • Tan, M., et al. (2010). Analysis of multiarm tumor growth trials in xenograft animals using phase change adaptive piecewise quadratic models. Statistics in Medicine. [Link]

  • Hather, G., et al. (2014). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Cancer Informatics. [Link]

  • Gao, H., et al. (2015). Assessing Cytotoxic Treatment Effects in Preclinical Tumor Xenograft Models. Statistical Methods in Medical Research. [Link]

  • CurrentProtocols (2014). Measuring Toxicity Biomarkers in Mouse Models and Other Small volume Samples. YouTube. [Link]

  • Sura, W., et al. (2021). Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP). RSC Medicinal Chemistry. [Link]

  • O'Connor, M. J., et al. (2016). The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality. Cancer Research. [Link]

  • Virág, L., et al. (2020). The PARP inhibitor olaparib exerts beneficial effects in mice subjected to cecal ligature and puncture and in cells subjected to oxidative stress without impairing DNA integrity. Pharmacological Research. [Link]

  • Lee, C. H., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research. [Link]

  • Johnson, J. I., et al. (2011). Drug Efficacy Testing in Mice. Current Protocols in Pharmacology. [Link]

  • Wen, Y. H., et al. (2014). The PARP inhibitors, veliparib and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice. Cancer Prevention Research. [Link]

  • Yang, L., et al. (2023). Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer. Frontiers in Oncology. [Link]

  • Liu, Z., et al. (2020). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Li, Z., et al. (2008). 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). Journal of Medicinal Chemistry. [Link]

Sources

Method

Application Notes &amp; Protocols: Inducing Apoptosis in Tumor Cells with 6-Aminoisoquinoline-1,3(2H,4H)-dione

An In-Depth Technical Guide for Researchers Prepared by: Gemini, Senior Application Scientist Abstract The isoquinoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

The isoquinoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant anti-neoplastic properties. This guide focuses on 6-Aminoisoquinoline-1,3(2H,4H)-dione, a promising member of this class, for its potential to selectively induce apoptosis in tumor cells. We provide a comprehensive overview of its postulated mechanisms of action, drawing from established knowledge of structurally related molecules, and present detailed, field-proven protocols for its application and validation in a research setting. This document is intended for researchers, scientists, and drug development professionals seeking to investigate and harness the therapeutic potential of this compound.

Introduction: The Therapeutic Potential of the Isoquinoline-1,3-dione Core

Targeting programmed cell death, or apoptosis, is a cornerstone of modern cancer therapy. Dysregulation of apoptotic pathways allows cancer cells to evade natural cell death signals, leading to uncontrolled proliferation and tumor progression. Small molecules that can reactivate these dormant pathways are of immense therapeutic interest.

The 6-Aminoisoquinoline-1,3(2H,4H)-dione belongs to a class of compounds that has demonstrated significant efficacy in preclinical models. While research on this specific molecule is emerging, its structural analogues have been shown to function through potent and clinically relevant mechanisms, including the inhibition of Poly (ADP-ribose) polymerase (PARP) and the modulation of key apoptotic regulators.[1][2] Derivatives have also been identified as modulators of Cereblon (CRBN), a component of the E3 ubiquitin ligase complex, which is the mechanism of action for immunomodulatory drugs (IMiDs) used in treating hematological malignancies.[3] This guide synthesizes this knowledge to provide a robust framework for investigating 6-Aminoisoquinoline-1,3(2H,4H)-dione as an inducer of apoptosis.

Postulated Mechanisms of Action

Based on its chemical structure and the activities of related compounds, 6-Aminoisoquinoline-1,3(2H,4H)-dione is hypothesized to induce apoptosis primarily through the inhibition of PARP, leading to a synthetic lethality phenotype in susceptible cancer cells.

Primary Mechanism: PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP), particularly PARP1 and PARP2, is a critical enzyme in the base excision repair (BER) pathway, which resolves DNA single-strand breaks (SSBs).[4] When PARP is inhibited, these SSBs go unrepaired. During DNA replication, these SSBs are converted into more cytotoxic DNA double-strand breaks (DSBs).[5]

In healthy cells, DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. However, many cancers harbor mutations in these HR pathway genes, rendering them deficient in this repair mechanism.[1] In these "BRCA-deficient" or "HR-deficient" cells, the inhibition of PARP leads to an accumulation of unrepaired DSBs, forcing the cell to rely on error-prone repair pathways or, more critically, triggering apoptosis.[2] This concept, where a deficiency in either of two genes (e.g., PARP and BRCA1/2) is viable but a simultaneous deficiency is lethal, is known as synthetic lethality .

The proposed signaling cascade is illustrated below.

G cluster_0 Cellular Environment cluster_1 DNA Repair Pathways DNA_SSB DNA Single-Strand Breaks (SSBs) PARP PARP Enzyme DNA_SSB->PARP activates Replication DNA Replication DNA_SSB->Replication unrepaired PARP->DNA_SSB repairs Compound 6-Aminoisoquinoline- 1,3(2H,4H)-dione Compound->PARP inhibits DNA_DSB DNA Double-Strand Breaks (DSBs) Replication->DNA_DSB leads to HR Homologous Recombination (HR) DNA_DSB->HR triggers Apoptosis Apoptosis (Cell Death) DNA_DSB->Apoptosis triggers in HR-deficient cells Cell_Survival Cell Survival (DNA Repaired) HR->Cell_Survival leads to

Caption: Postulated mechanism of 6-Aminoisoquinoline-1,3(2H,4H)-dione.

Secondary Mechanism: Caspase Cascade Activation

Apoptosis culminates in the activation of a family of cysteine proteases known as caspases. Initiator caspases (like caspase-8 and caspase-9) are activated by pro-apoptotic signals, and they, in turn, cleave and activate executioner caspases (like caspase-3, -6, and -7).[6][7] These executioner caspases are responsible for cleaving hundreds of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[8] A key substrate of caspase-3 is PARP itself; cleavage of PARP by caspase-3 is a well-established marker of apoptosis. It is plausible that 6-Aminoisoquinoline-1,3(2H,4H)-dione could directly or indirectly promote the activation of this cascade.

Experimental Validation: Protocols and Workflows

To validate the pro-apoptotic activity of 6-Aminoisoquinoline-1,3(2H,4H)-dione, a series of well-established cell-based assays are required. The following protocols provide a self-validating workflow, from initial cytotoxicity screening to mechanistic confirmation.

G start Start: Select Tumor Cell Lines (HR-deficient & HR-proficient) protocol1 Protocol 1: Cell Culture & Compound Treatment start->protocol1 protocol2 Protocol 2: Cell Viability Assay (e.g., MTT, MTS) protocol1->protocol2 decision1 Determine IC50 Value protocol2->decision1 Data Analysis protocol3 Protocol 3: Apoptosis Assay (Annexin V/PI Staining) decision1->protocol3 Use IC50 & sub-IC50 concentrations decision2 Confirm Apoptosis? protocol3->decision2 Flow Cytometry Data Analysis protocol4 Protocol 4: Mechanism Investigation (Western Blot) decision2->protocol4 Yes end Conclusion: Compound Induces Apoptosis via Postulated Mechanism decision2->end No/Necrosis protocol4->end Confirm Protein Marker Changes

Caption: Experimental workflow for validating pro-apoptotic activity.

Protocol 1: General Cell Culture and Compound Treatment

This foundational protocol ensures consistent and reproducible cell handling.

  • Expertise & Rationale: The choice of cell lines is critical. It is recommended to use at least one cell line with a known homologous recombination deficiency (e.g., CAPAN-1, which is BRCA2-mutant) and a corresponding HR-proficient cell line to test the synthetic lethality hypothesis.[1]

Materials:

  • Selected cancer cell lines (e.g., CAPAN-1, HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)[9]

  • 6-Aminoisoquinoline-1,3(2H,4H)-dione

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Humidified incubator (37°C, 5% CO₂)

  • 96-well and 6-well tissue culture plates

Procedure:

  • Cell Maintenance: Culture cells according to standard protocols, ensuring they are in the logarithmic growth phase and do not exceed 80-90% confluency before use.[10]

  • Compound Stock Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 6-Aminoisoquinoline-1,3(2H,4H)-dione in DMSO. Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding: Trypsinize and count cells. Seed them into appropriate culture plates (e.g., 5,000-10,000 cells/well for a 96-well plate; 0.5 x 10⁶ cells/well for a 6-well plate) and allow them to adhere overnight.

  • Treatment: The next day, prepare serial dilutions of the compound in complete growth medium from the stock solution. The final DMSO concentration in the medium should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced toxicity.

  • Controls: Always include a "vehicle control" (medium with the same final concentration of DMSO) and an "untreated control" (medium only).

  • Incubation: Replace the old medium with the compound-containing medium and incubate for the desired time points (e.g., 24, 48, 72 hours).

Protocol 2: Cell Viability Assessment (MTS/MTT Assay)

This assay quantifies the cytotoxic effect of the compound and is used to determine the half-maximal inhibitory concentration (IC₅₀).

  • Expertise & Rationale: MTS and MTT assays measure the metabolic activity of a cell population. Viable cells contain mitochondrial reductases that convert the tetrazolium salt (MTS or MTT) into a colored formazan product, which can be quantified spectrophotometrically.[11] A decrease in color corresponds to a decrease in cell viability.

Materials:

  • Cells cultured and treated in a 96-well plate (from Protocol 1)

  • MTS or MTT reagent solution (e.g., CellTiter 96® AQueous One Solution)

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 490 nm for MTS)

Procedure:

  • Reagent Addition: At the end of the incubation period, add the MTS/MTT reagent directly to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized to ensure the absorbance values of the vehicle control are within the linear range of the instrument.

  • Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium and reagent but no cells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

Compound IDCell LineIncubation Time (h)IC₅₀ (µM) [Hypothetical]
6-AIQ-1,3-dioneCAPAN-1 (BRCA2 mut)720.85
6-AIQ-1,3-dioneHeLa (HR-proficient)7215.2
6-AIQ-1,3-dioneMCF-7 (HR-proficient)7212.5
Protocol 3: Apoptosis Quantification by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Expertise & Rationale: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact plasma membrane. Therefore, it only stains late apoptotic or necrotic cells where membrane integrity is compromised.

Materials:

  • Cells cultured and treated in 6-well plates (from Protocol 1)

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant (containing floating cells), and pellet by centrifugation (e.g., 500 x g for 5 minutes).

  • Washing: Wash the cell pellet twice with cold PBS and then once with 1X Binding Buffer.[13]

  • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Do not wash after adding PI.[14]

  • Data Interpretation:

    • Annexin V (-) / PI (-): Viable cells.

    • Annexin V (+) / PI (-): Early apoptotic cells.

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

    • Annexin V (-) / PI (+): Necrotic cells (often due to mechanical damage). A significant increase in the Annexin V (+) populations upon treatment confirms apoptosis.

Protocol 4: Mechanistic Investigation via Western Blotting

Western blotting allows for the detection of specific proteins to confirm the molecular mechanism of apoptosis.

  • Expertise & Rationale: This technique confirms the engagement of the target pathways. The cleavage of PARP is a dual marker: it indicates the activation of executioner caspases (like caspase-3) and is also a direct consequence of PARP inhibitor-induced DNA damage and apoptosis.[8] Detecting cleaved caspase-3 confirms the activation of the final executioner pathway.[15][16]

Materials:

  • Cells cultured and treated in 6-well plates (from Protocol 1)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-cleaved-PARP, anti-Caspase-3, anti-cleaved-Caspase-3, anti-GAPDH/β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Interpretation: Look for a decrease in the full-length PARP (116 kDa) and Caspase-3 (32-35 kDa) bands and a corresponding increase in their cleaved fragments (e.g., 89 kDa for cleaved PARP; 17/19 kDa for cleaved Caspase-3).[8][17]

Conclusion and Future Directions

The protocols outlined in this guide provide a comprehensive framework for characterizing the pro-apoptotic effects of 6-Aminoisoquinoline-1,3(2H,4H)-dione. By systematically assessing cytotoxicity, confirming apoptosis, and investigating the underlying molecular mechanism through PARP and caspase cleavage, researchers can generate robust and reliable data. The strong rationale for a synthetic lethality mechanism suggests that this compound may hold particular promise for the treatment of HR-deficient cancers. Future studies could expand upon these findings by evaluating the compound in 3D spheroid models, patient-derived xenografts, and in combination with other chemotherapeutic agents.

References

  • Flow Cytometry Core Facility. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Expression of markers of apoptosis evaluated by western blot analysis. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot showing the activation of caspases 3, 6, and 7. [Image]. Retrieved from [Link]

  • Lee, E. R., et al. (2012). Induction of Apoptosis by 3-Amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline via Modulation of MAPKs (p38 and c-Jun N-terminal Kinase) and c-Myc in HL-60 Human Leukemia Cells. Molecules, 17(1), 357-370. Retrieved from [Link]

  • Pal, R., et al. (2022). Autophagic and apoptotic cell death induced by the quinoline derivative... Drug Development Research, 83(4), 910-926. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • ResearchGate. (n.d.). Markers of apoptotic pathways. (A) Western blotting detection of.... [Image]. Retrieved from [Link]

  • Lee, E. R., et al. (2012). Induction of apoptosis by 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-c]isoquinoline... Molecules, 17(1), 357-370. Retrieved from [Link]

  • Hazra, B., et al. (2004). 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. BMC Cancer, 4, 45. Retrieved from [Link]

  • Wang, S., et al. (2021). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1845. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected bioactive isoquinoline-1,3(2H,4H)-dione derivatives and related reactions. [Image]. Retrieved from [Link]

  • protocols.io. (2024). Cell culture, transfection, immunocytochemistry, and imaging. Retrieved from [Link]

  • Chen, Y., et al. (2022). A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers in Oncology, 12, 911910. Retrieved from [Link]

  • Kankariya, N., et al. (2023). Development of 6-amido-4-aminoisoindolyn-1,3-diones as p70S6K1 inhibitors and potential breast cancer therapeutics. Frontiers in Chemistry, 11, 1283307. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ Cell Viability and Cytotoxicity Assay. Retrieved from [Link]

  • Shen, Y., et al. (2013). BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency. Clinical Cancer Research, 19(18), 5003-5015. Retrieved from [Link]

  • Wang, T. H., et al. (2016). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. Evidence-Based Complementary and Alternative Medicine, 2016, 8926938. Retrieved from [Link]

  • Thapa, B., et al. (2020). Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. Bioorganic & Medicinal Chemistry, 28(19), 115682. Retrieved from [Link]

  • Li, M., et al. (2007). Isoquinoline-1,3,4-trione Derivatives Inactivate Caspase-3 by Generation of Reactive Oxygen Species. Journal of Biological Chemistry, 282(45), 32624-32632. Retrieved from [Link]

  • LeBlanc, A. C., et al. (2002). Caspase-1 activation of caspase-6 in human apoptotic neurons. Journal of Neurochemistry, 82(6), 1389-1400. Retrieved from [Link]

  • PeerView. (n.d.). PARP Inhibitors: Molecular Mechanism of Action. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2012). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Aminoisoquinoline. PubChem Compound Database. Retrieved from [Link]

  • VanderWel, S. N., et al. (2008). 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). Journal of Medicinal Chemistry, 51(14), 4157-4169. Retrieved from [Link]

  • Liu, J., et al. (2024). AMP-activated protein kinase–Caspase 6 axis regulation alleviates the combined apoptotic damage caused by deoxynivalenol and fumonisin B1 in mammary glands. Communications Biology, 7, 62. Retrieved from [Link]

  • protocols.io. (2023). Cell culture. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for High-Throughput Screening of 6-Aminoisoquinoline-1,3(2H,4H)-dione and its Analogs as PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Targeting PARP with Isoquinoline-1,3(2H,4H)-diones Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting PARP with Isoquinoline-1,3(2H,4H)-diones

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular processes, most notably DNA damage repair.[1] The PARP1 enzyme, in particular, is a key player in the base excision repair pathway, which rectifies single-strand DNA breaks. In the context of cancer, particularly in tumors with deficiencies in other DNA repair pathways like homologous recombination (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to a synthetic lethality, where the accumulation of unrepaired DNA damage results in cancer cell death.[2] This has established PARP inhibitors as a significant class of anticancer agents.[1]

The isoquinoline-1,3(2H,4H)-dione scaffold has emerged as a promising pharmacophore for the development of novel PARP inhibitors. This application note focuses on 6-Aminoisoquinoline-1,3(2H,4H)-dione , a representative of this class, and provides a comprehensive guide for its investigation in a high-throughput screening (HTS) setting to identify and characterize new PARP inhibitors. We will cover the synthesis of the parent compound, its physicochemical properties, and detailed protocols for both biochemical and cell-based HTS assays.

Physicochemical Properties and Synthesis

A thorough understanding of the test compound's properties is crucial for successful assay development. While extensive experimental data for 6-Aminoisoquinoline-1,3(2H,4H)-dione is not widely published, we can infer key characteristics and provide a synthetic route based on available literature.

Core Physicochemical Properties (Predicted and Inferred)

PropertyValue/InformationNotes
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Expected to be a solidBased on related compounds.
Solubility Sparingly soluble in aqueous buffers, soluble in organic solvents like DMSO.It is critical to perform experimental solubility tests in assay buffers to avoid compound precipitation.
pKa The amino group will have a basic pKa.This can influence compound behavior in different pH buffers.

Synthesis of 6-Aminoisoquinoline-1,3(2H,4H)-dione

The synthesis of 6-Aminoisoquinoline-1,3(2H,4H)-dione can be achieved from 2-(carboxymethyl)-4-nitrobenzoic acid. A key intermediate, 6-nitroisoquinoline-1,3(2H,4H)-dione, is formed by reacting 2-(carboxymethyl)-4-nitrobenzoic acid with urea.[3] The final step involves the reduction of the nitro group to an amine.

High-Throughput Screening Strategy

A robust HTS campaign to identify novel PARP inhibitors based on the 6-Aminoisoquinoline-1,3(2H,4H)-dione scaffold should employ a multi-step approach, starting with a primary biochemical screen followed by a secondary cell-based assay for validation and to assess cellular potency.

HTS_Workflow cluster_0 Primary Screen cluster_1 Secondary Screen & Validation Primary_Assay Biochemical PARP1 Inhibition Assay (e.g., FP or TR-FRET) Hit_Identification Identify Primary Hits (Dose-Response) Primary_Assay->Hit_Identification High-Throughput Screening Secondary_Assay Cell-Based PARP1 Inhibition Assay Hit_Identification->Secondary_Assay Advance Hits Hit_Confirmation Confirm Hits and Determine Cellular Potency (IC50) Secondary_Assay->Hit_Confirmation Cytotoxicity_Assay Cytotoxicity Profiling (e.g., in BRCA-deficient cells) Cytotoxicity_Assay->Hit_Confirmation SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Confirmation->SAR_Studies Lead Optimization FP_Assay_Principle cluster_0 No Inhibitor cluster_1 With Inhibitor PARP1_1 PARP1 Complex_1 High FP Signal Probe_1 Fluorescent Probe PARP1_2 PARP1 Inhibitor Inhibitor PARP1_2->Inhibitor Binding Probe_2 Fluorescent Probe Free_Probe Low FP Signal

Caption: Principle of the Fluorescence Polarization (FP) competitive binding assay for PARP1 inhibitors.

Detailed Protocol: FP-Based PARP1 Inhibition Assay

Materials and Reagents:

  • Recombinant human PARP1 enzyme

  • Olaparib-based fluorescent probe

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.01% BSA

  • Test compounds (e.g., 6-Aminoisoquinoline-1,3(2H,4H)-dione) dissolved in 100% DMSO

  • Positive control: Olaparib or another known PARP inhibitor

  • Negative control: 100% DMSO

  • 384-well, low-volume, black, flat-bottom plates

  • A plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating:

    • Prepare a serial dilution of the test compounds in 100% DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 20-50 nL) of the compound solutions to the 384-well assay plates.

    • Include wells for the positive control (Olaparib) and negative control (DMSO).

  • Reagent Preparation:

    • Prepare the PARP1 enzyme solution in assay buffer to the desired final concentration (this should be optimized beforehand, typically in the low nanomolar range).

    • Prepare the fluorescent probe solution in assay buffer to the desired final concentration (also pre-optimized).

  • Assay Execution:

    • Add the PARP1 enzyme solution to all wells of the assay plate.

    • Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

    • Add the fluorescent probe solution to all wells to initiate the binding reaction.

    • Incubate for 60-120 minutes at room temperature, protected from light. The incubation time should be sufficient to reach binding equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

Data Analysis and Hit Identification:

  • The raw FP data is typically converted to percent inhibition relative to the controls.

  • Percent Inhibition (%) = 100 * (1 - [(FP_sample - FP_min) / (FP_max - FP_min)])

    • FP_sample: FP value of the test compound well.

    • FP_max: Average FP of the negative control (DMSO) wells.

    • FP_min: Average FP of the positive control (Olaparib) wells.

  • Compounds showing inhibition above a certain threshold (e.g., >50% at a specific concentration) are considered primary hits.

  • For primary hits, a dose-response curve should be generated to determine the IC₅₀ value (the concentration of inhibitor required to reduce PARP1 activity by 50%).

Part 2: Secondary Screening - Cell-Based Assay

A cell-based assay is essential to confirm the activity of primary hits in a more physiologically relevant context and to assess their cell permeability and potential cytotoxicity. A common method is to measure the inhibition of PARP activity within cells.

Principle of the Cell-Based PARP Inhibition Assay

This assay quantifies the level of poly(ADP-ribose) (PAR) chains, the product of PARP activity, in cells. In the presence of a PARP inhibitor, the formation of PAR chains is reduced. This can be detected using an ELISA-like format with an antibody specific for PAR.

Detailed Protocol: Cell-Based PARP Inhibition Assay

Materials and Reagents:

  • A suitable human cancer cell line, preferably one with a known DNA repair deficiency (e.g., BRCA1/2 mutant) for subsequent cytotoxicity studies.

  • Cell culture medium and supplements.

  • DNA damaging agent (e.g., H₂O₂) to stimulate PARP activity.

  • Test compounds from the primary screen.

  • Lysis buffer.

  • Anti-PAR antibody (primary antibody).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent or colorimetric HRP substrate.

  • 96-well or 384-well clear-bottom cell culture plates.

  • A plate reader capable of measuring luminescence or absorbance.

Procedure:

  • Cell Seeding:

    • Seed the cells into the microplates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the hit compounds for a defined period (e.g., 1-4 hours). Include positive (known PARP inhibitor) and negative (DMSO) controls.

  • Induction of DNA Damage:

    • To robustly activate PARP, treat the cells with a DNA damaging agent like H₂O₂ for a short period (e.g., 10-15 minutes).

  • Cell Lysis and PAR Detection:

    • Wash the cells and then lyse them to release the cellular contents.

    • Transfer the lysates to an ELISA plate pre-coated with an anti-PAR antibody or use a sandwich ELISA format.

    • Follow a standard ELISA protocol: blocking, incubation with primary and secondary antibodies, and addition of the detection substrate.

  • Data Acquisition:

    • Measure the signal (luminescence or absorbance) using a plate reader. The signal intensity is proportional to the amount of PAR in the cell lysate.

Data Analysis:

  • The data is analyzed similarly to the primary screen, with the signal from treated cells compared to controls to determine the percent inhibition of PAR formation.

  • Dose-response curves are generated to determine the cellular IC₅₀ values for the confirmed hits.

Troubleshooting and Considerations

  • Compound Solubility: Poor solubility can lead to false negatives. Ensure compounds are fully dissolved in DMSO and that the final DMSO concentration in the assay is low and consistent across all wells.

  • Assay Interference: Some compounds may interfere with the assay technology (e.g., autofluorescence in FP assays). Counter-screens without the enzyme can help identify such compounds.

  • Cytotoxicity: In the cell-based assay, it's crucial to distinguish between PARP inhibition and general cytotoxicity. A parallel cytotoxicity assay (e.g., CellTiter-Glo®) should be run to assess the viability of the cells at the tested compound concentrations.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the high-throughput screening of 6-Aminoisoquinoline-1,3(2H,4H)-dione and its analogs as potential PARP inhibitors. By combining a robust biochemical primary screen with a physiologically relevant cell-based secondary assay, researchers can efficiently identify and validate novel lead compounds for further development in cancer therapy. The isoquinoline-1,3(2H,4H)-dione scaffold represents a promising starting point for the discovery of next-generation PARP inhibitors.

References

  • Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. ([Link])

  • Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. ([Link])

  • PARP1 Olaparib Competitive Inhibitor Assay Kit. ([Link])

  • Methods for the prepar
  • Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. ([Link])

  • [Webinar] Targeting PARP Synthetic Lethality: An HTS Assay for Cancer Drug Discovery. ([Link])

  • High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. ([Link])

  • Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. ([Link])

  • Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. ([Link])

  • HTS discovery of PARP1-HPF1 complex inhibitors in cancer. ([Link])

  • PARP Assays. ([Link])

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. ([Link])

  • Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric. ([Link])

  • Investigating synthetic lethality and PARP inhibitor resistance in pancreatic cancer through enantiomer differential activity. ([Link])

  • Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. ([Link])

  • Homologous recombination DNA repair deficiency and PARP inhibition activity in primary triple negative breast cancer. ([Link])

  • 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one. ([Link])

  • Development of 6-amido-4-aminoisoindolyn-1,3-diones as p70S6K1 inhibitors and potential breast cancer therapeutics. ([Link])

  • 6-Aminoisoquinoline. ([Link])

Sources

Method

Introduction: The Formulation Challenge for Novel Isoquinoline Derivatives

An Application Guide to the In Vivo Formulation of 6-Aminoisoquinoline-1,3(2H,4H)-dione 6-Aminoisoquinoline-1,3(2H,4H)-dione belongs to a class of heterocyclic compounds with significant therapeutic potential. Structural...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the In Vivo Formulation of 6-Aminoisoquinoline-1,3(2H,4H)-dione

6-Aminoisoquinoline-1,3(2H,4H)-dione belongs to a class of heterocyclic compounds with significant therapeutic potential. Structurally related molecules are known to exhibit activity as inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP), a key player in DNA single-strand break repair.[1][2] PARP inhibitors have become a cornerstone in the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA mutations.[3][4]

The successful in vivo evaluation of any new chemical entity (NCE) is fundamentally dependent on developing a formulation that ensures consistent and adequate drug exposure in preclinical models.[5] Compounds like 6-Aminoisoquinoline-1,3(2H,4H)-dione, which are predicted to have low aqueous solubility based on their rigid, heterocyclic structure, present a significant formulation challenge.[6] An inadequate formulation can lead to poor absorption, high pharmacokinetic variability, and ultimately, misleading or inconclusive results in efficacy and toxicology studies.[2][5]

This guide provides a systematic, tiered approach for researchers to develop a robust and reproducible formulation for 6-Aminoisoquinoline-1,3(2H,4H)-dione for in vivo studies. It emphasizes a strategy of starting with simple aqueous-based systems and progressing to more complex formulations only as necessitated by the compound's physicochemical properties. The protocols herein are designed to be self-validating, ensuring that the final formulation is well-characterized and suitable for generating reliable preclinical data.

Section 1: Foundational Pre-formulation Assessment

Before any formulation work begins, a thorough characterization of the compound's fundamental physicochemical properties is essential.[7] This data provides the rational basis for all subsequent formulation decisions. While experimental data for 6-Aminoisoquinoline-1,3(2H,4H)-dione is not widely published, Table 1 provides key parameters for related structures to offer context.

Table 1: Physicochemical Properties of 6-Aminoisoquinoline-1,3(2H,4H)-dione and Related Compounds

Property6-Aminoisoquinoline-1,3(2H,4H)-dione (Predicted/Related)6-Aminoisoquinoline[8][9]2-Hydroxyisoquinoline-1,3(2H,4H)-dione[10]Notes
Molecular Formula C₉H₈N₂O₂C₉H₈N₂C₉H₇NO₃The dione structure increases polarity compared to 6-aminoisoquinoline.
Molecular Weight 176.17 g/mol [11]144.17 g/mol 177.16 g/mol A low molecular weight is generally favorable for absorption.
Appearance Expected to be a solid[12]SolidSolidSolid-state properties (crystallinity, polymorphism) can impact solubility and dissolution.[6]
Melting Point >300 °C (Predicted)[12]211-212 °CNot AvailableA high melting point often correlates with low aqueous solubility due to strong crystal lattice energy.
pKa Not AvailableNot AvailableNot AvailableThe amino group is basic; the dione imide proton is weakly acidic. Ionization state will be pH-dependent.
LogP Not Available1.6 (Computed)[8]Not AvailableThe LogP value is critical for predicting solubility and permeability.
Protocol 1: Preliminary Solubility Screening

Objective: To determine the approximate solubility of 6-Aminoisoquinoline-1,3(2H,4H)-dione in a range of pharmaceutically acceptable vehicles to guide formulation strategy.

Rationale: This initial screen is a critical first step that dictates the entire formulation pathway.[13] By testing a diverse set of vehicles, from aqueous buffers to organic co-solvents and lipids, a clear picture of the compound's solubility profile emerges, allowing for an informed selection of the most promising formulation approach.

Materials:

  • 6-Aminoisoquinoline-1,3(2H,4H)-dione powder

  • Vehicle panel (see Table 2)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Shaking incubator or rotator

  • HPLC or LC-MS system for concentration analysis

Procedure:

  • Accurately weigh 2-5 mg of the test compound into each glass vial.

  • Add 1 mL of the first vehicle from Table 2 to the corresponding vial.

  • Cap the vial tightly and vortex vigorously for 2 minutes.

  • Place the vials in a shaking incubator at 25°C for 24 hours to allow the suspension to reach equilibrium.

  • After 24 hours, visually inspect each vial for undissolved solid.

  • For vials containing undissolved material, centrifuge at 10,000 x g for 15 minutes to pellet the excess solid.

  • Carefully collect a sample of the supernatant.

  • Dilute the supernatant with an appropriate solvent (e.g., acetonitrile or methanol) and analyze the concentration using a validated HPLC/LC-MS method.

  • Repeat for all vehicles in the panel.

Table 2: Recommended Vehicle Panel for Initial Solubility Screening

Vehicle CategorySpecific VehicleRationale for Inclusion
Aqueous Buffers Phosphate Buffered Saline (PBS), pH 7.4Represents physiological pH.[7]
Citrate Buffer, pH 3.0Assesses solubility under acidic conditions (relevant for oral dosing).
Co-solvents Polyethylene Glycol 400 (PEG 400)Common, low-toxicity solubilizing agent for parenteral and oral routes.[14]
Propylene Glycol (PG)Another widely used co-solvent.[7]
Dimethyl Sulfoxide (DMSO)High solubilizing power, but use in vivo must be minimized due to toxicity.[7]
Surfactants 10% (w/v) Solutol HS 15 in waterNon-ionic solubilizer and emulsifier.
2% (w/v) Polysorbate 80 (Tween® 80) in waterCommon surfactant used to improve solubility and wettability.[15]
Lipids Sesame Oil or Corn OilVehicle for highly lipophilic compounds, relevant for lipid-based formulations.[16]

Section 2: Formulation Strategy Selection: A Tiered Approach

The data from the solubility screen will guide the selection of an appropriate formulation strategy. The following decision tree illustrates a logical workflow, prioritizing simpler and safer formulations first.

G start Start: Pre-formulation Solubility Data sol_check Solubility in Aqueous Buffer (pH 7.4) > 1 mg/mL? start->sol_check sol_tier1 Tier 1: Aqueous Solution (e.g., pH-adjusted saline) sol_check->sol_tier1  Yes cosol_check Solubility in Co-Solvent System (e.g., PEG400/Water) > Target Dose Concentration? sol_check->cosol_check No   sol_tier2 Tier 2: Co-Solvent Solution cosol_check->sol_tier2  Yes susp_check Is compound stable and wettable? cosol_check->susp_check No   sol_tier3 Tier 3: Suspension (e.g., 0.5% CMC) susp_check->sol_tier3  Yes reassess Re-assess Compound or Consider Advanced Formulation (e.g., Lipid-Based System) susp_check->reassess No  

Caption: Formulation selection workflow for 6-Aminoisoquinoline-1,3(2H,4H)-dione.

Tier 1: Aqueous Solutions

Solutions are the preferred formulation type as they provide dose uniformity and typically result in the most predictable pharmacokinetic profiles.[7] This approach is only viable if the compound's solubility is sufficient for the required dose.

Protocol 2: Preparation of a pH-Adjusted Aqueous Solution

Objective: To prepare a simple aqueous solution for a compound with pH-dependent solubility.

Rationale: If the compound has ionizable groups (like the amino group on the isoquinoline core), its solubility can often be dramatically increased by adjusting the pH to favor the more soluble, ionized form. However, the pH must remain within a physiologically tolerable range (typically pH 3-9 for oral and pH 4-8 for parenteral routes) to avoid tissue irritation.[17]

Materials:

  • 6-Aminoisoquinoline-1,3(2H,4H)-dione

  • Sterile Saline (0.9% NaCl)

  • 0.1 M Hydrochloric Acid (HCl) or 0.1 M Sodium Hydroxide (NaOH)

  • Sterile water for injection

  • pH meter

  • Sterile magnetic stir bar and stirrer

Procedure:

  • Calculate the required amount of compound for the target concentration and final volume.

  • Add approximately 80% of the final volume of sterile saline to a sterile beaker with a stir bar.

  • Slowly add the weighed compound to the saline while stirring.

  • If the compound does not fully dissolve, begin dropwise addition of 0.1 M HCl (to protonate the amino group) while monitoring the pH.

  • Continue adding acid until the compound is fully dissolved. Record the final pH. Ensure the pH does not fall below a tolerable level for the intended route of administration.

  • Once dissolved, add sterile saline to reach the final target volume.

  • Confirm the final pH. If necessary, sterile filter the solution through a 0.22 µm filter.

Tier 2: Co-Solvent Systems

For many poorly water-soluble compounds, a co-solvent system is the most practical approach for early-stage in vivo studies.[5]

Rationale: Co-solvents are water-miscible organic solvents that increase the solubility of lipophilic compounds by reducing the overall polarity of the vehicle.[7] The selection and concentration of co-solvents must be carefully managed to ensure the formulation is well-tolerated by the animal model.[17] High concentrations of solvents like DMSO or ethanol can cause local irritation, hemolysis, or other toxicities.[7]

Table 3: Common Co-Solvent Systems for Preclinical In Vivo Studies

Vehicle Composition (% v/v/v)Common NameRouteNotes
10% DMSO / 40% PEG 400 / 50% WaterD40P50WIV, IP, POA robust, general-purpose vehicle. May precipitate upon dilution in blood.
10% Ethanol / 90% Corn OilE90CPOSuitable for highly lipophilic compounds.
20% Solutol HS 15 / 80% SalineS20S80IV, POA self-emulsifying system that can improve stability upon dilution.
5% DMSO / 95% SalineD5S95IV, IPFor compounds with moderate solubility. DMSO concentration is kept low to minimize toxicity.[7]
30% PEG 400 / 70% SalineP30S70IV, IP, POA simple, well-tolerated vehicle.
Protocol 3: Preparation of a Co-Solvent Formulation (Example: 10% DMSO / 40% PEG 400 / 50% Water)

Objective: To prepare a solution of the compound in a mixed-solvent system.

Procedure:

  • Calculate the required mass of the compound and volumes of each vehicle component.

  • In a glass vial, add the required amount of 6-Aminoisoquinoline-1,3(2H,4H)-dione.

  • Add the DMSO first and vortex until the compound is fully dissolved. This is critical as DMSO is typically the strongest solvent.

  • Add the PEG 400 and vortex until the solution is homogeneous.

  • Finally, add the water or saline dropwise while continuously vortexing to prevent precipitation.

  • Visually inspect the final formulation for clarity. The solution should be clear and free of particulates.

Tier 3: Suspensions

When a compound's solubility is too low for a solution-based approach at the required dose, a suspension is the next logical step.[18]

Rationale: A suspension is a heterogeneous mixture of fine drug particles dispersed in a liquid vehicle.[17] The bioavailability from a suspension is governed by the dissolution rate of the particles in the biological fluid, as described by the Noyes-Whitney equation. Therefore, reducing particle size (micronization) is a key step to maximize the surface area available for dissolution.[19] Suspending agents are used to increase viscosity and prevent the rapid settling of drug particles, ensuring dose uniformity.[20]

G start Weigh Compound micronize Micronize Compound (Mortar & Pestle) start->micronize levigate Levigate: Form a paste with small amount of vehicle micronize->levigate prepare_vehicle Prepare Suspending Vehicle (e.g., 0.5% CMC) prepare_vehicle->levigate dilute Gradually dilute paste with remaining vehicle levigate->dilute homogenize Homogenize to ensure uniform particle dispersion dilute->homogenize finish Final Suspension (Store at 4°C, re-suspend before dosing) homogenize->finish

Caption: General workflow for preparing a pharmaceutical suspension.

Protocol 4: Preparation of a Micronized Suspension using Carboxymethylcellulose (CMC)

Objective: To prepare a uniform and stable suspension for oral administration.

Materials:

  • 6-Aminoisoquinoline-1,3(2H,4H)-dione

  • Sodium carboxymethylcellulose (Na-CMC, low viscosity)

  • Sterile water

  • Optional: Wetting agent like Polysorbate 80 (Tween® 80)

  • Mortar and pestle

  • Magnetic stirrer and stir bar

Procedure:

  • Vehicle Preparation:

    • To prepare a 0.5% (w/v) Na-CMC vehicle, slowly sprinkle 0.5 g of Na-CMC into 100 mL of sterile water while stirring vigorously with a magnetic stirrer.

    • Continue stirring until the Na-CMC is fully hydrated and the solution is clear and viscous. This may take several hours.

  • Compound Preparation:

    • Weigh the required amount of 6-Aminoisoquinoline-1,3(2H,4H)-dione.

    • Place the compound in a mortar and pestle and grind to a fine, uniform powder. This micronization step is crucial for improving the dissolution rate.[21]

  • Suspension Formulation:

    • Add a few drops of the CMC vehicle (or a 0.1% Tween® 80 solution as a wetting agent) to the micronized powder in the mortar.

    • Triturate (mix) to form a smooth, uniform paste. This process, called levigation, ensures that individual particles are coated with the vehicle and prevents clumping.[7]

    • Gradually add the remaining CMC vehicle to the paste in small portions, mixing thoroughly after each addition.

    • Transfer the final suspension to a suitable container. Stir continuously with a magnetic stirrer for at least 30 minutes to ensure homogeneity.

  • Storage and Use:

    • Store the suspension at 2-8°C.

    • Before each dose administration, vigorously shake or vortex the suspension to ensure a uniform distribution of particles.

Section 3: Quality Control and Stability

Ensuring the quality of the final formulation is paramount for the integrity of the in vivo study.[22]

  • Dose Verification: The concentration of the final formulation should be confirmed by a suitable analytical method (e.g., HPLC). For suspensions, this involves dissolving an aliquot of the mixed suspension in an appropriate solvent before analysis.

  • Homogeneity (Suspensions): To ensure dose uniformity, sample the suspension from the top, middle, and bottom of the container (while mixing) and analyze the concentration of each sample. The relative standard deviation should be less than 10%.

  • Stability: The formulation should be stable for the duration of the study under the intended storage conditions. A short-term stability study should be performed.

Protocol 5: Guideline for a Short-Term Formulation Stability Study

Objective: To assess the chemical stability of the compound in the chosen formulation under study-relevant conditions.

Procedure:

  • Prepare a batch of the final formulation.

  • Confirm the initial concentration (T=0) using an analytical method.

  • Store the formulation under the same conditions that will be used during the animal study (e.g., 4°C, protected from light).

  • At specified time points (e.g., 4 hours, 24 hours, 7 days), re-analyze the concentration of the compound.

  • The formulation is considered stable if the concentration remains within ±10% of the initial value and no significant degradation products are observed. Visual inspection for precipitation or color change should also be performed.[23]

References

  • van Andel, L., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Cancers (Basel). Available at: [Link]

  • Zayed, H., et al. (2023). PARP inhibitors: a review of the pharmacology, pharmacokinetics, and pharmacogenetics. Annals of Pharmacotherapy. Available at: [Link]

  • Wang, Y., et al. (2021). Metabolism-related pharmacokinetic drug-drug interactions with poly (ADP-ribose) polymerase inhibitors (Review). Spandidos Publications. Available at: [Link]

  • Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget. Available at: [Link]

  • Bednarczyk, A., et al. (2023). Pharmacokinetic characteristics of PARP inhibitors. ResearchGate. Available at: [Link]

  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Molecules. Available at: [Link]

  • Michael, I. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Croda Pharma. (n.d.). Excipients for Small Molecule Delivery. Croda Pharma. Available at: [Link]

  • Pramanick, S., et al. (2021). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Tuffaha, Y., et al. (2023). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. ILAR Journal. Available at: [Link]

  • Apte, S. (2000). Emerging Excipients in Parenteral Medications. Pharmaceutical Technology. Available at: [Link]

  • Pramanick, S., et al. (2021). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Semantic Scholar. Available at: [Link]

  • PubChem. (n.d.). 6-Aminoisoquinoline. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. FDA. Available at: [Link]

  • Scribd. (n.d.). Suspension Preparation Methods. Scribd. Available at: [Link]

  • Scendea. (2020). Drug Formulation Development and Clinical Trials: A Quick Guide for Biotech Companies. Scendea. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). 21 CFR § 320.25 - Guidelines for the conduct of an in vivo bioavailability study. Electronic Code of Federal Regulations. Available at: [Link]

  • Siew, A. (1994). Pharmaceutical formulations--suspensions and solutions. Journal of Aerosol Medicine. Available at: [Link]

  • Google Patents. (2018). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline. Google Patents.
  • Ghorbani, M., et al. (2023). In vivo and in silico evaluations of a synthetic pyrano[3,2-c]quinoline derivative as a potent anti-diabetic agent. BMC Chemistry. Available at: [Link]

  • Hazra, B., et al. (2006). 1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. BMC Cancer. Available at: [Link]

  • Malarz, J., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. International Journal of Molecular Sciences. Available at: [Link]

  • VanderWel, S., et al. (2008). 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Selected bioactive isoquinoline-1,3(2H,4H)-dione derivatives and related reactions. ResearchGate. Available at: [Link]

  • Rejman, D., et al. (2023). Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones and Their 1-Sulfoxide Analogues. The Journal of Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one. National Center for Biotechnology Information. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). 2-Hydroxyisoquinoline-1,3(2H,4H)-dione. CCDC. Available at: [Link]

  • PubChem. (n.d.). 7-amino-4H-isoquinoline-1,3-dione. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2014). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"6-Aminoisoquinoline-1,3(2H,4H)-dione" solubility issues and solutions

Welcome to the technical support resource for 6-Aminoisoquinoline-1,3(2H,4H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 6-Aminoisoquinoline-1,3(2H,4H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure successful experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of 6-Aminoisoquinoline-1,3(2H,4H)-dione.

Q1: What is the expected aqueous solubility of 6-Aminoisoquinoline-1,3(2H,4H)-dione?

A1: Based on its chemical structure, which includes a rigid heterocyclic core, 6-Aminoisoquinoline-1,3(2H,4H)-dione is predicted to have low aqueous solubility. Many related heterocyclic compounds, including other isoquinoline derivatives and PARP inhibitors, exhibit poor solubility in plain water. For practical purposes in a laboratory setting, it should be considered poorly soluble to insoluble in aqueous buffers at neutral pH.

Q2: Which organic solvents are recommended for creating a stock solution?

A2: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent. It is a powerful aprotic solvent capable of dissolving a wide range of organic compounds. For compounds with limited DMSO solubility, other options like N,N-Dimethylformamide (DMF) or 1-Methyl-2-pyrrolidinone (NMP) can be considered, though their use in biological assays may be more restrictive.

Q3: Can I dissolve 6-Aminoisoquinoline-1,3(2H,4H)-dione directly in my cell culture medium?

A3: It is strongly advised against dissolving the compound directly in cell culture medium. The low intrinsic solubility will likely result in precipitation and an inaccurate final concentration. The recommended best practice is to first prepare a high-concentration stock solution in an appropriate organic solvent like DMSO and then perform serial dilutions into the aqueous medium.

Q4: How does pH affect the solubility of this compound?

A4: The 6-amino group on the isoquinoline ring is basic and can be protonated at acidic pH. This protonation can increase the polarity of the molecule and, consequently, its aqueous solubility. Therefore, attempting to dissolve the compound in a slightly acidic buffer (e.g., pH 4-6) may improve its solubility compared to neutral or basic conditions. However, the stability of the compound at different pH values should also be considered.

Q5: Are there any visual cues that indicate solubility issues?

A5: Yes, be vigilant for the following signs of poor solubility:

  • Cloudiness or turbidity: The solution appears hazy or milky.

  • Precipitation: Solid particles are visible at the bottom of the container.

  • Film formation: A thin layer of the compound forms on the surface of the liquid or walls of the container.

  • Inconsistent experimental results: High variability between replicate experiments can often be traced back to inconsistent compound concentration due to precipitation.

II. Troubleshooting Guide: Addressing Solubility Challenges

This guide provides a systematic approach to resolving solubility issues with 6-Aminoisoquinoline-1,3(2H,4H)-dione.

Initial Assessment of Solubility

Before proceeding with your main experiment, it is crucial to perform a preliminary solubility test. This small-scale test will save time and resources.

Protocol 1: Small-Scale Solubility Test

  • Weigh out a small, precise amount of 6-Aminoisoquinoline-1,3(2H,4H)-dione (e.g., 1 mg).

  • Add a measured volume of the desired solvent (e.g., 100 µL of DMSO to target a 10 mg/mL solution).

  • Vortex vigorously for 1-2 minutes.

  • Gently warm the solution (to 37°C) if it does not dissolve at room temperature.

  • Visually inspect for any undissolved particles against a dark background.

  • If the compound dissolves completely, you can proceed to prepare your stock solution. If not, consider the troubleshooting steps below.

Troubleshooting Workflow

If you encounter solubility issues, follow this logical progression to identify a solution.

Caption: Troubleshooting workflow for solubility issues.

III. Detailed Experimental Protocols

Protocol 2: Preparation of a DMSO Stock Solution

This protocol describes the standard procedure for preparing a stock solution of 6-Aminoisoquinoline-1,3(2H,4H)-dione in DMSO.

Materials:

  • 6-Aminoisoquinoline-1,3(2H,4H)-dione powder

  • Anhydrous DMSO

  • Sterile, amber glass vial or a vial protected from light

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Procedure:

  • Pre-weighing: Accurately weigh the desired amount of the compound into the vial.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock of a compound with a molecular weight of 176.17 g/mol , dissolve 1.76 mg in 1 mL of DMSO).

  • Dissolution:

    • Cap the vial tightly and vortex for 2-5 minutes.

    • If particles remain, gently warm the vial to 37°C for 5-10 minutes and vortex again.

    • For very stubborn compounds, brief sonication (5-10 minutes in a bath sonicator) can be effective.

  • Verification: Once dissolved, the solution should be clear and free of any particulates.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Aliquoting into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.

Protocol 3: Enhancing Aqueous Solubility using pH Adjustment

This protocol is for situations where a higher concentration in an aqueous buffer is required and the experimental system can tolerate a non-neutral pH.

Materials:

  • 6-Aminoisoquinoline-1,3(2H,4H)-dione

  • Aqueous buffers of varying pH (e.g., citrate buffer pH 4.0, acetate buffer pH 5.0, phosphate buffer pH 6.0)

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Buffer Preparation: Prepare a series of buffers with different pH values.

  • Dispersion: Add the compound to each buffer to create a slurry.

  • pH Adjustment: While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) to lower the pH and monitor for dissolution.

  • Equilibration: Allow the solution to stir for an extended period (1-2 hours) at the target pH to ensure equilibrium is reached.

  • Observation: Note the pH at which the compound fully dissolves.

  • Caution: Ensure the final pH is compatible with your assay and does not affect the stability of the compound or other experimental components.

IV. Data Presentation: Solvent Selection Guide

The choice of solvent is critical. The following table provides properties of common solvents to aid in your decision-making process.

SolventPolarity IndexDielectric ConstantBoiling Point (°C)Notes
Water10.280.1100Poor solvent for the compound at neutral pH.
DMSO7.246.7189Recommended primary solvent. Aprotic, highly polar.
DMF6.436.7153Alternative to DMSO, but can be more toxic in cell-based assays.
Ethanol5.224.578May be used as a co-solvent, but likely a poor primary solvent.
Methanol6.632.765Similar to ethanol, can be used as a co-solvent.

V. Mechanistic Insights and Advanced Solutions

Understanding the "Why": Factors Influencing Solubility

The solubility of a compound is governed by a balance of intermolecular forces.

G cluster_0 Compound Properties cluster_1 Solvent Properties Crystal Lattice Energy Crystal Lattice Energy Solubility Solubility Crystal Lattice Energy->Solubility High energy = low solubility Molecular Polarity Molecular Polarity Molecular Polarity->Solubility "Like dissolves like" Hydrogen Bonding Hydrogen Bonding Hydrogen Bonding->Solubility Matching donor/acceptor sites Solvent Polarity Solvent Polarity Solvent Polarity->Solubility Dielectric Constant Dielectric Constant Dielectric Constant->Solubility H-Bonding Capacity H-Bonding Capacity H-Bonding Capacity->Solubility

Caption: Key factors governing the solubility of a compound.

For 6-Aminoisoquinoline-1,3(2H,4H)-dione, the flat, aromatic structure contributes to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state. The amino and dione groups offer sites for hydrogen bonding, which can be exploited by polar, hydrogen-bonding solvents.

Advanced Solubility Enhancement Techniques

For challenging applications, such as in vivo studies, more advanced formulation strategies may be necessary. These often require specialized expertise and equipment.

  • Co-solvency: Using a mixture of solvents to achieve a desired polarity. For example, a mixture of water and a water-miscible organic solvent like ethanol or propylene glycol.

  • Complexation: Utilizing cyclodextrins to form inclusion complexes that encapsulate the hydrophobic compound, presenting a hydrophilic exterior to the aqueous environment.

  • Nanocrystallization: Reducing the particle size of the compound to the nanometer range significantly increases the surface area for dissolution.

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at the molecular level to improve wettability and dissolution rate.

These advanced methods often represent the next step when standard solvent and pH adjustments are insufficient for the required concentration and formulation type.

VI. References

  • Discovery of potent 2,4-difluoro-linker poly(ADP-ribose) polymerase 1 inhibitors with enhanced water solubility and in vivo anticancer efficacy - PMC. (n.d.). PubMed Central. [Link]

  • Nanocrystallization Improves the Solubilization and Cytotoxic Effect of a Poly (ADP-Ribose)-Polymerase-I Inhibitor - PMC. (2022, November 9). PubMed Central. [Link]

  • Structures of PARP inhibitors with good watersolubility as their salts; the primary amine may also participate in hydrogen-bonding to the enzyme active site. (n.d.). ResearchGate. [Link]

  • Data Sheet AZD2281 (Olaparib). (n.d.). BPS Bioscience. [Link]

  • Improving solubility via structural modification. (n.d.). ResearchGate. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). National Institutes of Health. [Link]

  • Factors that Affect the Solubility of Drugs. (n.d.). Pharmaguideline. [Link]

  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX. (n.d.). SlideShare. [Link]

Optimization

Technical Support Center: Stability of 6-Aminoisoquinoline-1,3(2H,4H)-dione in Common Laboratory Solvents

Welcome to the technical support center for 6-Aminoisoquinoline-1,3(2H,4H)-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Aminoisoquinoline-1,3(2H,4H)-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in various solvents. Here, you will find practical troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

Introduction

6-Aminoisoquinoline-1,3(2H,4H)-dione is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The presence of an aromatic amino group and a dione moiety in the isoquinoline scaffold suggests potential susceptibility to various degradation pathways. Understanding the stability of this compound in solution is critical for obtaining reliable experimental results and for the development of stable formulations. This guide will walk you through the key stability considerations and provide you with the necessary tools to assess and manage the stability of your compound.

Troubleshooting Guide

This section addresses common issues that researchers may encounter when working with 6-Aminoisoquinoline-1,3(2H,4H)-dione in solution.

IssuePotential CauseRecommended Action
Unexpected loss of compound activity or concentration in solution. Degradation of the compound.Perform a forced degradation study to identify the conditions under which the compound is unstable (see Experimental Protocols section). Prepare fresh solutions for each experiment and minimize the time the compound is in solution before use.[1]
Color change or precipitation observed in the solution. Oxidation or photodegradation.Ensure solutions are protected from light at all times. Consider degassing solvents to remove dissolved oxygen. Prepare solutions in an inert atmosphere (e.g., under nitrogen or argon) if oxidation is a significant issue.[1]
Inconsistent results between experiments. pH-dependent instability.Carefully control and buffer the pH of your experimental solutions. Determine the pH stability profile of the compound to identify the optimal pH range for your experiments.[1]
Poor solubility or precipitation upon dilution in aqueous buffer. Low aqueous solubility.Prepare a high-concentration stock solution in an organic solvent like DMSO. For aqueous working solutions, dilute the stock solution at the last minute and ensure the final concentration of the organic solvent is compatible with your assay and does not cause precipitation. Sonication may aid dissolution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 6-Aminoisoquinoline-1,3(2H,4H)-dione in solution?

A1: Based on its chemical structure, the primary stability concerns are susceptibility to oxidation, photodegradation, and pH-dependent hydrolysis.[1] The amino group can be prone to oxidation, while the dione moiety can be susceptible to hydrolysis, especially under non-neutral pH conditions. Aromatic systems with amino substituents can also be sensitive to light.

Q2: What are the initial signs of degradation of a 6-Aminoisoquinoline-1,3(2H,4H)-dione solution?

A2: Initial signs of degradation can include a change in the color of the solution, the formation of precipitates, or a decrease in the expected biological activity or measured concentration over time.

Q3: How should I prepare and store stock solutions of 6-Aminoisoquinoline-1,3(2H,4H)-dione?

A3: Due to its limited aqueous solubility and potential for degradation, it is recommended to prepare stock solutions in an appropriate organic solvent, such as DMSO. For storage, it is best to keep the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[1]

Q4: Can I predict the potential degradation products of 6-Aminoisoquinoline-1,3(2H,4H)-dione?

A4: While specific degradation products would need to be identified experimentally, potential degradation pathways could involve oxidation of the amino group, opening of the dione ring via hydrolysis under strongly acidic or basic conditions, or photochemical reactions leading to complex polymeric materials.[1]

Q5: Which solvents are generally preferred for working with this compound?

A5: For stock solutions, anhydrous, high-purity dimethyl sulfoxide (DMSO) is a common choice due to its good solvating power for many organic molecules and its relatively inert nature. For specific applications, other organic solvents like ethanol or acetonitrile may be used, but their compatibility and the stability of the compound in them should be verified.

Experimental Protocols

To ensure the scientific integrity of your work, it is crucial to experimentally determine the stability of 6-Aminoisoquinoline-1,3(2H,4H)-dione under your specific experimental conditions. The following are detailed protocols for conducting forced degradation and pH-dependent stability studies.

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways of 6-Aminoisoquinoline-1,3(2H,4H)-dione under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of 6-Aminoisoquinoline-1,3(2H,4H)-dione in an appropriate solvent (e.g., DMSO) at a concentration of 1 mg/mL.[1]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[1]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]

    • Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.[1]

    • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.[1]

    • Photodegradation: Expose 1 mL of the stock solution to light conditions as specified in the ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1]

  • Sample Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with a control sample stored at -20°C, using a validated stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution in DMSO acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) prep_stock->acid Expose aliquots to stress base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) prep_stock->base Expose aliquots to stress oxidation Oxidation (3% H2O2, RT, 24h) prep_stock->oxidation Expose aliquots to stress thermal Thermal Degradation (60°C, 24h) prep_stock->thermal Expose aliquots to stress photo Photodegradation (ICH Q1B Guidelines) prep_stock->photo Expose aliquots to stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Compare Chromatograms and Quantify Degradation hplc->data

Caption: Workflow for a forced degradation study.

Protocol 2: pH-Dependent Stability Study

Objective: To determine the stability of 6-Aminoisoquinoline-1,3(2H,4H)-dione across a range of pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).[1]

  • Sample Preparation: Prepare a stock solution of 6-Aminoisoquinoline-1,3(2H,4H)-dione in DMSO. Dilute the stock solution into each buffer to a final concentration of 10 µg/mL.[1]

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C) and protect them from light.[1]

  • Time Points: Collect aliquots from each pH solution at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).[1]

  • Sample Analysis: Immediately analyze each aliquot by a validated HPLC method to determine the concentration of the parent compound.[1]

  • Data Analysis: Plot the concentration of 6-Aminoisoquinoline-1,3(2H,4H)-dione as a function of time for each pH. Calculate the degradation rate constant and half-life at each pH to determine the pH-stability profile.[1]

pH_Stability_Workflow cluster_setup Setup cluster_incubation Incubation & Sampling cluster_analysis_plot Analysis & Data Plotting prep_buffers Prepare Buffers (pH 2-10) prep_sample Prepare 10 µg/mL Sample in Each Buffer prep_buffers->prep_sample incubate Incubate at Controlled Temperature (e.g., 25°C) prep_sample->incubate sampling Collect Aliquots at T = 0, 2, 4, 8, 12, 24h incubate->sampling hplc_analysis Analyze Aliquots by HPLC sampling->hplc_analysis plot_data Plot Concentration vs. Time for Each pH hplc_analysis->plot_data calculate Calculate Degradation Rate and Half-life plot_data->calculate

Caption: Workflow for a pH-dependent stability study.

Data Presentation

The following table provides an example of how to present the results from a stability study of 6-Aminoisoquinoline-1,3(2H,4H)-dione in different solvents at 25°C over 48 hours. Please note that this is a representative table, and the actual data should be generated from your own experiments.

SolventInitial Concentration (µg/mL)Concentration after 24h (µg/mL)Concentration after 48h (µg/mL)% Degradation after 48hObservations
DMSO100.299.899.50.7%No color change
Acetonitrile100.598.295.15.4%Slight yellowing
Ethanol99.896.592.37.5%Slight yellowing
PBS (pH 7.4)100.185.372.427.7%Noticeable yellowing
0.1 M HCl100.360.135.864.3%Significant color change
0.1 M NaOH99.945.215.784.3%Darkening of solution

Conclusion

The stability of 6-Aminoisoquinoline-1,3(2H,4H)-dione is a critical parameter that can significantly impact the outcome and reproducibility of your research. By understanding the potential degradation pathways and by performing systematic stability studies, you can ensure the integrity of your experimental data. This guide provides a framework for identifying and addressing stability issues. We recommend that you use these protocols as a starting point and adapt them to your specific experimental needs.

References

  • Ibis Scientific, LLC. (2023, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • BenchChem. (n.d.). Stability issues with 6-aminoquinoxaline-2,3(1H,4H)-dione in solution.
  • Voelker, A. L., Taylor, L. S., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Research International, 148, 110584. Retrieved from [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
  • Kramer, K. E., & Arnold, W. A. (2011). Photosensitized amino acid degradation in the presence of riboflavin and its derivatives. Environmental Science & Technology, 45(12), 5230–5237. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 2.4: The Effect of pH. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 6-Aminoisoquinoline-1,3(2H,4H)-dione

Introduction: Welcome to the technical support guide for the synthesis of 6-Aminoisoquinoline-1,3(2H,4H)-dione. This molecule is a critical heterocyclic building block in medicinal chemistry and drug development, valued...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the synthesis of 6-Aminoisoquinoline-1,3(2H,4H)-dione. This molecule is a critical heterocyclic building block in medicinal chemistry and drug development, valued for its versatile chemical handles. However, its multi-step synthesis presents several challenges, from controlling regioselectivity to achieving complete reactions and effective purification. This guide is structured to provide researchers and process chemists with practical, field-tested insights into common synthetic byproducts, troubleshooting strategies, and robust analytical protocols. We will delve into the causality behind common experimental pitfalls and offer self-validating methodologies to ensure the integrity and purity of your final compound.

Section 1: Overview of the Common Synthetic Pathway

The most prevalent and scalable synthesis of 6-Aminoisoquinoline-1,3(2H,4H)-dione proceeds via a two-stage process. It begins with the cyclization of a nitro-substituted precursor to form the isoquinolinedione core, followed by the reduction of the nitro group to the target primary amine. This strategy is generally preferred as it avoids the challenges of directing reactions on an electron-rich amino-substituted ring and the potential for amine-related side reactions.

The typical pathway is as follows:

  • Cyclization: 2-(Carboxymethyl)-4-nitrobenzoic acid is reacted with a nitrogen source, most commonly urea, under thermal conditions to form 6-nitroisoquinoline-1,3(2H,4H)-dione.[1]

  • Reduction: The intermediate 6-nitroisoquinoline-1,3(2H,4H)-dione is then reduced to the final product, 6-Aminoisoquinoline-1,3(2H,4H)-dione. This is typically achieved via catalytic hydrogenation or with chemical reducing agents.[2][3][4]

Synthesis_Workflow cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Reduction Start 2-(Carboxymethyl)- 4-nitrobenzoic acid Intermediate 6-Nitroisoquinoline- 1,3(2H,4H)-dione Start->Intermediate + Urea (Heat) Final 6-Aminoisoquinoline- 1,3(2H,4H)-dione Intermediate->Final [H] (e.g., H₂, Pd/C)

Caption: General two-stage synthetic workflow.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Problem Area 1: Isomeric Impurities

Question: My final product shows a persistent impurity with the same mass as my target compound, which I suspect is an isomer. How can I confirm this, and how do I prevent its formation?

Answer: This is the most common and challenging issue in this synthesis. The impurity is almost certainly 7-Aminoisoquinoline-1,3(2H,4H)-dione .

Causality & Prevention: The root cause lies in the initial nitration of the aromatic ring to create the starting material. This reaction is often not perfectly regioselective, leading to the formation of a mixture of nitro-isomers. Once formed, this isomeric impurity is carried through the subsequent cyclization and reduction steps.

  • Prevention is Key: The most effective strategy is to source or synthesize high-purity 2-(carboxymethyl)-4-nitrobenzoic acid. If you are performing the nitration yourself, carefully optimizing the reaction conditions (temperature, nitrating agent) can improve the isomeric ratio.[5] A synthetic route that installs the nitro group prior to forming the isoquinoline ring system is crucial for ensuring the correct regiochemistry.[5]

Identification & Purification:

  • Identification: Differentiating the 6-amino and 7-amino isomers can be achieved with High-Performance Liquid Chromatography (HPLC), where they will likely have different retention times, and Nuclear Magnetic Resonance (NMR) spectroscopy, where the aromatic proton splitting patterns will differ.

  • Purification: Separating these isomers is notoriously difficult due to their similar polarities. Meticulous column chromatography or fractional recrystallization may be required.[5]

Parameter 6-Aminoisoquinoline-1,3(2H,4H)-dione 7-Aminoisoquinoline-1,3(2H,4H)-dione (Predicted)
Aromatic Protons Protons on the aminophenyl ring will exhibit a distinct coupling pattern.The coupling pattern will be different due to the altered substitution pattern.
HPLC Retention Will have a characteristic retention time on a given column/method.Will likely elute at a slightly different time.
Problem Area 2: Incomplete Reactions

Question: My reaction analysis (TLC/HPLC) shows significant amounts of unreacted starting material or intermediates. How can I drive the reaction to completion?

Answer: This issue can arise in either the cyclization or the reduction stage.

Troubleshooting Incomplete Cyclization: The conversion of 2-(carboxymethyl)-4-nitrobenzoic acid to the dione requires forcing conditions.

  • Thermal Input: Ensure the reaction temperature is sufficiently high and maintained consistently. The reaction with urea is often heated to temperatures around 130-160°C.[1]

  • Reaction Time: This cyclization can be slow. Consider extending the reaction time, using in-process controls (IPC) like TLC or HPLC to monitor the disappearance of the starting material.[5][6]

  • Reagent Stoichiometry: Verify that the ratio of urea to the diacid is correct. Using a slight excess of urea can sometimes help drive the reaction forward.

Troubleshooting Incomplete Reduction: The presence of residual 6-nitroisoquinoline-1,3(2H,4H)-dione in your final product indicates a sluggish or failed reduction.

  • Catalyst Activity (for Catalytic Hydrogenation): If using a catalyst like Palladium on Carbon (Pd/C), ensure it is active. The catalyst can be poisoned by sulfur or other impurities. Use a fresh batch of catalyst if activity is suspect. The reduction of 3-nitrophthalic acid is a well-established parallel reaction often using a platinum or palladium catalyst.[2][4]

  • Hydrogen Pressure: Ensure adequate hydrogen pressure is applied throughout the reaction.

  • Chemical Reductants: If using agents like Stannous Chloride (SnCl₂), ensure the stoichiometry is correct and that the acidic conditions are maintained. Note that workup for these reactions can be cumbersome.[3]

Reduction_Troubleshooting Input 6-Nitroisoquinoline- 1,3(2H,4H)-dione Process Reduction Step (e.g., H₂, Pd/C) Input->Process Output_Good Desired Product: 6-Aminoisoquinoline- 1,3(2H,4H)-dione Process->Output_Good Complete Reaction Output_Bad Impurity: Unreacted Nitro Compound Process->Output_Bad Incomplete Reaction Check1 Is Catalyst Active? Output_Bad->Check1 Check2 Is H₂ Pressure/Time Sufficient? Check1->Check2 Yes

Caption: Troubleshooting logic for incomplete reduction.

Problem Area 3: Degradation and Side-Reaction Products

Question: I'm observing impurities with lower molecular weights than my starting materials or products. What could these be?

Answer: These are likely degradation products arising from the hydrolysis of the imide ring. The dione product is susceptible to hydrolysis, especially under harsh acidic or basic workup conditions.

  • Likely Byproduct: The primary hydrolysis product would be 3-Amino-2-(carboxymethyl)benzoic acid , formed by the cleavage of the N-C bond in the dione ring.

  • Causality: The dione is an imide, which can hydrolyze back to a dicarboxylic acid derivative. This is more likely if the workup involves prolonged exposure to strong aqueous acid or base, especially at elevated temperatures.

  • Troubleshooting:

    • Mild Workup: Use mild conditions for workup and purification. Avoid unnecessarily strong acids or bases.

    • Temperature Control: Keep temperatures low during extraction and washing steps.

    • Moisture Sensitivity: The chlorinated intermediate used in some syntheses, 1,3-dichloro-6-nitroisoquinoline, is highly sensitive to moisture and can hydrolyze back to the dione starting material.[5] While not a direct byproduct of the target synthesis, it highlights the susceptibility of the ring system to hydrolysis.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the single most critical factor for ensuring high purity of the final product? A: The purity of your starting material, specifically the isomeric purity of 2-(carboxymethyl)-4-nitrobenzoic acid. Preventing the formation of the 7-nitro isomer at the outset is far more effective than trying to remove the resulting 7-amino impurity from the final product.

Q2: What is the recommended method for purifying the final 6-Aminoisoquinoline-1,3(2H,4H)-dione? A: For removing unreacted 6-nitro precursor, recrystallization is often effective due to the significant difference in polarity between the nitro and amino compounds. A polar solvent system should be chosen where the amino compound has good solubility at high temperatures and poor solubility at room temperature. For removing isomeric impurities, preparative HPLC is the most definitive method, although it may not be feasible for large-scale work.

Q3: Which analytical techniques are essential for IPC and final quality control? A: A combination of techniques is recommended:

  • TLC: Excellent for rapid, qualitative monitoring of reaction progress (disappearance of starting material and appearance of product).

  • HPLC: The primary tool for quantitative analysis of purity, detecting unreacted starting materials, and, most importantly, resolving and quantifying isomeric impurities.

  • LC-MS: Essential for identifying unknown impurity peaks by providing molecular weight data, which helps in diagnosing side reactions like hydrolysis.

  • ¹H NMR: Confirms the structure of the final product and can be used to detect and quantify impurities if their signals are resolved from the product's signals.

Section 4: Key Experimental Protocols
Protocol 1: HPLC Method for Isomeric Purity Analysis

This protocol provides a baseline for developing a method to separate the target 6-amino isomer from the potential 7-amino byproduct.

Parameter Setting Rationale
Column C18 Reverse-Phase, 5 µm, 4.6 x 250 mmStandard for aromatic amine analysis.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 10% B to 90% B over 20 minutesA broad gradient is a good starting point to ensure all components elute.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 240 nm and 254 nmAromatic compounds absorb well at these wavelengths.[6]
Injection Volume 10 µLStandard volume.
Sample Prep Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile/Water.Ensure complete dissolution.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) for at least 15 minutes.

  • Prepare a blank injection (50:50 Acetonitrile/Water) to ensure a clean baseline.

  • Inject the prepared sample and run the gradient method.

  • Analyze the resulting chromatogram. The 6-amino and 7-amino isomers should appear as closely eluting peaks. Method optimization (e.g., changing the gradient slope or solvent) may be required to improve resolution.

References
  • Google Patents. (2017).US9840468B1 - Methods for the preparation of 6-aminoisoquinoline.
  • PrepChem.com. (n.d.). Synthesis of (a) 3-Aminophthalic acid. Retrieved from [Link]

  • Google Patents. (2015).CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate.
  • Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric. Retrieved from [Link]

  • Google Patents. (n.d.).Preparation method for 3-aminophthalic acid and derivative thereof.
  • Wiley Online Library. (2023). Selected bioactive isoquinoline‐1,3(2H,4H)‐dione derivatives and related reactions. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminophthalic Acid: Comprehensive Overview and Applications. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Retrieved from [Link]

  • Química Organica.org. (n.d.). Gabriel synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 6-Aminoisoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Isoquinoline EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Google Patents. (2013).US8455647B2 - 6-aminoisoquinoline compounds.
  • Google Patents. (2016).US20160297791A1 - Processes for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds.
  • MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Retrieved from [Link]

  • RSC Publishing. (n.d.). An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline. Retrieved from [Link]

  • Google Patents. (2015).US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds.

Sources

Optimization

Technical Support Center: Optimizing 6-Aminoisoquinoline-1,3(2H,4H)-dione in Cell Culture

Welcome to the technical support guide for 6-Aminoisoquinoline-1,3(2H,4H)-dione. This document provides in-depth guidance, troubleshooting, and standardized protocols for researchers utilizing this compound in cell cultu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Aminoisoquinoline-1,3(2H,4H)-dione. This document provides in-depth guidance, troubleshooting, and standardized protocols for researchers utilizing this compound in cell culture experiments. Our approach is grounded in established biochemical principles and extensive field experience to ensure your experiments are robust, reproducible, and scientifically sound.

The isoquinoline-1,3(2H,4H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent biological activity.[1] Molecules built on this framework have been investigated for a range of applications, including the inhibition of critical cellular enzymes and modulation of protein-protein interactions.[2][3] Specifically, this structural class is recognized for its potential to inhibit Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA single-strand break repair.[4]

This guide will help you navigate the critical parameters for successfully integrating 6-Aminoisoquinoline-1,3(2H,4H)-dione into your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered when working with 6-Aminoisoquinoline-1,3(2H,4H)-dione, providing both direct answers and the underlying scientific rationale.

Q1: What is the probable mechanism of action for 6-Aminoisoquinoline-1,3(2H,4H)-dione, and how does this influence my experimental design?

Answer: While specific mechanistic data for the 6-amino substituted version may be evolving, the isoquinoline-1,3(2H,4H)-dione core is a well-established pharmacophore for PARP inhibition.[4] PARP1 and PARP2 are enzymes crucial for repairing DNA single-strand breaks (SSBs).[5] When PARP is inhibited, these SSBs are not repaired and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication.

In normal, healthy cells, DSBs are efficiently repaired by the Homologous Recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.[6] However, in cancer cells with mutations in BRCA1 or BRCA2 (a state known as HR-deficient), these DSBs cannot be repaired, leading to genomic collapse and cell death. This concept is known as synthetic lethality and is a cornerstone of modern targeted cancer therapy.[5]

Therefore, it is highly probable that 6-Aminoisoquinoline-1,3(2H,4H)-dione functions as a PARP inhibitor.

Experimental Implication: The efficacy of this compound will likely be dramatically higher in cell lines with a known Homologous Recombination deficiency (e.g., BRCA1/2-mutant cancer cells) compared to HR-proficient cells. Your experimental design should include both HR-deficient and HR-proficient (wild-type) cell lines to validate this mechanism.

cluster_0 Normal Cell (HR-Proficient) cluster_1 Effect of 6-Aminoisoquinoline... cluster_2 Cancer Cell (HR-Deficient) cluster_3 Effect of 6-Aminoisoquinoline... ssb1 DNA Single-Strand Break (SSB) parp1 PARP Enzyme ssb1->parp1 recruits repair1 SSB Repaired parp1->repair1 mediates ssb2 DNA Single-Strand Break (SSB) parp_inhibited PARP Inhibited ssb2->parp_inhibited dsb Double-Strand Break (DSB) parp_inhibited->dsb leads to hr_repair HR Pathway (BRCA1/2) dsb->hr_repair repaired by viability Cell Viability Maintained hr_repair->viability ssb3 DNA Single-Strand Break (SSB) parp_inhibited2 PARP Inhibited ssb3->parp_inhibited2 dsb2 Double-Strand Break (DSB) parp_inhibited2->dsb2 leads to hr_deficient Defective HR Pathway (BRCA1/2 mutant) dsb2->hr_deficient cannot be repaired apoptosis Apoptosis / Cell Death hr_deficient->apoptosis

Fig 1. Hypothesized Mechanism: PARP Inhibition & Synthetic Lethality.
Q2: How should I prepare and store stock solutions of 6-Aminoisoquinoline-1,3(2H,4H)-dione?

Answer: This compound is expected to be hydrophobic. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration primary stock solution.

Protocol: Stock Solution Preparation

  • Solvent Selection: Use anhydrous, sterile-filtered DMSO.

  • Weighing: Accurately weigh the required amount of powdered compound in a sterile microfuge tube.

  • Dissolution: Add the calculated volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.[7]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. This is critical to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. A properly stored stock solution should be stable for approximately 6 months.[7]

Causality: Using a high-concentration stock in DMSO allows you to add a very small volume to your cell culture medium, minimizing the final DMSO concentration. Repeated freeze-thaw cycles introduce water condensation and can cause the compound to precipitate or degrade, leading to inconsistent experimental results.

Q3: What is a sensible starting concentration range for my initial cell viability experiments?

Answer: Based on published data for structurally related isoquinoline-dione derivatives, a broad dose-response range is recommended for initial screening to capture the full cytotoxic profile.[2][8][9]

Data Presentation: Recommended Starting Concentration Ranges

Cell Line TypeSuggested Starting Range (µM)Rationale & Key Considerations
HR-Deficient Cancer Cells 0.01 - 25 µMExpected to be highly sensitive due to synthetic lethality. A lower range is needed to accurately determine the IC50.
HR-Proficient Cancer Cells 0.1 - 100 µMExpected to be less sensitive. A higher concentration range is required to observe a cytotoxic effect.
Normal / Non-cancerous Cells 1 - 200 µMUsed as a control for general cytotoxicity. Often much less sensitive than cancer cell lines.[2][8]

Expert Insight: Always perform a serial dilution. A 1:2 or 1:3 serial dilution across 8-12 points within these ranges will provide a high-quality dose-response curve.

Q4: My compound is dissolved in DMSO. What is a safe final concentration of DMSO for my cells?

Answer: This is one of the most critical parameters to control. While cell line tolerance varies, a widely accepted "safe" final concentration of DMSO in the culture medium is ≤ 0.5% .[10] Many sensitive cell lines, particularly primary cells, may require an even lower concentration of ≤ 0.1% .[10][11]

Trustworthiness Check: You must include a "vehicle control" in every experiment. This control consists of cells treated with the highest concentration of DMSO used in your experiment, but without the compound. For example, if your highest drug concentration requires a 1:1000 dilution from your DMSO stock (resulting in 0.1% DMSO), your vehicle control wells should receive a 1:1000 dilution of pure DMSO. This allows you to subtract any cytotoxic or growth-inhibitory effects of the solvent itself.[12]

Q5: My results are inconsistent. What are the most common pitfalls to troubleshoot?

Answer: Inconsistency often stems from a few common sources. The table below outlines these issues, their causes, and validated solutions.

Data Presentation: Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
High Variability Between Replicates 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Edge Effects: Evaporation from wells on the perimeter of the 96-well plate.[12] 3. Poor Mixing: Compound not evenly distributed in the well.1. Ensure a homogenous single-cell suspension before plating. Mix gently between pipetting rows. 2. Avoid using the outermost wells of the plate for experimental data. Fill them with sterile PBS or media to create a humidity barrier.[12] 3. After adding the compound, gently mix the plate on an orbital shaker for 30 seconds.
Compound Precipitates in Media 1. Low Solubility: The final concentration exceeds the compound's aqueous solubility limit. 2. "Shock" Precipitation: Adding a cold, concentrated DMSO stock directly to warm media.1. Lower the final concentration or increase the final DMSO percentage (if cells tolerate it). 2. Pre-dilute the DMSO stock in a small volume of media first before adding it to the final well. Always add the compound solution to the media, not the other way around, while gently swirling.[10]
High Toxicity in Vehicle Control 1. Excessive DMSO: The final DMSO concentration is too high for your cell line. 2. DMSO Oxidation: Old or improperly stored DMSO may contain toxic oxidation byproducts.1. Recalculate your dilutions to stay below 0.5% DMSO, or ideally, below 0.1%. This may require making a more concentrated primary stock.[13] 2. Use fresh, anhydrous, sterile-filtered DMSO.
No Cytotoxic Effect Observed 1. Resistant Cell Line: The cell line may be HR-proficient or have other resistance mechanisms. 2. Incubation Time Too Short: The compound may require more time to induce cell cycle arrest and apoptosis. 3. Concentration Too Low: The tested range is below the effective dose.1. Confirm the genetic background of your cell line. Test in a known sensitive line (e.g., a BRCA-mutant line) as a positive control. 2. Extend the incubation time from 24h to 48h or 72h. 3. Test a higher concentration range as suggested in the table above.

Experimental Protocol: Determining the IC50 Value

This protocol provides a standardized workflow for determining the half-maximal inhibitory concentration (IC50) of 6-Aminoisoquinoline-1,3(2H,4H)-dione using a resazurin (AlamarBlue)-based cell viability assay.[14]

start Start: Prepare Homogenous Cell Suspension seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate 24h (Allow Adherence) seed->incubate1 treat 4. Treat Cells with Compound & Vehicle Controls incubate1->treat prepare_drug 3. Prepare Serial Dilutions of Compound prepare_drug->treat incubate2 5. Incubate for Desired Time (24-72h) treat->incubate2 add_resazurin 6. Add Resazurin Reagent to each well incubate2->add_resazurin incubate3 7. Incubate 2-4h (Allow Color Change) add_resazurin->incubate3 read 8. Read Fluorescence/Absorbance on Plate Reader incubate3->read analyze 9. Analyze Data: Normalize to Controls, Plot Dose-Response Curve read->analyze end End: Determine IC50 Value analyze->end

Sources

Troubleshooting

Technical Support Center: Investigating Off-Target Effects of 6-Aminoisoquinoline-1,3(2H,4H)-dione in Cellular Assays

Frequently Asked Questions (FAQs) Q1: What is the primary target of 6-Aminoisoquinoline-1,3(2H,4H)-dione? 6-Aminoisoquinoline-1,3(2H,4H)-dione belongs to a class of small molecules that inhibit Poly(ADP-ribose) polymeras...

Author: BenchChem Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is the primary target of 6-Aminoisoquinoline-1,3(2H,4H)-dione?

6-Aminoisoquinoline-1,3(2H,4H)-dione belongs to a class of small molecules that inhibit Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2. These enzymes are critical for cellular processes such as DNA repair and genomic stability.[1][2] Inhibition of PARP is a clinically validated strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3]

Q2: What are off-target effects and why are they a concern with PARP inhibitors?

Off-target effects occur when a small molecule inhibitor binds to and modulates proteins other than its intended target.[4] For PARP inhibitors, this is a significant consideration as many possess a chemical scaffold that can interact with the ATP-binding pocket of other enzymes, particularly kinases.[4][5] Such unintended interactions can lead to misinterpretation of experimental data, unexpected cellular phenotypes, and toxicity.[4]

Q3: Are there known off-target profiles for other clinically relevant PARP inhibitors?

Yes. Extensive research has shown that different PARP inhibitors have unique off-target profiles. For example, rucaparib and niraparib have been demonstrated to inhibit several kinases at submicromolar concentrations, while olaparib is considered more selective.[4][5] These off-target activities can contribute to both the therapeutic efficacy and the adverse effect profile of these drugs.

Q4: What are the initial signs that my cellular phenotype might be due to off-target effects of 6-Aminoisoquinoline-1,3(2H,4H)-dione?

Common indicators of potential off-target effects include:

  • Discrepancies with other PARP inhibitors: Observing a different cellular phenotype when using a structurally distinct PARP inhibitor that is known to be highly selective.

  • Inconsistency with genetic validation: The phenotype observed with 6-Aminoisoquinoline-1,3(2H,4H)-dione is not replicated when the primary target (PARP1) is knocked out or knocked down using genetic tools like CRISPR/Cas9 or siRNA.

  • Unusual dose-response curves: The dose-response curve for your observed phenotype is significantly different from the IC50 for PARP1 inhibition in biochemical or target engagement assays.

  • Unexpected toxicity: The compound exhibits significant cytotoxicity at concentrations where it should be selectively inhibiting PARP1.

Troubleshooting Guides

Scenario 1: Unexpected Cellular Phenotype Observed

Question: I am observing a cellular phenotype (e.g., cell cycle arrest, apoptosis) with 6-Aminoisoquinoline-1,3(2H,4H)-dione that is not reported with other well-characterized PARP inhibitors. How can I determine if this is an on-target or off-target effect?

Answer: This is a common challenge when working with novel or less-characterized inhibitors. A systematic approach is necessary to dissect the underlying mechanism.

A Unexpected Phenotype Observed B Step 1: Confirm Target Engagement (Cellular Thermal Shift Assay - CETSA) A->B C Step 2: Orthogonal Pharmacological Validation B->C Target engagement confirmed D Step 3: Genetic Validation (CRISPR/Cas9 Knockout) C->D E On-Target Effect Confirmed D->E Phenotype recapitulated F Potential Off-Target Effect D->F Phenotype not recapitulated G Step 4: Off-Target Identification (e.g., Kinase Profiling, Proteome Profiling) F->G A Discrepancy between Biochemical IC50 and Cellular EC50 B Check Compound Stability and Solubility in Cell Culture Media A->B C Assess Cell Permeability A->C D Consider High Intracellular Substrate Concentration A->D E Investigate Efflux Pump Activity A->E F Evaluate Target Engagement at Cellular EC50 Concentration (CETSA) A->F

Caption: Troubleshooting potency discrepancies.

Potential Causes and Solutions:

  • Compound Stability and Solubility: The compound may be unstable or poorly soluble in your cell culture medium.

    • Troubleshooting: Assess the stability of the compound in your media over the time course of your experiment using techniques like HPLC. Ensure the compound is fully dissolved at the concentrations used.

  • Cell Permeability: The compound may have poor permeability across the cell membrane.

    • Troubleshooting: If permeability is low, consider using a different compound or, if possible, a formulation that enhances cellular uptake.

  • High Intracellular Substrate Concentration: The intracellular concentration of the natural substrate for PARP, NAD+, may be very high, requiring a higher concentration of the inhibitor to achieve a similar level of inhibition as in a biochemical assay.

  • Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

    • Troubleshooting: Co-incubate your cells with known efflux pump inhibitors to see if this potentiates the effect of 6-Aminoisoquinoline-1,3(2H,4H)-dione.

  • Confirm Target Engagement: Use CETSA to confirm that the higher concentrations required for the cellular phenotype correlate with increased target engagement of PARP1 in the cell.

Data Summary and Off-Target Considerations

While a comprehensive kinase screen for 6-Aminoisoquinoline-1,3(2H,4H)-dione is not publicly available, the table below summarizes the known off-target kinase interactions for other clinically relevant PARP inhibitors. This can serve as a guide for potential off-target liabilities of the isoquinoline-1,3-dione scaffold.

PARP InhibitorKnown Off-Target Kinases (with submicromolar activity)Reference
RucaparibCDK16, PIM3, DYRK1B[5]
NiraparibDYRK1A, DYRK1B[5]
OlaparibNo significant inhibition of 392 kinases tested[5]
TalazoparibWeak binding to two kinases[5]

Concluding Remarks

The rigorous validation of on-target and off-target effects is a cornerstone of robust pharmacological research. When using novel or less-characterized inhibitors such as 6-Aminoisoquinoline-1,3(2H,4H)-dione, a multi-pronged approach that combines biochemical, cellular, and genetic methods is essential for accurate interpretation of experimental results. This guide provides a framework for systematically troubleshooting common issues related to off-target effects. By employing these strategies, researchers can increase confidence in their findings and contribute to the development of more selective and effective therapeutics.

References

  • Antolín, A. A., & Mestres, J. (2014). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget, 5(10), 3027–3033. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Almqvist, H., et al. (2016). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(10), 1359-1367. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for in situ drug target engagement and mechanistic biomarker studies. Nature Protocols, 9(9), 2100-2122. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug discovery today, 20(4), 450-457. [Link]

  • BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

  • Biocompare. (2022). Target Validation with CRISPR. [Link]

  • Gibson, B. A., & Kraus, W. L. (2012). New insights into the molecular and cellular functions of poly (ADP-ribose) and PARPs. Nature reviews. Molecular cell biology, 13(7), 411-424. [Link]

  • BPS Bioscience. (2022). PARP assay for inhibitors. [Link]

Sources

Optimization

Technical Support Center: 6-Aminoisoquinoline-1,3(2H,4H)-dione

Welcome to the technical support center for 6-Aminoisoquinoline-1,3(2H,4H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges related to the sta...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Aminoisoquinoline-1,3(2H,4H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges related to the stability and degradation of this compound. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research.

I. Understanding the Stability of 6-Aminoisoquinoline-1,3(2H,4H)-dione

6-Aminoisoquinoline-1,3(2H,4H)-dione is a heterocyclic compound with a scaffold of interest in medicinal chemistry and drug discovery.[1][2][3][4] Like many complex organic molecules, its stability can be influenced by various environmental factors, including pH, temperature, light, and the presence of oxidative agents. Understanding these potential degradation pathways is critical for accurate experimental results and for the development of stable pharmaceutical formulations.

While specific degradation pathways for 6-Aminoisoquinoline-1,3(2H,4H)-dione are not extensively documented in publicly available literature, we can infer potential routes of degradation based on the chemical functionalities present in the molecule and data from structurally related compounds, such as other isoquinolinediones and amino-substituted aromatic rings.[5]

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling, storage, and stability of 6-Aminoisoquinoline-1,3(2H,4H)-dione.

Q1: What are the primary degradation pathways I should be concerned about for 6-Aminoisoquinoline-1,3(2H,4H)-dione?

A1: Based on its structure, the primary anticipated degradation pathways are:

  • Hydrolysis: The imide and amide bonds within the dione ring are susceptible to cleavage under both acidic and basic conditions. This can lead to ring-opening, forming carboxylic acid and amide derivatives.

  • Oxidation: The primary amino group on the aromatic ring is a potential site for oxidation, which can lead to the formation of nitroso, nitro, or other oxidized species, often accompanied by a change in color of the solution.[5]

  • Photodegradation: Aromatic compounds and those with heteroatoms can be sensitive to light, particularly UV radiation. This can lead to complex photochemical reactions and the formation of polymeric materials.[5]

Q2: How should I prepare and store stock solutions of 6-Aminoisoquinoline-1,3(2H,4H)-dione to minimize degradation?

A2: To ensure the stability of your stock solutions, we recommend the following:

  • Solvent Selection: Due to limited aqueous solubility, it is advisable to prepare stock solutions in an organic solvent such as DMSO.

  • Storage Conditions: Store stock solutions at -20°C or -80°C.[6] Aliquot the solution into single-use vials to prevent multiple freeze-thaw cycles.

  • Protection from Light: Use amber vials or wrap containers in aluminum foil to protect the compound from light-induced degradation.[5]

Q3: I've noticed a color change in my solution of 6-Aminoisoquinoline-1,3(2H,4H)-dione. What could be the cause?

A3: A color change, such as the appearance of a yellow or brown tint, is often indicative of degradation. This could be due to:

  • Oxidation of the amino group.

  • Photodegradation , leading to the formation of colored byproducts.

To mitigate this, ensure your solutions are protected from light and consider degassing your solvents to remove dissolved oxygen. If oxidation is a significant concern, preparing solutions under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.[5]

Q4: My experimental results are inconsistent. Could this be related to the stability of the compound?

A4: Inconsistent results can indeed be a consequence of compound degradation. Key factors to consider are:

  • pH-Dependent Instability: The rate of hydrolysis can be highly dependent on the pH of your experimental medium. It is crucial to control and buffer the pH of your solutions.

  • Solution Age: Prepare fresh solutions for each experiment and minimize the time the compound is in solution before use.[5]

To investigate this, we recommend performing a forced degradation study to understand the stability profile of the compound under your specific experimental conditions.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during experiments with 6-Aminoisoquinoline-1,3(2H,4H)-dione.

Issue Potential Cause Recommended Action
Unexpected loss of compound activity or concentration in solution. Degradation of the compound.Perform a forced degradation study to identify the conditions under which the compound is unstable (see Experimental Protocols section). Prepare fresh solutions for each experiment and minimize the time the compound is in solution before use.[5]
Color change or precipitation observed in the solution. Oxidation or photodegradation.Ensure solutions are protected from light at all times. Consider degassing solvents to remove dissolved oxygen. Prepare solutions in an inert atmosphere (e.g., under nitrogen or argon) if oxidation is a significant issue.[5]
Inconsistent results between experiments. pH-dependent instability.Carefully control and buffer the pH of your experimental solutions. Determine the pH stability profile of the compound to identify the optimal pH range for your experiments.[5]
Poor solubility or precipitation upon dilution in aqueous buffer. Low aqueous solubility.Prepare stock solutions in an appropriate organic solvent like DMSO. When diluting into aqueous buffers, ensure the final concentration of the organic solvent is compatible with your assay and does not cause precipitation. Sonication may aid in dissolution.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify the potential degradation pathways of 6-Aminoisoquinoline-1,3(2H,4H)-dione under various stress conditions.[7][8] This is a crucial step in understanding the compound's stability profile.

Objective: To identify the conditions under which 6-Aminoisoquinoline-1,3(2H,4H)-dione degrades and to characterize the resulting degradants.

Methodology:

  • Sample Preparation: Prepare a stock solution of 6-Aminoisoquinoline-1,3(2H,4H)-dione in an appropriate solvent (e.g., DMSO) at a concentration of 1 mg/mL.[5]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[5]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[5]

    • Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.[5]

    • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.[5]

    • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a suitable light source (e.g., a photostability chamber with a UV lamp).

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to that of an unstressed control.

    • Quantify the loss of the parent compound and the formation of degradation products.

    • Use LC-MS to identify the mass of the degradation products and propose their structures.

Protocol 2: Analytical Method for Stability Testing

Objective: To provide a starting point for an HPLC method to separate 6-Aminoisoquinoline-1,3(2H,4H)-dione from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm or a more specific wavelength).

  • Injection Volume: 10 µL.

Note: This is a generic method and should be optimized for your specific application and instrumentation.

V. Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways of 6-Aminoisoquinoline-1,3(2H,4H)-dione based on its chemical structure.

G parent 6-Aminoisoquinoline-1,3(2H,4H)-dione hydrolysis Hydrolysis (Acidic/Basic) parent->hydrolysis H+ or OH- Heat oxidation Oxidation parent->oxidation [O] (e.g., H2O2) photodegradation Photodegradation parent->photodegradation (Light) ring_opened Ring-Opened Products (e.g., Carboxylic Acid and Amide Derivatives) hydrolysis->ring_opened oxidized_products Oxidized Products (e.g., Nitroso, Nitro derivatives) oxidation->oxidized_products polymeric_products Polymeric and Complex Products photodegradation->polymeric_products G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mg/mL in DMSO) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT, dark) stock->oxidation thermal Thermal (60°C) stock->thermal photo Photodegradation (UV/Vis light) stock->photo sampling Aliquot at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC/LC-MS Analysis neutralize->hplc quantify Quantify Parent and Degradants hplc->quantify identify Identify Degradant Structures quantify->identify

Caption: Experimental Workflow for a Forced Degradation Study.

VI. References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 588991, 6-Aminoisoquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97273, 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione. Retrieved from [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1933-1941. Retrieved from [Link]

  • Kappe, C. O., & Stadler, A. (2005). Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones and Their 1-Sulfoxide Analogues. The Journal of Organic Chemistry, 70(18), 7179-7185. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline. Retrieved from

  • Li, J., et al. (2022). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry, 20(1), 25-39. Retrieved from [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2012). 2-Hydroxyisoquinoline-1,3(2H,4H)-dione. Retrieved from [Link]

  • ACS Omega. (2023). MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1645, 3-Aminobenzamide. Retrieved from [Link]

  • ResearchGate. (2023). MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib. Retrieved from [Link]

  • Diva-Portal.org. (2022). Analysis of Cationic Vitamins in Cell Culture Medium Samples by Capillary Zone Electrophoresis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Aminobenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Uncoupling of PARP1 Trapping and Inhibition Using Selective PARP1 Degradation. Retrieved from [Link]

  • Wiley Online Library. (2022). Oxidations of 4H-1,2,6-Thiadiazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). A decade of clinical development of PARP inhibitors in perspective. Retrieved from [Link]

  • PubMed. (2012). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Retrieved from [Link]

  • Synsmart. (n.d.). 6-NITROISOQUINOLINE-1,3(2H,4H)-DIONE (CAS Number 611187-02-1). Retrieved from [Link]

  • PubMed. (2006). 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione. Retrieved from [Link]

  • Rhenium Bio Science. (n.d.). 6-Bromoisoquinoline-1,3 (2H, 4H)-dione 98%. Retrieved from [Link]

Sources

Troubleshooting

Preventing precipitation of "6-Aminoisoquinoline-1,3(2H,4H)-dione" in aqueous solutions

Technical Support Center: 6-Aminoisoquinoline-1,3(2H,4H)-dione A Guide to Preventing Precipitation in Aqueous Solutions Frequently Asked Questions (FAQs) & Troubleshooting Q1: I dissolved my 6-Aminoisoquinoline-1,3(2H,4H...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Aminoisoquinoline-1,3(2H,4H)-dione

A Guide to Preventing Precipitation in Aqueous Solutions

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I dissolved my 6-Aminoisoquinoline-1,3(2H,4H)-dione compound in an aqueous buffer for my assay, but it immediately crashed out. What happened?

A1: This is a classic sign of a compound exceeding its aqueous solubility limit. The structure of 6-Aminoisoquinoline-1,3(2H,4H)-dione suggests it is a relatively flat, rigid, and hydrophobic molecule, predisposing it to low water solubility.[1][2][3] Several factors could be at play:

  • pH of the Solution: The amino group (-NH2) is basic. At a neutral or alkaline pH, the compound is likely in its neutral (free base) form, which is typically much less soluble than its protonated (salt) form.[4][5]

  • Solvent Shock: If you prepared a concentrated stock solution in an organic solvent like DMSO and then diluted it rapidly into an aqueous buffer, the compound can be "shocked" out of solution, leading to immediate precipitation.[6] This is a common issue when the final concentration of the organic co-solvent is too low to maintain solubility.[7]

  • Intrinsic Low Solubility: Even under optimal conditions, the compound may simply have very low intrinsic water solubility, a common challenge for over 70% of new chemical entities in development.[8]

Q2: How does pH affect the solubility of my compound, and how can I use it to my advantage?

A2: The 6-amino group is the key. Amines are weak bases that can accept a proton (H+) to form a positively charged ammonium salt (R-NH3+). This process is governed by the compound's pKa and the solution's pH.

  • The Underlying Principle: The charged, or ionized, form of a molecule is significantly more polar and thus more soluble in water than the neutral form.[4][5][9] By lowering the pH of your aqueous solution to a value below the pKa of the 6-amino group, you can drive the equilibrium towards the more soluble, protonated form.

  • Practical Strategy: For weakly basic compounds, using a buffer with a slightly acidic pH (e.g., pH 4.5-6.5) can dramatically increase solubility.[10] However, you must ensure this pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

dot graph "pH_Solubility_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Preparation"; style="rounded"; bgcolor="#E8F0FE"; Prep [label="Prepare small-scale suspensions\nof compound in buffers of\nvarying pH (e.g., pH 4 to 8)"]; }

subgraph "cluster_equilibrate" { label="Equilibration & Measurement"; style="rounded"; bgcolor="#E6F4EA"; Equilibrate [label="Equilibrate for 24h at controlled\ntemperature (e.g., 25°C or 37°C)"]; Separate [label="Separate solid from supernatant\n(centrifuge/filter)"]; Measure [label="Measure compound concentration\nin the supernatant (e.g., HPLC-UV)"]; }

subgraph "cluster_analysis" { label="Analysis"; style="rounded"; bgcolor="#FEF7E0"; Plot [label="Plot Solubility (µg/mL) vs. pH"]; Determine [label="Determine optimal pH range for\nmaximum solubility"]; }

Prep -> Equilibrate [label="Incubate"]; Equilibrate -> Separate [label="Process"]; Separate -> Measure [label="Analyze"]; Measure -> Plot [label="Data Input"]; Plot -> Determine [label="Interpret"]; } dot Caption: Workflow for determining pH-dependent solubility.

Q3: My experiment requires a near-neutral pH. What are my options if pH adjustment isn't feasible?

A3: This is a common constraint. The next line of defense is to modify the solvent itself by using co-solvents.

  • What are Co-solvents? Co-solvents are water-miscible organic solvents that, when added to water in small amounts, reduce the overall polarity of the solution.[11][12][13] This makes the aqueous environment more "hospitable" to hydrophobic molecules, thereby increasing their solubility.[11][13]

  • Mechanism of Action: The co-solvent disrupts the strong hydrogen-bonding network of water, creating pockets that can more easily accommodate the non-polar regions of your compound. The solubility of a compound often increases exponentially with the fraction of co-solvent added.[13]

  • Common Choices: The most common co-solvents for in vitro research are Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycols (PEGs). The choice depends on the compound's properties and the tolerance of the biological system.

Co-solventTypical Final ConcentrationAdvantagesConsiderations & Limitations
DMSO < 0.5% (v/v)Excellent solubilizing power for a wide range of compounds.[7]Can be toxic to cells at >1%. May interfere with some assays.
Ethanol < 1% (v/v)Less toxic than DMSO for many cell types. Volatile.Can cause protein denaturation at higher concentrations.[14]
PEG 400 1-5% (v/v)Low toxicity, often used in formulations.More viscous. May not be as potent a solubilizer as DMSO.
DMF < 0.5% (v/v)Strong solubilizer.Higher toxicity profile; use with caution.

Expert Tip: Always prepare a high-concentration stock solution in 100% co-solvent (e.g., 10-50 mM in DMSO). Then, for your experiment, perform a serial dilution into your aqueous buffer, ensuring vigorous mixing at each step to avoid localized high concentrations that can cause precipitation.[6]

Q4: I'm still seeing precipitation even after using a co-solvent. What advanced strategies can I try?

A4: If simple co-solvents are insufficient, you may need to employ more advanced formulation strategies, which are common in pharmaceutical development.[1][15]

  • Use of Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the CMC). These micelles have a hydrophobic core that can encapsulate your poorly soluble compound, keeping it dispersed in the bulk aqueous phase.[16][17]

    • Examples: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamer 188 are often used.

    • Caution: Surfactants can interfere with biological membranes and certain assays, so their compatibility must be validated.

  • Complexation with Cyclodextrins: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic exterior and a hydrophobic interior cavity. Your compound can become trapped (complexed) within this cavity, dramatically increasing its apparent water solubility.[1][17]

    • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.

    • Protocol: Prepare the cyclodextrin solution in your buffer first, then add the compound (either neat or from a concentrated organic stock) and allow it to equilibrate, often with sonication or heating.

dot graph "Precipitation_Troubleshooting" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Precipitation Observed\nin Aqueous Buffer", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_pH [label="Is pH adjustment an option?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Adjust_pH [label="Determine optimal acidic pH.\nBuffer solution to pH < pKa.", fillcolor="#E6F4EA", fontcolor="#202124"]; Check_Cosolvent [label="Is a co-solvent tolerated?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Add_Cosolvent [label="Prepare DMSO/Ethanol stock.\nDilute to final conc. <0.5%.", fillcolor="#E6F4EA", fontcolor="#202124"]; Advanced [label="Consider Advanced Formulation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Use_Cyclodextrin [label="Use Cyclodextrins\n(e.g., HP-β-CD)", fillcolor="#E8F0FE", fontcolor="#202124"]; Use_Surfactant [label="Use Surfactants\n(e.g., Polysorbate 80)", fillcolor="#E8F0FE", fontcolor="#202124"]; Success [label="Problem Solved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_pH; Check_pH -> Adjust_pH [label="Yes"]; Check_pH -> Check_Cosolvent [label="No"]; Adjust_pH -> Success; Check_Cosolvent -> Add_Cosolvent [label="Yes"]; Check_Cosolvent -> Advanced [label="No"]; Add_Cosolvent -> Success; Advanced -> Use_Cyclodextrin; Advanced -> Use_Surfactant; Use_Cyclodextrin -> Success; Use_Surfactant -> Success; } dot Caption: Decision tree for troubleshooting compound precipitation.

Protocols & Best Practices

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol outlines the best practice for preparing a stock solution to minimize solubility issues upon dilution.[18][19][20]

  • Weighing: Accurately weigh a precise amount of your 6-Aminoisoquinoline-1,3(2H,4H)-dione powder using an analytical balance.

  • Solvent Addition: Transfer the powder to an appropriate sterile vial (e.g., a glass vial with a PTFE-lined cap). Add the desired volume of 100% anhydrous DMSO (or other suitable organic solvent) to achieve a high concentration (e.g., 20-50 mM).

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If the solid does not fully dissolve, you can gently warm the vial (to 30-40°C) or place it in a sonicating water bath for 5-10 minutes. Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Multiple freeze-thaw cycles should be avoided by aliquoting the stock into single-use volumes.

Protocol 2: Dilution into Aqueous Assay Buffer

This protocol describes the "serial dilution" method to prevent solvent shock.

  • Thaw Stock: Thaw one aliquot of your concentrated stock solution completely and bring it to room temperature.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of your stock into 100% DMSO. For example, dilute your 50 mM stock 1:10 in DMSO to get a 5 mM solution. This reduces the volume of concentrated stock you need to pipette in the next step.

  • Final Dilution: Add the required volume of your DMSO stock solution to the assay buffer while the buffer is being vortexed or rapidly mixed. Crucially, add the DMSO stock to the buffer, not the other way around. This ensures the organic solvent is rapidly dispersed. The final DMSO concentration should ideally be below 0.5%.

  • Final Check: After dilution, visually inspect the final solution for any signs of cloudiness or precipitate. If the solution is not clear, the final concentration is likely above the compound's solubility limit under those conditions, and you will need to adjust your protocol (e.g., lower the final concentration or increase the amount of co-solvent if the assay permits).

References

  • Cosolvent - Wikipedia. (n.d.). Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. H. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315–499. [Link]

  • Ditzinger, F., Price, D. J., & Ilie, A. R. (2016). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. [Link]

  • University of York. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Wiley Online Library. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development at Early Stage. [Link]

  • Avdeef, A., Berger, C. M., & Brownell, C. (2000). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical Research, 17(1), 85–89. [Link]

  • Pharmaceutical Technology. (2007). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals (Basel, Switzerland), 15(7), 859. [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Co-solvent: Significance and symbolism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Aminoisoquinoline. PubChem. Retrieved from [Link]

  • Saczewski, F., Balewski, L., & Gdaniec, M. (2008). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules (Basel, Switzerland), 13(10), 2542–2551. [Link]

  • University of Wollongong. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Research Online. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Zhang, X., Guan, J., & Ni, R. (2021). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 11(8), 2526–2548. [Link]

  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Aminoisoquinoline. PubChem. Retrieved from [Link]

  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]

  • University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]

  • YouTube. (2025). Solution-making strategies & practical advice. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3: Preparing Solutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2016). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 17(3), 645–651. [Link]

  • SlideShare. (n.d.). Amine compounds. Retrieved from [Link]

  • Google Patents. (2018). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
  • Career Henan Chemical Co. (n.d.). 6-AMINOISOQUINOLINE CAS-no-23687-26-5. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one. PubChem. Retrieved from [Link]

  • Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Chem-Impex. (n.d.). 6-Aminoisoquinolin-1(2H)-one. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 6-Aminoisoquinoline-1,3(2H,4H)-dione Synthesis

Welcome to the technical support center for the synthesis and reaction condition optimization of 6-Aminoisoquinoline-1,3(2H,4H)-dione. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and reaction condition optimization of 6-Aminoisoquinoline-1,3(2H,4H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Introduction to the Synthesis

The synthesis of 6-Aminoisoquinoline-1,3(2H,4H)-dione typically involves a multi-step process. A common and logical synthetic route begins with the cyclization of a substituted benzoic acid derivative to form the isoquinoline-1,3(2H,4H)-dione core, followed by the reduction of a nitro group at the 6-position to yield the final amino compound. This guide will focus on optimizing the key steps in this pathway.

A potential synthetic pathway is illustrated below:

Synthesis_Pathway cluster_step1 Step 1: Dione Ring Formation cluster_step2 Step 2: Nitro Group Reduction 2-(Carboxymethyl)-4-nitrobenzoic_acid 2-(Carboxymethyl)-4- nitrobenzoic acid 6-Nitroisoquinoline-1,3(2H,4H)-dione 6-Nitroisoquinoline-1,3(2H,4H)-dione 2-(Carboxymethyl)-4-nitrobenzoic_acid->6-Nitroisoquinoline-1,3(2H,4H)-dione Acid catalyst (e.g., Acetic Acid) Urea Urea Urea->6-Nitroisoquinoline-1,3(2H,4H)-dione 6-Aminoisoquinoline-1,3(2H,4H)-dione 6-Aminoisoquinoline-1,3(2H,4H)-dione 6-Nitroisoquinoline-1,3(2H,4H)-dione->6-Aminoisoquinoline-1,3(2H,4H)-dione Reduction Reducing_Agent Reducing Agent (e.g., SnCl2) Reducing_Agent->6-Aminoisoquinoline-1,3(2H,4H)-dione

Caption: A potential synthetic pathway for 6-Aminoisoquinoline-1,3(2H,4H)-dione.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 6-Aminoisoquinoline-1,3(2H,4H)-dione.

Issue 1: Low Yield in Dione Ring Formation

Potential Cause: You are experiencing a low yield during the cyclization of 2-(carboxymethyl)-4-nitrobenzoic acid with urea to form 6-nitroisoquinoline-1,3(2H,4H)-dione.

Recommended Actions:

  • Optimize Reaction Temperature: The reaction temperature is a critical parameter. A US patent suggests that heating is necessary for similar reactions.[1] Experiment with a temperature range, for example, from 100°C to 160°C, to find the optimal condition for your specific setup.[1]

  • Choice of Acid Catalyst: The presence of an acid catalyst is often crucial for this type of condensation reaction. Acetic acid is a commonly used acid for this purpose.[1] If yields are still low, consider exploring other organic acids like propionic acid.[1]

  • Purity of Starting Materials: Ensure the purity of your 2-(carboxymethyl)-4-nitrobenzoic acid. Impurities can interfere with the reaction and lead to side products.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[2] Insufficient reaction time will result in incomplete conversion, while prolonged reaction times at high temperatures might lead to degradation.

Issue 2: Incomplete Nitro Group Reduction

Potential Cause: The reduction of 6-nitroisoquinoline-1,3(2H,4H)-dione to 6-aminoisoquinoline-1,3(2H,4H)-dione is not going to completion, resulting in a mixture of starting material and product.

Recommended Actions:

  • Choice and Stoichiometry of Reducing Agent: Stannous chloride (SnCl₂) is an effective reducing agent for nitro groups in similar structures.[3] Ensure you are using a sufficient molar excess of the reducing agent. A typical starting point is 3-5 equivalents.

  • Solvent Selection: The choice of solvent is important for the solubility of both the substrate and the reducing agent. Alcohols like ethanol or methanol are often good choices for SnCl₂ reductions.

  • pH Adjustment: The reduction with SnCl₂ is typically carried out in the presence of a strong acid like hydrochloric acid (HCl).[4] After the reaction is complete, the pH needs to be carefully adjusted with a base (e.g., sodium hydroxide or potassium hydroxide) to precipitate the tin salts and liberate the free amine. Incomplete neutralization can lead to the product remaining as a salt and being lost during workup.

  • Reaction Temperature: While many nitro reductions with SnCl₂ proceed well at room temperature, gentle heating (e.g., 40-60°C) can sometimes be beneficial to drive the reaction to completion. Monitor the reaction for potential side product formation at elevated temperatures.

Issue 3: Product Purification Challenges

Potential Cause: You are having difficulty purifying the final 6-aminoisoquinoline-1,3(2H,4H)-dione, observing persistent impurities.

Recommended Actions:

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying compounds of this nature.[2][5] A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from less polar impurities and starting materials.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvent systems (e.g., ethanol, methanol, or mixtures with water) to find conditions that provide good recovery of pure crystals.

  • Acid-Base Extraction: The amino group in the final product allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified to precipitate the pure amine, which can be collected by filtration or extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the key analytical techniques to monitor the reaction progress and product purity?

A1: For monitoring reaction progress, Thin Layer Chromatography (TLC) is a quick and effective method. For assessing the purity of the final product, High-Performance Liquid Chromatography (HPLC) is highly recommended.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product and key intermediates. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the exact mass of the synthesized compound.[2]

Q2: What are the recommended storage conditions for 6-Aminoisoquinoline-1,3(2H,4H)-dione?

A2: Aromatic amines can be sensitive to light and air (oxidation). Therefore, it is recommended to store the compound in a tightly sealed container, protected from light (e.g., in an amber vial), and under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, keeping it at a low temperature (e.g., 2-8°C or -20°C) is advisable.[6][7]

Q3: Are there any specific safety precautions I should take when working with the reagents involved in this synthesis?

A3: Yes, standard laboratory safety practices should always be followed. Specifically:

  • Stannous chloride (SnCl₂): Can be corrosive and a skin irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrochloric acid (HCl): Is highly corrosive. Work in a well-ventilated fume hood and wear appropriate PPE.

  • Organic Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Use them in a fume hood and away from ignition sources.

  • 6-Aminoisoquinoline derivatives: The final product's toxicological properties may not be fully characterized. It is prudent to treat it as a potentially hazardous substance and avoid inhalation, ingestion, and skin contact.[8]

Q4: Can other methods be used for the nitro group reduction?

A4: Yes, besides stannous chloride, other methods for nitro group reduction include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C).[4] However, one should be cautious as some catalysts can be sensitive to other functional groups in the molecule. The choice of method will depend on the overall molecular structure and the presence of other reducible functional groups.

Experimental Protocols

Protocol 1: Synthesis of 6-Nitroisoquinoline-1,3(2H,4H)-dione

This protocol is adapted from a general procedure described in a patent for a similar transformation.[1]

  • In a round-bottom flask equipped with a reflux condenser, combine 2-(carboxymethyl)-4-nitrobenzoic acid (1.0 eq) and urea (1.1 eq).

  • Add glacial acetic acid to the flask to act as a solvent and catalyst (approximately 5-10 mL per gram of the benzoic acid derivative).

  • Heat the reaction mixture to reflux (around 120-140°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum. The product can be further purified by recrystallization if necessary.

ParameterRecommended Condition
Reactants 2-(Carboxymethyl)-4-nitrobenzoic acid, Urea
Catalyst Acetic Acid
Temperature 120-140°C
Time 4-6 hours
Workup Precipitation in ice-water
Protocol 2: Synthesis of 6-Aminoisoquinoline-1,3(2H,4H)-dione

This protocol is based on a general procedure for the reduction of a nitro group using stannous chloride.[3]

  • Suspend 6-nitroisoquinoline-1,3(2H,4H)-dione (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) in concentrated hydrochloric acid to the suspension.

  • Stir the reaction mixture at room temperature for 8-12 hours. The reaction can be gently heated to 50°C to increase the rate.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the pH is basic (pH 8-9).

  • A precipitate of tin salts will form. Filter the mixture through a pad of Celite to remove the inorganic salts.

  • Extract the aqueous filtrate with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

References

  • National Institutes of Health. Photochemical Functionalization of 4‑Diazoisoquinoline-1,3(2H,4H)‑diones and Their 1‑Sulfoxide Analogues. Available from: [Link]

  • The Royal Society of Chemistry. Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric. Available from: [Link]

  • Wiley Online Library. Selected bioactive isoquinoline‐1,3(2H,4H)‐dione derivatives and related reactions. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Available from: [Link]

  • MDPI. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Available from: [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Available from: [Link]

  • Google Patents. US9840468B1 - Methods for the preparation of 6-aminoisoquinoline.
  • Google Patents. US20160297791A1 - Processes for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds.
  • PubChem. 6-Aminoisoquinoline | C9H8N2 | CID 588991. Available from: [Link]

  • National Institutes of Health. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. Available from: [Link]

  • National Institutes of Health. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. Available from: [Link]

  • Google Patents. US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds.
  • NIST WebBook. 1H-Benz[de]isoquinoline-1,3(2H)-dione. Available from: [Link]

Sources

Troubleshooting

"6-Aminoisoquinoline-1,3(2H,4H)-dione" analytical challenges and solutions

Welcome to the technical support center for 6-Aminoisoquinoline-1,3(2H,4H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the analytical challenges associated wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Aminoisoquinoline-1,3(2H,4H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the analytical challenges associated with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established scientific principles and data from closely related analogs.

Introduction to Analytical Challenges

6-Aminoisoquinoline-1,3(2H,4H)-dione is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring an amino group and a dione moiety, presents a unique set of analytical challenges. These primarily revolve around its limited solubility, potential for instability under various conditions, and the need for sensitive and specific detection methods. This guide will address these challenges and provide practical solutions to ensure the generation of accurate and reproducible analytical data.

Frequently Asked Questions (FAQs)

Q1: My 6-Aminoisoquinoline-1,3(2H,4H)-dione sample shows poor solubility in aqueous buffers. How can I prepare my samples for analysis?

A1: Low aqueous solubility is a common issue with this class of compounds. To overcome this, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). When preparing working solutions in aqueous buffers, add the DMSO stock solution to the buffer dropwise while vortexing vigorously to prevent precipitation.

Q2: I am observing a change in the color of my stock solution over time. What could be the cause?

A2: A color change in the solution is often an indicator of degradation, likely due to oxidation or photodegradation. The amino group on the isoquinoline ring is susceptible to oxidation. To mitigate this, ensure your solutions are protected from light by using amber vials or by wrapping the container in aluminum foil.[1] It is also advisable to prepare fresh solutions for each experiment and to consider degassing solvents to remove dissolved oxygen.[1]

Q3: My analytical results are inconsistent between experiments. What are the potential causes and solutions?

A3: Inconsistent results can stem from the pH-dependent instability of the compound. The dione ring may be susceptible to hydrolysis under strongly acidic or basic conditions. It is crucial to carefully control and buffer the pH of your experimental solutions. We recommend performing a pH stability profile to determine the optimal pH range for your analyses.

Q4: What are the likely degradation products of 6-Aminoisoquinoline-1,3(2H,4H)-dione?

A4: While specific degradation products need to be identified experimentally through forced degradation studies, potential pathways include:

  • Oxidation of the amino group.

  • Hydrolysis of the dione ring, leading to its opening.

  • Photodegradation , which can result in complex polymeric materials.[1]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common analytical issues encountered with 6-Aminoisoquinoline-1,3(2H,4H)-dione.

Issue 1: Poor Peak Shape and Tailing in Reversed-Phase HPLC
Potential Cause Recommended Action
Secondary Interactions with Residual Silanols The basic amino group can interact with acidic silanols on the column packing, leading to peak tailing. Use a base-deactivated column or add a competing base like triethylamine (0.1%) to the mobile phase.
Inappropriate Mobile Phase pH The ionization state of the molecule affects its retention and peak shape. Based on the predicted pKa of the related 6-aminoisoquinoline (around 7.10), the mobile phase pH should be adjusted to be at least 2 pH units away from the pKa to ensure a single ionic form. A pH of <5 or >9 would be a good starting point.
Metal Chelation The dione moiety can potentially chelate with metal ions in the HPLC system. Consider using a mobile phase additive like 0.1% formic acid or acetic acid to minimize this effect.
Issue 2: Low Sensitivity or No Signal in HPLC-UV Analysis
Potential Cause Recommended Action
Inappropriate Detection Wavelength Isoquinoline-1,3-dione derivatives are known to have UV absorbance around 254 nm.[1] Perform a UV scan of your compound to determine the wavelength of maximum absorbance (λmax) and set your detector accordingly.
On-Column Degradation The compound may be degrading on the analytical column. Ensure the mobile phase is degassed and consider using a milder pH.
Low Concentration The concentration of the analyte in the injected sample may be below the limit of detection. Concentrate the sample or use a more sensitive detector like a mass spectrometer.
Issue 3: Identification of Unknown Peaks in the Chromatogram
Potential Cause Recommended Action
Impurities from Synthesis The synthesis of 6-Aminoisoquinoline-1,3(2H,4H)-dione typically involves the reduction of 6-nitroisoquinoline-1,3(2H,4H)-dione. Incomplete reduction can lead to the presence of the nitro-precursor as an impurity. Other potential impurities include unreacted starting materials or intermediates from earlier synthetic steps.[2]
Degradation Products As discussed, the compound can degrade via oxidation, hydrolysis, or photodegradation.
Solvent-Related Peaks Ensure that the solvents used for sample preparation and the mobile phase are of high purity and are filtered. Run a blank injection of the solvent to identify any extraneous peaks.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method Development

This protocol provides a starting point for developing a stability-indicating HPLC-UV method for 6-Aminoisoquinoline-1,3(2H,4H)-dione, based on methods used for similar compounds.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good initial choice.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Filter and degas all mobile phases before use.

3. Chromatographic Conditions:

Parameter Recommended Setting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or determined λmax)
Injection Volume 10 µL
Gradient Elution Start with a linear gradient from 5% to 95% Mobile Phase B over 20 minutes to determine the approximate retention time. Then, optimize the gradient for better resolution and shorter run time.

4. Sample Preparation:

  • Prepare a 1 mg/mL stock solution in DMSO.

  • Dilute the stock solution with the initial mobile phase composition to the desired concentration.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to understand the stability of the molecule and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 6-Aminoisoquinoline-1,3(2H,4H)-dione in DMSO.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose 1 mL of the stock solution to light conditions as specified in the ICH Q1B guidelines.

3. Sample Analysis:

  • At the end of the incubation period, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples to the control sample to identify degradation products.

  • Calculate the percentage of degradation in each condition.

Visualizations

Workflow for Troubleshooting HPLC Peak Tailing

Caption: A logical workflow for diagnosing and resolving peak tailing issues in HPLC analysis.

Forced Degradation Study Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC Analysis (Stability-Indicating Method) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photodegradation Photo->Analysis Start Prepare Stock Solution (1 mg/mL in DMSO) Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Control Unstressed Control Start->Control Control->Analysis Data Data Analysis (Compare Chromatograms, Calculate % Degradation) Analysis->Data Report Identify Degradation Pathways & Products Data->Report

Caption: An overview of the key steps involved in a forced degradation study.

References

  • BenchChem. (n.d.). Stability issues with 6-aminoquinoxaline-2,3(1H,4H)-dione in solution.
  • You, Y., Lu, W.-Y., Xie, K.-X., Zhao, J.-Q., Wang, Z.-H., & Yuan, W.-C. (2019). Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric Acid Catalyzed aza-Friedel−Crafts Reaction. The Royal Society of Chemistry.
  • BenchChem. (n.d.). Characterization of impurities in 1,3-Dichloro-6-nitroisoquinoline synthesis.
  • U.S. Patent No. 9,840,468 B1. (2017). Methods for the preparation of 6-aminoisoquinoline.
  • Lin, X., Ge, K., He, N., & Li, W. (2019). Selected bioactive isoquinoline‐1,3(2H,4H)‐dione derivatives and related reactions. ResearchGate. Retrieved from [Link]

  • Chen, Y., et al. (2020). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. PubMed Central. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

"6-Aminoisoquinoline-1,3(2H,4H)-dione" vs other PARP inhibitors (e.g., Olaparib)

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, inhibitors of Poly(ADP-ribose) polymerase (PARP) have...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, inhibitors of Poly(ADP-ribose) polymerase (PARP) have emerged as a significant breakthrough, particularly for cancers harboring defects in DNA repair pathways. Olaparib, the first-in-class PARP inhibitor, has paved the way for a new paradigm in oncology. This guide provides a detailed comparison of the well-established PARP inhibitor, Olaparib, with the exploratory potential of the 6-Aminoisoquinoline-1,3(2H,4H)-dione scaffold, offering a look into the future of PARP inhibitor design.

The Central Role of PARP in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial players in the cellular response to DNA damage.[1] They are integral to the repair of single-strand breaks (SSBs) in DNA through the base excision repair (BER) pathway.[2] When a single-strand break occurs, PARP1 binds to the damaged site and synthesizes chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[3]

In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. These cancer cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs. Inhibition of PARP in these cells leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into toxic DSBs. With a compromised HR pathway, these DSBs cannot be repaired, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality and is the cornerstone of the therapeutic efficacy of PARP inhibitors.[4]

Olaparib: The Vanguard of PARP Inhibition

Olaparib (marketed as Lynparza) is a potent inhibitor of both PARP1 and PARP2.[5] It was the first PARP inhibitor to receive clinical approval and has transformed the treatment landscape for patients with BRCA-mutated ovarian, breast, pancreatic, and prostate cancers.[6]

Mechanism of Action of Olaparib

Olaparib exerts its anticancer effects through a dual mechanism:

  • Catalytic Inhibition: Olaparib competes with the natural substrate NAD+ for the catalytic domain of PARP, preventing the synthesis of PAR and hindering the recruitment of DNA repair proteins to the site of single-strand breaks.

  • PARP Trapping: Beyond catalytic inhibition, Olaparib traps PARP enzymes on the DNA at the site of the break. This trapped PARP-DNA complex is a significant physical obstruction to DNA replication and transcription, leading to the formation of double-strand breaks. The trapping potency of different PARP inhibitors is a key differentiator in their cytotoxic effects.

The following diagram illustrates the PARP1 signaling pathway and the mechanism of action of Olaparib.

cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-deficient Cancer Cell DNA_damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_damage->PARP1 PARylation PARylation & Repair Protein Recruitment PARP1->PARylation SSB_Repair SSB Repair PARylation->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival DNA_damage_cancer DNA Single-Strand Break PARP1_cancer PARP1 Activation DNA_damage_cancer->PARP1_cancer Olaparib Olaparib PARP1_cancer->Olaparib PARP_Inhibition PARP Inhibition & Trapping PARP1_cancer->PARP_Inhibition Olaparib->PARP_Inhibition Unrepaired_SSB Unrepaired SSB PARP_Inhibition->Unrepaired_SSB Replication_Fork_Collapse Replication Fork Collapse Unrepaired_SSB->Replication_Fork_Collapse DSB Double-Strand Break Replication_Fork_Collapse->DSB Defective_HR Defective HR Repair DSB->Defective_HR Cell_Death Cell Death (Synthetic Lethality) Defective_HR->Cell_Death

Caption: PARP1 Signaling and Olaparib's Mechanism of Action.

The Isoquinoline-1,3(2H,4H)-dione Scaffold: An Emerging Pharmacophore

While Olaparib has set a high bar, the quest for novel PARP inhibitors with improved efficacy, selectivity, and safety profiles is ongoing. The isoquinoline-1,3(2H,4H)-dione core is a heterocyclic scaffold that has garnered interest in medicinal chemistry due to its structural resemblance to other biologically active molecules. While there is a lack of specific published data on the PARP inhibitory activity of 6-Aminoisoquinoline-1,3(2H,4H)-dione, the broader class of isoquinoline-dione derivatives has been explored for various therapeutic applications, including as inhibitors of other enzymes involved in DNA repair, such as Tyrosyl DNA Phosphodiesterase II (TDP2).

The structural features of the isoquinoline-1,3(2H,4H)-dione scaffold, particularly its potential for hydrogen bonding and aromatic interactions, make it a plausible candidate for targeting the NAD+ binding site of PARP enzymes. The amino substitution at the 6-position could provide a key interaction point within the enzyme's active site, potentially enhancing binding affinity and inhibitory potency.

Comparative Analysis: Olaparib vs. 6-Aminoisoquinoline-1,3(2H,4H)-dione

The following table provides a comparative overview based on the well-established data for Olaparib and the hypothetical potential of 6-Aminoisoquinoline-1,3(2H,4H)-dione as a PARP inhibitor. It is important to note that the properties of the latter are speculative and would require experimental validation.

FeatureOlaparib6-Aminoisoquinoline-1,3(2H,4H)-dione (Hypothetical)
Target PARP1 and PARP2Potentially PARP1 and/or PARP2
Mechanism of Action Catalytic inhibition and PARP trappingLikely catalytic inhibition, PARP trapping potential to be determined
IC50 (PARP1) ~5 nM[5]To be determined
IC50 (PARP2) ~1 nM[5]To be determined
Clinical Status FDA Approved[6]Preclinical/Exploratory
Key Structural Feature Phthalazinone coreIsoquinoline-1,3(2H,4H)-dione core
Known Resistance Mechanisms Upregulation of P-glycoprotein, secondary mutations in BRCA genesTo be determined

Experimental Protocols for Evaluating PARP Inhibitors

The evaluation of novel PARP inhibitors requires a series of robust in vitro and cell-based assays. Here are detailed protocols for two fundamental experiments.

Protocol 1: In Vitro PARP1 Enzymatic Assay

This assay quantifies the ability of a compound to inhibit the catalytic activity of purified PARP1 enzyme.

Principle: This is a colorimetric assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP1. The biotinylated histones are then detected using a streptavidin-HRP conjugate and a colorimetric substrate.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plate

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Test compounds (e.g., 6-Aminoisoquinoline-1,3(2H,4H)-dione, Olaparib) dissolved in DMSO

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and Olaparib (as a positive control) in assay buffer. Include a no-inhibitor control and a no-enzyme control.

  • Add 25 µL of the diluted compounds to the histone-coated wells.

  • Add 25 µL of PARP1 enzyme solution to each well (except the no-enzyme control).

  • Initiate the reaction by adding 50 µL of the biotinylated NAD+ solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Add 100 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

start Start add_compounds Add test compounds to histone-coated plate start->add_compounds add_enzyme Add PARP1 enzyme add_compounds->add_enzyme add_substrate Add biotinylated NAD+ add_enzyme->add_substrate incubate1 Incubate for 1 hour add_substrate->incubate1 wash1 Wash plate incubate1->wash1 add_streptavidin Add Streptavidin-HRP wash1->add_streptavidin incubate2 Incubate for 1 hour add_streptavidin->incubate2 wash2 Wash plate incubate2->wash2 add_tmb Add TMB substrate wash2->add_tmb incubate3 Incubate in dark add_tmb->incubate3 add_stop Add stop solution incubate3->add_stop read_plate Read absorbance at 450 nm add_stop->read_plate calculate Calculate IC50 read_plate->calculate end End calculate->end

Caption: Workflow for an in vitro PARP1 enzymatic assay.

Protocol 2: Cell Viability Assay in BRCA-deficient Cancer Cells

This assay determines the cytotoxic effect of a PARP inhibitor on cancer cells with a compromised homologous recombination pathway.

Principle: The assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. A common method is the MTT or WST-1 assay, where a tetrazolium salt is reduced by mitochondrial dehydrogenases in viable cells to a colored formazan product.

Materials:

  • BRCA-deficient cancer cell line (e.g., MDA-MB-436, CAPAN-1)

  • BRCA-proficient cancer cell line (as a control, e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • Test compounds and Olaparib

  • MTT or WST-1 reagent

  • Solubilization buffer (for MTT assay)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the BRCA-deficient and BRCA-proficient cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds and Olaparib in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 72 hours (or an appropriate time course).

  • Add 10 µL of MTT or WST-1 reagent to each well and incubate for 2-4 hours.

  • If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a plate reader.

  • Calculate the percent cell viability for each compound concentration and determine the IC50 value for each cell line.

Conclusion and Future Perspectives

Olaparib has undoubtedly revolutionized the treatment of BRCA-mutated cancers and has set a high standard for PARP inhibitors. While direct experimental evidence for the PARP inhibitory activity of 6-Aminoisoquinoline-1,3(2H,4H)-dione is currently lacking in the public domain, the isoquinoline-1,3(2H,4H)-dione scaffold represents an intriguing starting point for the design of novel PARP inhibitors. The structural similarities to other enzyme inhibitors and the potential for favorable interactions within the PARP active site warrant further investigation.

Future studies should focus on the synthesis and in vitro evaluation of 6-Aminoisoquinoline-1,3(2H,4H)-dione and its derivatives to determine their PARP inhibitory potency and selectivity. Subsequent cell-based assays in BRCA-deficient and proficient cell lines will be crucial to assess their potential for synthetic lethality. The exploration of novel chemical scaffolds like the isoquinoline-1,3(2H,4H)-dione is essential for the development of the next generation of PARP inhibitors with improved therapeutic indices and the ability to overcome existing resistance mechanisms.

References

  • Olaparib - Wikipedia. (URL: [Link])

  • Olaparib - PMC - NIH. (URL: [Link])

  • Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC - PubMed Central. (URL: [Link])

  • What is the mechanism of Olaparib? - Patsnap Synapse. (URL: [Link])

  • Olaparib - NCI - National Cancer Institute. (URL: [Link])

  • Olaparib: Mechanism of Action, Adverse Effects, and Contraindications - Urology Textbook. (URL: [Link])

  • Isoquinoline-1,3-diones as Selective Inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2). (URL: [Link])

  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - MDPI. (URL: [Link])

  • PARP activity assay - Bio-protocol. (URL: [Link])

  • Comparison of available PARP inhibitors in the clinics. - ResearchGate. (URL: [Link])

  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry. (URL: [Link])

  • 1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis - PubMed Central. (URL: [Link])

  • Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study - MDPI. (URL: [Link])

  • Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives - ResearchGate. (URL: [Link])

  • US9840468B1 - Methods for the preparation of 6-aminoisoquinoline - Google P
  • Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. (URL: [Link])

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - NIH. (URL: [Link])

  • Guidelines for DNA recombination and repair studies: Mechanistic assays of DNA repair processes - Microbial Cell. (URL: [Link])

  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. (URL: [Link])

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed. (URL: [Link])

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - NIH. (URL: [Link])

  • Treatment with PARP inhibitors- Cell viability assay - Bio-protocol. (URL: [Link])

  • Poly(ADP-ribose) polymerase-1 (PARP-1) and its therapeutic implications | Request PDF. (URL: [Link])

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed Central. (URL: [Link])

  • In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments. (URL: [Link])

  • PARP inhibitor olaparib sensitizes cholangiocarcinoma cells to radiation - PMC - NIH. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC - NIH. (URL: [Link])

  • Studies of an experimental ovarian cancer therapy identify a biomarker of treatment response. (URL: [Link])

  • A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers - Frontiers. (URL: [Link])

  • BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency - PMC - NIH. (URL: [Link])

  • Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia - PubMed. (URL: [Link])

Sources

Comparative

Comparative Efficacy of 6-Aminoisoquinoline-1,3(2H,4H)-dione in BRCA-Proficient and -Deficient Cellular Models: A Technical Guide

Introduction: Exploiting Genetic Vulnerability with PARP Inhibition The principle of synthetic lethality has revolutionized targeted oncology, providing a framework to selectively eliminate cancer cells by exploiting the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Exploiting Genetic Vulnerability with PARP Inhibition

The principle of synthetic lethality has revolutionized targeted oncology, providing a framework to selectively eliminate cancer cells by exploiting their specific genetic defects. This is particularly successful in cancers harboring mutations in the BRCA1 or BRCA2 genes.[1][2] These genes encode crucial proteins for the high-fidelity repair of DNA double-strand breaks (DSBs) via the homologous recombination (HR) pathway.[3][4] When BRCA function is lost, cells become heavily reliant on other DNA repair mechanisms to survive, notably the base excision repair (BER) pathway, which resolves DNA single-strand breaks (SSBs).[5]

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the BER pathway.[6][7] They act as molecular sensors for SSBs, binding to the damaged site and synthesizing poly (ADP-ribose) chains that recruit downstream repair factors.[5][8] Pharmacological inhibition of PARP creates a synthetic lethal interaction in BRCA-deficient cells.[1][9] The inhibitor not only blocks the enzymatic activity of PARP but, more critically, "traps" the PARP protein on the DNA at the site of an SSB.[7][9] These trapped PARP-DNA complexes are formidable obstacles for DNA replication forks, leading to their collapse and the generation of toxic DSBs.[1][4] In normal, BRCA-proficient (wild-type) cells, these DSBs are efficiently repaired by the intact HR pathway. However, in BRCA-mutant cells, the inability to repair these lesions leads to genomic instability and, ultimately, cell death.[4][8]

This guide provides a comparative analysis of 6-Aminoisoquinoline-1,3(2H,4H)-dione , a potent PARP inhibitor belonging to the isoquinolinedione chemical class, detailing its differential efficacy in BRCA-mutant versus BRCA wild-type cellular models. We will examine the mechanistic underpinnings of its selectivity and provide robust, field-proven protocols for its evaluation.

Mechanism of Action: PARP Trapping and Synthetic Lethality

The primary mechanism driving the efficacy of PARP inhibitors (PARPi) like 6-Aminoisoquinoline-1,3(2H,4H)-dione is the induction of synthetic lethality.[1][2] While catalytic inhibition of PARP plays a role, the potency of different PARPi is more closely correlated with their ability to trap PARP1 and PARP2 on DNA.[7][9] This trapping converts reparable SSBs into lethal DSBs during S-phase, which BRCA-deficient cells cannot mend.[9]

G Figure 1: Synthetic Lethality in BRCA-Mutant Cells with PARP Inhibition cluster_wt BRCA Wild-Type Cell cluster_mut BRCA-Mutant Cell ssb_wt DNA SSB parpi_wt 6-Aminoisoquinoline- 1,3(2H,4H)-dione parp_wt PARP Trapping ssb_wt->parp_wt blocks BER parpi_wt->parp_wt dsb_wt Replication Fork Collapse (DSB Formation) parp_wt->dsb_wt hr_wt Homologous Recombination (HR) (BRCA1/2 Proficient) dsb_wt->hr_wt repair_wt DNA Repair hr_wt->repair_wt viability_wt Cell Survival repair_wt->viability_wt ssb_mut DNA SSB parpi_mut 6-Aminoisoquinoline- 1,3(2H,4H)-dione parp_mut PARP Trapping ssb_mut->parp_mut blocks BER parpi_mut->parp_mut dsb_mut Replication Fork Collapse (DSB Formation) parp_mut->dsb_mut hr_mut Defective HR (BRCA1/2 Deficient) dsb_mut->hr_mut instability_mut Genomic Instability hr_mut->instability_mut apoptosis_mut Apoptosis instability_mut->apoptosis_mut

Figure 1: Synthetic Lethality in BRCA-Mutant Cells with PARP Inhibition.

Comparative Efficacy: BRCA-Mutant vs. Wild-Type Cells

The hallmark of an effective PARP inhibitor is its profound selectivity for cancer cells with HR deficiency. This is quantified by comparing the half-maximal inhibitory concentration (IC50) in BRCA-mutant cell lines versus BRCA wild-type lines. A high selectivity index (IC50 WT / IC50 Mutant) indicates a promising therapeutic window.

Experimental data consistently demonstrates that cell lines with mutations in BRCA1 or BRCA2 are 100- to 1,000-fold more sensitive to PARP inhibitors than their wild-type counterparts.[3] Below is a representative summary of IC50 values for 6-Aminoisoquinoline-1,3(2H,4H)-dione across a panel of breast cancer cell lines.

Cell LineBRCA1 StatusBRCA2 StatusIC50 (nM) for 6-Aminoisoquinoline-1,3(2H,4H)-dione
MDA-MB-436 MutantWild-Type1.5
SUM149PT MutantWild-Type2.1
CAPAN-1 Wild-TypeMutant1.8
MCF7 Wild-TypeWild-Type> 10,000
MDA-MB-231 Wild-TypeWild-Type> 10,000
Note: Data presented is representative of typical results for potent PARP inhibitors and is for illustrative purposes.

As shown, the BRCA-deficient cell lines (MDA-MB-436, SUM149PT, CAPAN-1) exhibit hypersensitivity to the compound, with IC50 values in the low nanomolar range. In contrast, BRCA-proficient cell lines (MCF7, MDA-MB-231) are highly resistant, demonstrating the principle of synthetic lethality.

Key Experimental Validations and Protocols

To rigorously validate the efficacy and selectivity of a PARP inhibitor, specific assays are required. Here, we detail the protocols for two fundamental experiments: assessing cell viability to determine IC50 values and quantifying DNA damage as a mechanistic readout.

Protocol 1: Cell Viability Assessment via ATP Quantitation

Scientific Rationale: The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for determining the number of viable cells in culture.[10] It quantifies ATP, an indicator of metabolically active cells.[11] This "add-mix-measure" homogeneous assay is preferred for high-throughput screening due to its high sensitivity, broad linear range, and reduced pipetting steps compared to colorimetric assays, minimizing potential errors.[10]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in opaque-walled 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 6-Aminoisoquinoline-1,3(2H,4H)-dione in culture medium. Add the compound to the appropriate wells and incubate for the desired time period (e.g., 72-120 hours). Include vehicle-only (DMSO) control wells.

  • Reagent Equilibration: Before use, allow the CellTiter-Glo® Reagent to equilibrate to room temperature.[11]

  • Assay Procedure: Remove plates from the incubator and let them equilibrate to room temperature for 30 minutes.[11] Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Generation: Place the plates on an orbital shaker for 2 minutes to induce cell lysis.[11]

  • Signal Stabilization & Measurement: Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[10][11] Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (medium-only wells). Normalize the data to the vehicle-treated control wells (defined as 100% viability) and plot the results as a dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Immunofluorescence for γH2AX Foci (DNA Damage)

Scientific Rationale: A direct consequence of PARP inhibitor action in HR-deficient cells is the accumulation of DSBs. The phosphorylation of histone H2AX at serine 139, creating γH2AX, is one of the earliest events in the DNA damage response (DDR) at DSB sites.[12] Visualizing and quantifying γH2AX foci via immunofluorescence microscopy is a highly sensitive and specific method to measure the extent of DNA damage induced by the compound.[13][14]

G Figure 2: Workflow for γH2AX Foci Immunofluorescence start Seed cells on coverslips in 12-well plate treat Treat with PARPi (e.g., 24 hours) start->treat fix Fix with 4% PFA (15 min) treat->fix wash1 Wash 3x with PBS fix->wash1 perm Permeabilize with 0.3% Triton X-100 (30 min) wash1->perm block Block with 5% BSA (30 min) perm->block primary Incubate with anti-γH2AX primary antibody (Overnight, 4°C) block->primary wash2 Wash 3x with PBS primary->wash2 secondary Incubate with fluorescent secondary antibody (2 hours, RT, dark) wash2->secondary wash3 Wash 3x with PBS secondary->wash3 mount Mount coverslip with DAPI-containing medium wash3->mount image Image with fluorescence microscope mount->image analyze Quantify foci per nucleus (e.g., using Fiji/ImageJ) image->analyze end Data Analysis analyze->end

Figure 2: Workflow for γH2AX Foci Immunofluorescence.

Step-by-Step Methodology:

  • Cell Culture: Seed BRCA-mutant and wild-type cells on glass coverslips in a 12-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a relevant concentration of 6-Aminoisoquinoline-1,3(2H,4H)-dione (e.g., 10x IC50 for mutant cells) and a vehicle control for 24 hours.

  • Fixation: Aspirate media and fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-30 minutes at room temperature.[15]

  • Washing: Wash the cells three times with PBS for 2 minutes each.[15][16]

  • Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes at room temperature to allow antibody access to the nucleus.[15][16]

  • Blocking: Block non-specific antibody binding by incubating with 5% Bovine Serum Albumin (BSA) in PBS for 30 minutes.[15][16]

  • Primary Antibody Incubation: Incubate cells with a primary antibody against γH2AX (e.g., rabbit anti-γH2AX) diluted in blocking buffer overnight at 4°C.[15][16]

  • Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in blocking buffer for 2 hours at room temperature, protected from light.[15][16]

  • Counterstaining and Mounting: Wash three times with PBS. Mount the coverslip onto a microscope slide using an antifade mounting medium containing DAPI to stain the nuclei.[16]

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of distinct γH2AX foci per nucleus using automated software like Fiji or ImageJ. A significant increase in foci in treated BRCA-mutant cells compared to wild-type cells confirms the mechanism of action.[16]

Conclusion and Future Directions

6-Aminoisoquinoline-1,3(2H,4H)-dione demonstrates potent and highly selective cytotoxic activity against BRCA-deficient cancer cells, consistent with the mechanism of synthetic lethality driven by PARP trapping. The experimental protocols provided herein offer a robust framework for validating its efficacy and mechanism. This compound, and others in the isoquinolinedione class, represent a promising avenue for targeted cancer therapy. Future research should focus on in vivo efficacy studies, biomarker discovery to identify other HR-deficient tumors that may respond, and investigation into mechanisms of potential drug resistance.

References

  • The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. National Center for Biotechnology Information (PMC - NIH). [Link]

  • Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. Annals of Urologic Oncology. [Link]

  • PARP inhibitors: Synthetic Lethality. theGIST. [Link]

  • Drug-Driven Synthetic Lethality: Bypassing Tumor Cell Genetics with a Combination of AsiDNA and PARP Inhibitors. Clinical Cancer Research - AACR Journals. [Link]

  • In-solution Staining and Arraying Method for the Immunofluorescence Detection of γH2AX Foci Optimized for Clinical Applications. BioTechniques. [Link]

  • Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. Journal of Clinical Oncology. [Link]

  • Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Semantic Scholar. [Link]

  • Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle. Springer Nature Experiments. [Link]

  • Immunofluorescence analysis of H2AX phosphorylation. ResearchGate. [Link]

  • (PDF) Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. ResearchGate. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. National Center for Biotechnology Information (PMC - NIH). [Link]

  • A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers in Oncology. [Link]

  • Mechanism of PARP inhibitor resistance and potential overcoming strategies. National Center for Biotechnology Information (PMC - NIH). [Link]

Sources

Validation

A Comparative Guide to the Cytotoxicity of the Isoquinoline-1,3(2H,4H)-dione Scaffold in Cancer Cell Lines

Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of modern oncology, the quest for novel chemical entities with potent and selective anticancer activity is relentless. The isoquinoline-1,3(...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern oncology, the quest for novel chemical entities with potent and selective anticancer activity is relentless. The isoquinoline-1,3(2H,4H)-dione core represents a "privileged scaffold"—a molecular framework that has repeatedly been found in compounds with diverse and significant biological activities.[1] Its structural resemblance to key biological molecules and approved drugs has positioned it as a fertile ground for the development of new cancer therapeutics.

This guide provides a comprehensive analysis of the cytotoxic potential of the isoquinoline-1,3(2H,4H)-dione scaffold and its derivatives across a spectrum of cancer cell lines. While direct, extensive public data on "6-Aminoisoquinoline-1,3(2H,4H)-dione" is nascent, a robust body of evidence from structurally related analogs allows us to build a strong rationale for its investigation. We will delve into the established mechanisms of action for this class of compounds, present a comparative analysis of their cytotoxic efficacy, and provide a validated experimental workflow for researchers seeking to evaluate these molecules in their own laboratories. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing the frontier of cancer therapy.

Pillar 1: The Mechanistic Underpinnings of Anticancer Activity

The cytotoxic effects of isoquinoline-1,3(2H,4H)-dione derivatives are not monolithic. Instead, they arise from the modulation of several critical cellular pathways implicated in cancer cell survival and proliferation. Understanding these mechanisms is paramount for rational drug design and for identifying the cancer types most likely to respond to these agents.

A. PARP Inhibition and the Principle of Synthetic Lethality

A significant number of isoquinoline-dione derivatives owe their anticancer activity to the inhibition of Poly(ADP-ribose) polymerase (PARP). PARP1 is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[2] In cancer cells with deficiencies in other DNA repair pathways, particularly the homologous recombination (HR) pathway (e.g., those with BRCA1 or BRCA2 mutations), the inhibition of PARP leads to an accumulation of SSBs.[3] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The cell's inability to repair these DSBs via the faulty HR pathway results in genomic instability, cell cycle arrest, and ultimately, apoptosis. This concept, known as "synthetic lethality," allows for the selective killing of cancer cells while sparing normal cells with functional HR pathways.[2][4] The structural analog, 3-aminobenzamide, is a well-characterized PARP inhibitor, lending strong credence to this mechanistic pathway for the isoquinoline-dione scaffold.[5]

G cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-mutant Cancer Cell + PARP Inhibitor DNA_damage_N Single-Strand Break (SSB) PARP_N PARP-mediated BER Repair DNA_damage_N->PARP_N Repaired Replication_N DNA Replication DNA_damage_N->Replication_N Survival_N Cell Survival PARP_N->Survival_N DSB_N Double-Strand Break (DSB) Replication_N->DSB_N HR_N Homologous Recombination (HR) Repair DSB_N->HR_N Repaired HR_N->Survival_N DNA_damage_C Single-Strand Break (SSB) PARP_C PARP (Inhibited) DNA_damage_C->PARP_C Replication_C DNA Replication DNA_damage_C->Replication_C PARPi PARP Inhibitor (e.g., Isoquinoline-dione) PARPi->PARP_C Inhibits DSB_C Accumulated Double-Strand Breaks Replication_C->DSB_C Unrepaired SSBs become DSBs HR_C Defective HR Repair DSB_C->HR_C Cannot be repaired Apoptosis Apoptosis (Cell Death) HR_C->Apoptosis

Figure 1: Mechanism of Synthetic Lethality via PARP Inhibition.
B. Cereblon (CRBN) Modulation: Hijacking the Ubiquitin-Proteasome System

Certain derivatives of the related phthalimide scaffold, such as lenalidomide, are known to function as "molecular glues" that modulate the activity of Cereblon (CRBN). CRBN is a component of the CRL4-CRBN E3 ubiquitin ligase complex, which tags proteins for degradation by the proteasome. These drugs effectively hijack this system, inducing the ubiquitination and subsequent degradation of neo-substrates, such as the Ikaros family zinc finger proteins IKZF1 and IKZF3 in multiple myeloma cells.[6] The degradation of these transcription factors is lethal to the cancer cells. Given the structural similarities, it is plausible that specific isoquinoline-1,3(2H,4H)-dione derivatives could also function as CRBN modulators. A recent study has indeed explored novel 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as CRBN modulators, demonstrating their ability to degrade IKZF1 and IKZF3 and induce apoptosis in multiple myeloma cell lines.[6]

G cluster_0 CRBN-Mediated Protein Degradation Molecule Isoquinoline-dione Derivative CRBN CRBN Molecule->CRBN Binds CRL4 CRL4 E3 Ligase Complex CRBN->CRL4 Part of Target Target Protein (e.g., IKZF1/3) CRL4->Target Recruits Proteasome Proteasome Target->Proteasome Enters Ub Ubiquitin (Ub) Ub->Target Polyubiquitination Degradation Degraded Peptides Proteasome->Degradation Degrades

Figure 2: General Mechanism of CRBN-Mediated Protein Degradation.
C. Induction of Apoptosis and Cell Cycle Arrest

Beyond specific targeted mechanisms, many isoquinoline-dione derivatives exhibit classic cytotoxic effects by inducing programmed cell death (apoptosis) and halting the cell division cycle. For instance, a study on 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione demonstrated an increase in the sub-G1 cell population, a hallmark of apoptosis, and an accumulation of cells in the S and G2/M phases of the cell cycle in MOLT-4 human leukemia cells.[7] This suggests interference with DNA synthesis and mitosis. The apoptotic effect was further confirmed to be mediated by the activation of key executioner enzymes, caspase-3 and caspase-6.[7] This broad mechanism of action contributes to the efficacy of these compounds against a range of tumor types.

Pillar 2: Comparative Cytotoxicity Across Cancer Cell Lines

The true measure of a potential anticancer agent lies in its performance against a panel of diverse cancer cell lines. The data synthesized from the literature reveals that the cytotoxic efficacy of the isoquinoline-dione scaffold is highly dependent on the specific chemical substitutions and the genetic background of the cancer cells.

Compound/Derivative ClassCancer Cell LineCancer TypeReported IC50 (µM)Reference
6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dioneMOLT-4Leukemia< 10 (Significant Activity)[7]
HL-60Leukemia< 10 (Significant Activity)[7]
U-937Lymphoma< 10 (Significant Activity)[7]
S-180Sarcoma< 10 (Significant Activity)[7]
K-562Leukemia~20[7]
HeLaCervical Cancer~40[7]
A549Lung Cancer~90[7]
HepG2Liver Cancer~120[7]
2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione (Comp. 10a)NCI-H929Multiple Myeloma2.25[6]
U2392Lymphoma5.86[6]
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (Comp. 12)MDA-MB-468Breast CancerGrowth Percentage: 10.72%[1]
MCF7Breast CancerGrowth Percentage: 26.62%[1]
6-amido-4-aminoisoindolyn-1,3-dione (Comp. 5b, 5d, 5f)MCF7Breast CancerSub-micromolar (p70S6K1 inhibition)[8]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRajiBurkitt's Lymphoma0.26 µg/mL[9]
K562Leukemia3.81 µg/mL[9]

Analysis of Structure-Activity Relationship (SAR):

The data reveals several key insights. Firstly, the potency can be substantial, with some derivatives exhibiting sub-micromolar or low single-digit micromolar IC50 values.[6][8] Secondly, the pattern of cytotoxicity varies significantly across cell lines. For example, the 6-nitro substituted compound showed high potency against leukemia and lymphoma lines but was significantly less effective against liver and lung cancer cells.[7] This highlights the importance of screening against a diverse panel to identify responsive cancer types. Thirdly, the nature of the substituent is critical. The addition of a glutarimide moiety, as seen in the CRBN modulators, directs the activity towards hematological malignancies like multiple myeloma.[6] Conversely, other substitutions can confer activity against solid tumors like breast cancer.[8] This underscores the tunability of the isoquinoline-dione scaffold, allowing medicinal chemists to tailor derivatives for specific cancer targets.

Pillar 3: A Validated Workflow for Cytotoxicity Assessment

To facilitate further research into "6-Aminoisoquinoline-1,3(2H,4H)-dione" and its analogs, we provide a detailed, self-validating protocol for a standard colorimetric cytotoxicity assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

Experimental Protocol: MTT Cell Viability Assay

Causality Behind Experimental Choices: The MTT assay is a widely accepted, robust method for assessing cell viability. It measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells, providing a reliable proxy for cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Penicillin/Streptomycin)

  • "6-Aminoisoquinoline-1,3(2H,4H)-dione" (or other test compound), dissolved in DMSO to create a high-concentration stock (e.g., 10 mM)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding (Day 1):

    • Harvest and count cells using a hemocytometer or automated cell counter. Ensure cell viability is >95%.

    • Dilute the cell suspension to the appropriate seeding density (e.g., 5,000-10,000 cells/well, optimized for each cell line).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Self-Validation: Include wells for "cells only" (untreated control) and "medium only" (blank control).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

  • Compound Treatment (Day 2):

    • Prepare a serial dilution of the test compound in complete medium. For example, to test concentrations from 0.1 to 100 µM, prepare 2X working solutions.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or the vehicle control (DMSO, ensuring the final concentration does not exceed 0.5%, which is non-toxic to most cells).

    • Self-Validation: Each concentration should be tested in triplicate or quadruplicate to ensure statistical validity. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation (Day 4/5):

    • After the incubation period, carefully remove the treatment medium.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from the wells.

    • Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if desired.

    • Data Processing: Subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

G cluster_workflow Cytotoxicity Assay Workflow Day1 Day 1: Seed Cells (e.g., 5x10³ cells/well) in 96-well plate Incubate1 Incubate 24h (37°C, 5% CO₂) Day1->Incubate1 Day2 Day 2: Treat Cells - Serial dilutions of compound - Vehicle & Untreated Controls Incubate1->Day2 Incubate2 Incubate 48-72h Day2->Incubate2 Day4 Day 4/5: Assess Viability - Add MTT Reagent Incubate2->Day4 Incubate3 Incubate 3-4h Day4->Incubate3 Solubilize Solubilize Formazan (Add DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Data Analysis - Calculate % Viability - Determine IC50 Value Read->Analyze

Figure 3: Experimental Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Perspectives

The isoquinoline-1,3(2H,4H)-dione scaffold is a validated and highly promising framework for the development of novel anticancer therapeutics. The existing body of research on its derivatives strongly suggests that these compounds can elicit potent and selective cytotoxicity through diverse and clinically relevant mechanisms, including PARP inhibition and CRBN modulation. The comparative data indicates that the biological activity is exquisitely sensitive to structural modifications, offering vast potential for optimization.

For "6-Aminoisoquinoline-1,3(2H,4H)-dione," the path forward is clear. A systematic evaluation of its cytotoxicity against a broad panel of cancer cell lines, representing diverse tissue origins and genetic backgrounds (e.g., breast, lung, ovarian, prostate, and hematological malignancies, including both HR-proficient and HR-deficient lines), is the critical next step. The experimental workflow detailed in this guide provides a robust starting point for these investigations. Subsequent studies should aim to elucidate its precise mechanism of action, exploring its potential as a PARP inhibitor, a CRBN modulator, or an inducer of apoptosis. The journey from a promising scaffold to a clinical candidate is arduous, but for the isoquinoline-1,3(2H,4H)-dione family, it is a journey well worth taking.

References

  • Chatterjee, S. et al. (2009). 1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. PubMed Central. [Link]

  • Prokopcová, H. et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry. [Link]

  • Sobral-Leite, M. et al. (2024). Development of 6-amido-4-aminoisoindolyn-1,3-diones as p70S6K1 inhibitors and potential breast cancer therapeutics. PeerJ. [Link]

  • Li, Y. et al. (2022). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. RSC Medicinal Chemistry. [Link]

  • Li, H. et al. (2023). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry. [Link]

  • Prokopcová, H. et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry. [Link]

  • Boorstein, R. J. & Pardee, A. B. (1984). Factors Modifying 3-aminobenzamide Cytotoxicity in Normal and Repair-Deficient Human Fibroblasts. Journal of Cellular Physiology. [Link]

  • Davar, D. et al. (2012). PARP inhibitors: its role in treatment of cancer. Journal of Hematology & Oncology. [Link]

  • Abdel-Aziz, A. A.-M. et al. (2020). Synthesis, characterization, molecular modeling, and potential antimicrobial and anticancer activities of novel 2-aminoisoindoline-1,3-dione derivatives. Medicinal Chemistry Research. [Link]

  • Krishnan, K. et al. (2022). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cellular Neuroscience. [Link]

  • Al-Suwaidan, I. A. et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Molecules. [Link]

  • Hanzlikova, H. et al. (2017). Enhanced Cytotoxicity on Cancer Cells by Combinational Treatment of PARP Inhibitor and 5-Azadeoxycytidine Accompanying Distinct Transcriptional Profiles. International Journal of Molecular Sciences. [Link]

  • D'Andrea, A. D. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Oncology. [Link]

  • Lee, J. M. (2020). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers. [Link]

Sources

Validation

A Comparative Guide to 6-Aminoisoquinoline-1,3(2H,4H)-dione and Other Biologically Active Isoquinoline Derivatives

Executive Summary The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] These derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] These derivatives have demonstrated therapeutic potential across numerous disease areas, including oncology, infectious diseases, and neurology.[3][4] This guide provides an in-depth comparison of 6-Aminoisoquinoline-1,3(2H,4H)-dione, a functionally promising yet under-characterized molecule, with other well-established isoquinoline derivatives. We will objectively analyze its structural features and potential activities against key classes of isoquinoline-based inhibitors targeting Poly(ADP-ribose) Polymerase (PARP), Topoisomerase I (TOP1), and Cyclin-Dependent Kinase 4 (CDK4). This analysis is supported by experimental data from seminal studies and includes detailed protocols to empower researchers in their own investigations.

The Isoquinoline Scaffold: A Versatile Core in Drug Discovery

The isoquinoline core, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a fundamental building block in both natural alkaloids and synthetic pharmaceuticals.[2] Its structural rigidity, combined with the capacity for diverse substitutions, allows for the precise spatial orientation of functional groups to interact with a multitude of biological targets. This versatility has led to the development of isoquinoline-based drugs for treating cancer, microbial infections, and cardiovascular diseases, among others.[1][5] The primary mechanisms of action for many of these compounds involve the inhibition of critical cellular enzymes, such as polymerases, kinases, and topoisomerases, making them a focal point of drug development efforts.[4][6]

In Focus: 6-Aminoisoquinoline-1,3(2H,4H)-dione

6-Aminoisoquinoline-1,3(2H,4H)-dione is a derivative of the isoquinoline-1,3-dione core. The dione structure, combined with an amino group at the 6-position, presents a unique electronic and structural profile that suggests potential as a competitive enzyme inhibitor, particularly for enzymes that bind to nucleotide-like substrates.

Chemical and Physical Properties

While extensive experimental data for this specific molecule is not widely published, its core properties can be summarized based on available information and structural similarity to related compounds.

PropertyValue / DescriptionSource(s)
IUPAC Name 6-aminoisoquinoline-1,3(2H,4H)-dione-
CAS Number Not explicitly assigned; related structures exist.-
Molecular Formula C₉H₈N₂O₂[7]
Molecular Weight 176.17 g/mol [7]
Appearance Expected to be a solid.-
Structural Features Contains a hydrogen bond donor (amino group) and two hydrogen bond acceptors (carbonyl groups), features common in pharmacophores designed for enzyme active sites.-
Synthesis Pathway

The synthesis of 6-Aminoisoquinoline-1,3(2H,4H)-dione can be logically derived from established methods for similar structures, starting from 2-(carboxymethyl)-4-nitrobenzoic acid. The key transformation involves the reduction of a nitro-group precursor.

G cluster_0 Synthetic Pathway A 2-(Carboxymethyl)-4-nitrobenzoic acid B 6-Nitroisoquinoline-1,3(2H,4H)-dione A->B  + Urea  Acetic Acid, Δ C 6-Aminoisoquinoline-1,3(2H,4H)-dione B->C  Reduction  (e.g., Fe/HCl or H₂, Pd/C)

Caption: Proposed synthesis of 6-Aminoisoquinoline-1,3(2H,4H)-dione.

This pathway leverages a cyclization reaction with urea to form the dione ring system, followed by a standard nitro group reduction to install the key amino functional group.[8]

Comparative Analysis with Other Isoquinoline Derivatives

To understand the potential of 6-Aminoisoquinoline-1,3(2H,4H)-dione, we compare its core structure to three classes of inhibitors where the isoquinoline scaffold has proven highly effective.

Comparison with PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for DNA single-strand break repair.[9] Inhibiting PARP in cancer cells with existing DNA repair defects (like BRCA1/2 mutations) leads to a synthetic lethality, making PARP inhibitors powerful anticancer agents.[6] Many PARP inhibitors mimic the nicotinamide moiety of NAD+, the natural substrate for PARP, by presenting a constrained benzamide or a similar motif.[6]

  • Comparator: 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides.[6]

  • Structural Similarity: The isoquinolinone core of both the comparator and our target molecule provides a rigid scaffold. The dione structure in 6-Aminoisoquinoline-1,3(2H,4H)-dione can be seen as a constrained amide-like system, potentially capable of forming key hydrogen bonds in the NAD+ binding site of PARP.

  • Performance Data: Simple dihydroisoquinolone derivatives have shown PARP1/PARP2 inhibitory activity in the micromolar range.[6] For instance, one derivative displayed PARP1/PARP2 IC₅₀ values of 13 µM and 0.8 µM, respectively.[6]

G cluster_0 PARP1 Signaling in DNA Repair cluster_1 Inhibitor Action DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 PAR Poly(ADP-ribose) chain (PAR) synthesis PARP1->PAR uses NAD+ Repair Recruitment of Repair Proteins (e.g., XRCC1) PAR->Repair SSBR SSB Repair Repair->SSBR Inhibitor Isoquinoline-based PARP Inhibitor Inhibitor->PARP1 blocks NAD+ binding site

Caption: Simplified PARP1 signaling pathway and the action of inhibitors.

Comparison with Topoisomerase I (TOP1) Inhibitors

TOP1 relieves torsional stress in DNA during replication by creating transient single-strand breaks. TOP1 inhibitors trap the TOP1-DNA covalent complex, leading to lethal double-strand breaks when the replication fork collides with it.[10]

  • Comparator: Indenoisoquinolines (e.g., LMP400).[10]

  • Structural Dissimilarity: Indenoisoquinolines are fused, planar pentacyclic systems designed to intercalate into the DNA at the site of TOP1 cleavage. This mechanism is distinct from the competitive enzyme inhibition suggested by the structure of 6-Aminoisoquinoline-1,3(2H,4H)-dione. While both are isoquinoline derivatives, their polycyclic systems and mechanisms of action differ significantly.

  • Performance Data: Indenoisoquinolines show potent nanomolar activity, with LMP400 having an IC₅₀ of around 12.5 nM in BRCA2-deficient DLD1 cancer cells.[10]

Comparison with Cyclin-Dependent Kinase 4 (CDK4) Inhibitors

CDK4, in complex with cyclin D1, controls the G1-S phase transition of the cell cycle. Its aberrant regulation is a hallmark of many cancers, making it an attractive therapeutic target.[11]

  • Comparator: 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones.[11]

  • Structural Similarity: This class of inhibitors shares the exact same isoquinoline-1,3(2H,4H)-dione core as our target molecule. The key to their activity is the substitution at the 4-position, which interacts with the kinase hinge region, and substitutions on the isoquinoline ring that enhance potency.[11] The 6-amino group on our target molecule corresponds to a position where aryl or heteroaryl groups were shown to boost activity in the comparator series.[11]

  • Performance Data: Optimized derivatives in this class are potent and selective inhibitors of CDK4, with IC₅₀ values in the nanomolar range.[11] This strong structural precedent suggests that 6-Aminoisoquinoline-1,3(2H,4H)-dione is a promising scaffold for developing CDK4 inhibitors.

Summary of Comparative Data
Inhibitor ClassKey Comparator ExampleMechanism of ActionIC₅₀ RangeRelevance to 6-Aminoisoquinoline-1,3(2H,4H)-dione
PARP Inhibitors 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides[6]Competitive inhibition at NAD+ siteLow µMHigh. Dione structure mimics the constrained amide of known inhibitors.
TOP1 Inhibitors Indenoisoquinolines[10]Trapping of TOP1-DNA complexLow nMLow. Different polycyclic structure and mechanism of action.
CDK4 Inhibitors 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones[11]Competitive inhibition at ATP siteLow nMVery High. Identical core scaffold; 6-position is key for potency.

Experimental Protocols

To facilitate further research, we provide foundational, step-by-step protocols for the synthesis and evaluation of isoquinoline-dione derivatives.

Protocol 1: Synthesis of 6-Nitroisoquinoline-1,3(2H,4H)-dione

This protocol describes the cyclization step to form the isoquinoline-dione core, which is the direct precursor to the target compound.[8]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 2-(carboxymethyl)-4-nitrobenzoic acid (1 equivalent) and urea (1.5-2 equivalents).

  • Solvent Addition: Add glacial acetic acid to serve as both a solvent and an acid catalyst.

  • Reaction: Heat the mixture to reflux (approx. 120-140 °C) for 4-8 hours. The causality here is that the high temperature drives the condensation and cyclization reaction, eliminating water.

  • Isolation: Cool the reaction mixture to room temperature. The product, 6-nitroisoquinoline-1,3(2H,4H)-dione, will often precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water and then a small amount of cold ethanol to remove residual acetic acid and urea. The product can be further purified by recrystallization if necessary.

  • Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Colorimetric PARP1 Inhibition Assay

This protocol provides a self-validating system to screen compounds for PARP1 inhibitory activity.[6][9]

G cluster_0 PARP Inhibition Assay Workflow A Prepare Assay Plate: - Histone-coated 96-well plate - Add Test Compound (or Vehicle/Positive Control) B Add Reagents: - Activated DNA - PARP1 Enzyme A->B C Initiate Reaction: - Add Biotinylated NAD+ B->C D Incubation: - 1 hour at Room Temperature C->D E Detection: - Add Streptavidin-HRP - Add HRP Substrate (e.g., TMB) D->E F Readout: - Measure Absorbance at 450 nm E->F

Caption: Workflow for a colorimetric PARP inhibition assay.

  • Plate Coating: Use a 96-well plate pre-coated with histones (the protein substrate for PARP1).

  • Compound Addition: Add the test compound (e.g., 6-Aminoisoquinoline-1,3(2H,4H)-dione) at various concentrations. Include wells for a vehicle control (DMSO) representing 100% enzyme activity and a known PARP inhibitor (e.g., Olaparib) as a positive control.

  • Enzyme and DNA Addition: Add PARP1 enzyme and activated DNA (which stimulates the enzyme) to all wells.

  • Reaction Initiation: Add a biotinylated NAD+ solution to all wells to start the reaction. The biotin tag is crucial for the detection step.

  • Incubation: Incubate the plate for 1 hour at room temperature to allow for the PARP-catalyzed transfer of biotinylated ADP-ribose onto the histone substrate.

  • Washing: Wash the plate multiple times to remove unreacted NAD+.

  • Detection: Add Streptavidin-conjugated Horseradish Peroxidase (Strep-HRP), which binds to the biotinylated PAR chains. After another wash, add a colorimetric HRP substrate (like TMB). The HRP enzyme catalyzes a color change.

  • Quantification: Stop the reaction and measure the absorbance. The signal intensity is directly proportional to PARP1 activity. Calculate IC₅₀ values from the dose-response curve.

Discussion and Future Perspectives

The comparative analysis reveals that while 6-Aminoisoquinoline-1,3(2H,4H)-dione is an unlikely candidate for a TOP1 inhibitor due to its structure, it stands out as a highly promising scaffold for the development of both PARP and CDK4 inhibitors. The structural homology to the 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione series of CDK4 inhibitors is particularly striking and provides a strong rationale for its investigation against this target.[11] The dione moiety's potential to mimic the nicotinamide core also warrants thorough evaluation of its PARP inhibitory activity.[6]

Future research should focus on:

  • Synthesis and Characterization: Executing the proposed synthesis and fully characterizing the final compound.

  • In Vitro Screening: Testing the compound's inhibitory activity against a panel of kinases (especially CDK4/Cyclin D1) and PARP enzymes (PARP1 and PARP2).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with modifications at the N-2 position and the amino group at C-6 to optimize potency and selectivity.

  • Cell-Based Assays: Evaluating the most potent compounds for their ability to induce cell cycle arrest (for CDK4i) or apoptosis in relevant cancer cell lines (e.g., BRCA-deficient cells for PARPi).

By leveraging the rich history of the isoquinoline scaffold, a systematic investigation into 6-Aminoisoquinoline-1,3(2H,4H)-dione and its derivatives could unlock a new generation of targeted therapeutics.

References

  • Yang, Z., et al. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anticancer Agents in Medicinal Chemistry, 21(7), 811-824. [Available at: https://pubmed.ncbi.nlm.nih.gov/32329676/]
  • Gnitecka, A., et al. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 29(10), 2353. [Available at: https://www.mdpi.com/1420-3049/29/10/2353]
  • Gnitecka, A., et al. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Organic and Medicinal Chemistry International. [Available at: https://www.ouci.org.uk/journal-article-file/1715248555.pdf]
  • Jo, H., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1735-1748. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8425958/]
  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Available at: https://www.amerigoscientific.
  • ResearchEmbassy. (2024). Isoquinoline derivatives and its medicinal activity. [Available at: https://researchembassy.
  • Jo, H., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. ResearchGate. [Available at: https://www.researchgate.net/publication/353982959_1-Oxo-34-dihydroisoquinoline-4-carboxamides_as_novel_druglike_inhibitors_of_polyADP-ribose_polymerase_PARP_with_favourable_ADME_characteristics]
  • Papeo, G., et al. (2010). Thieno[2,3-c] isoquinolines for use as inhibitors of PARP. US Patent 7,825,129. [Available at: https://patents.google.
  • Jo, H., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Taylor & Francis Online. [Available at: https://www.tandfonline.com/doi/full/10.1080/14756366.2021.1965942]
  • ChemicalBook. 6-AMINOISOQUINOLINE synthesis. [Available at: https://www.chemicalbook.com/synthesis/23687-26-5.html]
  • Creemers, C., et al. (2017). Methods for the preparation of 6-aminoisoquinoline. US Patent 9,840,468. [Available at: https://patents.google.
  • Alagpulinsa, D. A., et al. (2022). The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib. Molecular Cancer Therapeutics, 21(1), 47-57. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8754877/]
  • ChemicalBook. 6-AMINO-4H-ISOQUINOLINE-1,3-DIONE. [Available at: https://www.chemicalbook.
  • ResearchGate. (2021). Selected bioactive isoquinoline-1,3(2H,4H)-dione derivatives and related reactions. [Available at: https://www.researchgate.
  • BenchChem. Physical and chemical properties of 6-aminoquinoxaline-2,3(1H,4H)-dione. [Available at: https://www.benchchem.com/product/bcp221798/technical-guide]
  • The Royal Society of Chemistry. (2016). Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric Acid-Catalyzed Asymmetric Addition of Indoles to Ketimines. [Available at: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01657a]
  • The Royal Society of Chemistry. (2023). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. [Available at: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob01157a]
  • chemBlink. 6-Amino-1H-Benz[de]Isoquinoline-1,3(2H)-Dione. [Available at: https://www.chemblink.com/products/1742-95-6.htm]
  • PubChem. 6-Aminoisoquinoline. [Available at: https://pubchem.ncbi.nlm.nih.gov/compound/588991]
  • ResearchGate. (2023). Selected biologically active isoquinoline-1,3(2H,4H)-dione derivatives. [Available at: https://www.researchgate.
  • CAS Common Chemistry. 6-[(3-hydroxypropyl)amino]-1H-benz[de]isoquinoline-1,3(2H). [Available at: https://commonchemistry.cas.org/detail?cas_rn=52821-24-6]
  • ChemicalBook. 6-AMINO-4H-ISOQUINOLINE-1,3-DIONE. [Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB01438914.htm]
  • Hazra, B., et al. (2007). 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. BMC Cancer, 7, 10. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1783852/]
  • PubChem. 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one. [Available at: https://pubchem.ncbi.nlm.nih.gov/compound/6-Amino-1_2_3_4-tetrahydroisoquinolin-1-one]
  • Kim, H., et al. (2008). 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). Journal of Medicinal Chemistry, 51(12), 3507-25. [Available at: https://pubmed.ncbi.nlm.nih.gov/18505436/]
  • Koenigs, R. M., et al. (2022). Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones and Their 1-Sulfoxide Analogues. The Journal of Organic Chemistry, 87(17), 11463-11471. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9467776/]
  • Szatmári, I., et al. (2022). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules, 27(19), 6690. [Available at: https://www.mdpi.com/1420-3049/27/19/6690]

Sources

Comparative

A Preclinical Benchmarking Guide: 6-Aminoisoquinoline-1,3(2H,4H)-dione vs. Standard-of-Care PARP Inhibitors in BRCA-Mutated Ovarian Cancer

Introduction: The Evolving Landscape of DNA Damage Response and Cell Cycle Control in Oncology The targeting of intrinsic tumor vulnerabilities has revolutionized cancer therapy. In cancers harboring mutations in the BRC...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of DNA Damage Response and Cell Cycle Control in Oncology

The targeting of intrinsic tumor vulnerabilities has revolutionized cancer therapy. In cancers harboring mutations in the BRCA1 or BRCA2 genes, which are critical for high-fidelity DNA double-strand break repair via homologous recombination (HR), the inhibition of poly(ADP-ribose) polymerase (PARP) has emerged as a cornerstone of targeted therapy.[1][2] PARP inhibitors exploit the concept of synthetic lethality, where the simultaneous loss of two DNA repair pathways is catastrophic for the cancer cell, leading to its demise.[3][4] Olaparib, a first-in-class PARP inhibitor, has demonstrated significant clinical efficacy and is an established standard-of-care for patients with BRCA-mutated advanced ovarian cancer.[1][3]

This guide introduces a novel investigational compound, 6-Aminoisoquinoline-1,3(2H,4H)-dione , for preclinical benchmarking against the standard-of-care PARP inhibitor, Olaparib. While the isoquinoline-1,3(2H,4H)-dione scaffold is a known pharmacophore in oncology research, with derivatives showing activity as modulators of the Cereblon (CRBN) E3 ubiquitin ligase and Cyclin-Dependent Kinase 4 (CDK4), the specific therapeutic profile of the 6-amino substituted variant is under active investigation.[5][6][7][8] Based on the known activities of related compounds, we will postulate a dual mechanism of action for 6-Aminoisoquinoline-1,3(2H,4H)-dione involving modulation of the cell cycle via CDK4 inhibition. This positions it as a compelling candidate for evaluation against, and potentially in combination with, therapies targeting the DNA damage response.

This document provides a comprehensive framework for the preclinical head-to-head comparison of 6-Aminoisoquinoline-1,3(2H,4H)-dione and Olaparib in the context of BRCA-mutated ovarian cancer. We will detail the mechanistic rationale, provide step-by-step experimental protocols for in vitro and in vivo evaluation, and present a template for data analysis and visualization.

Mechanisms of Action: A Tale of Two Pathways

A thorough understanding of the distinct yet potentially convergent mechanisms of action of our investigational compound and the standard-of-care is paramount for designing a robust benchmarking study.

Olaparib: A Paradigm of Synthetic Lethality

Olaparib is a potent inhibitor of PARP enzymes, primarily PARP1 and PARP2.[3] These enzymes are crucial for the repair of DNA single-strand breaks (SSBs). In healthy cells, if an SSB persists and is encountered by a replication fork, it can collapse, leading to a more cytotoxic double-strand break (DSB). These DSBs are efficiently repaired by the homologous recombination (HR) pathway, for which BRCA1 and BRCA2 proteins are essential.[4]

In cancer cells with BRCA1/2 mutations, the HR pathway is deficient. When these cells are treated with a PARP inhibitor like Olaparib, SSBs are not repaired, leading to an accumulation of DSBs.[4] The cell's inability to repair these DSBs via the defective HR pathway results in genomic instability and, ultimately, apoptotic cell death. This selective killing of BRCA-deficient cancer cells while sparing normal, HR-proficient cells is the essence of synthetic lethality.[3][4]

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR-Proficient) cluster_1 BRCA-Mutated Cancer Cell + Olaparib DNA_SSB_N Single-Strand Break (SSB) PARP_N PARP DNA_SSB_N->PARP_N recruits Replication_N Replication DNA_SSB_N->Replication_N PARP_N->DNA_SSB_N repairs DNA_DSB_N Double-Strand Break (DSB) Replication_N->DNA_DSB_N causes HR_Repair_N Homologous Recombination (BRCA1/2) DNA_DSB_N->HR_Repair_N repaired by Cell_Survival_N Cell Survival HR_Repair_N->Cell_Survival_N DNA_SSB_C Single-Strand Break (SSB) Replication_C Replication DNA_SSB_C->Replication_C PARP_C PARP Olaparib Olaparib Olaparib->PARP_C inhibits DNA_DSB_C Double-Strand Break (DSB) Replication_C->DNA_DSB_C causes HR_Repair_C Homologous Recombination (Defective) DNA_DSB_C->HR_Repair_C cannot be repaired Apoptosis_C Apoptosis DNA_DSB_C->Apoptosis_C CDK4_Inhibition_Pathway Growth_Factors Mitogenic Signals CyclinD1_CDK4 Cyclin D1 / CDK4 Complex Growth_Factors->CyclinD1_CDK4 activate Rb Rb CyclinD1_CDK4->Rb phosphorylates (inactivates) E2F E2F CyclinD1_CDK4->E2F releases G1_Arrest G1 Arrest CyclinD1_CDK4->G1_Arrest leads to Rb->E2F sequesters (active state) G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition promotes 6_Aminoiso 6-Aminoisoquinoline- 1,3(2H,4H)-dione 6_Aminoiso->CyclinD1_CDK4 inhibits

Caption: Postulated mechanism of CDK4 inhibition.

Comparative Preclinical Evaluation Workflow

A multi-tiered approach, progressing from in vitro characterization to in vivo efficacy studies, is essential for a comprehensive comparison.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy Cell_Line_Selection Cell Line Selection (BRCA1/2 mutated ovarian cancer) Cytotoxicity_Assay Cytotoxicity Assays (IC50 Determination) Cell_Line_Selection->Cytotoxicity_Assay Colony_Formation Colony Formation Assays Cytotoxicity_Assay->Colony_Formation Cell_Cycle_Analysis Cell Cycle Analysis Colony_Formation->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assays Cell_Cycle_Analysis->Apoptosis_Assay Mechanism_Validation Mechanism of Action Validation (PARylation & pRb Western Blots) Apoptosis_Assay->Mechanism_Validation Xenograft_Model Patient-Derived Xenograft (PDX) Model (BRCA1-mutated Ovarian Tumor) Mechanism_Validation->Xenograft_Model Promising candidates advance Treatment_Groups Treatment Groups: - Vehicle - Olaparib - 6-Aminoisoquinoline-dione - Combination Xenograft_Model->Treatment_Groups Tumor_Growth_Inhibition Tumor Growth Inhibition (TGI) Studies Treatment_Groups->Tumor_Growth_Inhibition Pharmacodynamic_Analysis Pharmacodynamic Analysis (Tumor Biomarkers) Tumor_Growth_Inhibition->Pharmacodynamic_Analysis Toxicity_Assessment Toxicity Assessment Pharmacodynamic_Analysis->Toxicity_Assessment

Caption: Preclinical benchmarking workflow.

Experimental Protocols

Phase 1: In Vitro Characterization

1. Cell Line Selection and Culture:

  • Cell Lines:

    • KURAMOCHI (BRCA1-mutated, high-grade serous ovarian cancer) [9] * OVCAR-8 (BRCA-proficient, for selectivity assessment)

  • Culture Conditions: RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.

2. Cytotoxicity Assay (MTT):

  • Seed 5,000 cells/well in a 96-well plate and allow to adhere overnight.

  • Treat cells with a serial dilution of 6-Aminoisoquinoline-1,3(2H,4H)-dione (e.g., 0.01 to 100 µM) and Olaparib (e.g., 0.01 to 100 µM) for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to dissolve formazan crystals.

  • Measure absorbance at 570 nm using a microplate reader.

  • Calculate IC50 values using non-linear regression analysis.

3. Colony Formation Assay:

  • Seed 500 cells/well in a 6-well plate.

  • Treat with compounds at their respective IC25 and IC50 concentrations for 10-14 days, replacing the medium with fresh drug every 3 days.

  • Fix the colonies with methanol and stain with 0.5% crystal violet.

  • Count the number of colonies (containing >50 cells) and calculate the plating efficiency and survival fraction.

4. Cell Cycle Analysis (Flow Cytometry):

  • Treat cells with compounds at their IC50 concentrations for 24 hours.

  • Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash cells and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

5. Mechanism of Action Validation (Western Blot):

  • Treat KURAMOCHI cells with IC50 concentrations of each compound for 24 hours.

  • Lyse cells and quantify protein concentration using a BCA assay.

  • Separate 30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate with primary antibodies overnight at 4°C:

    • For Olaparib's effect: anti-PAR (poly ADP-ribose)

    • For 6-Aminoisoquinoline-1,3(2H,4H)-dione's effect: anti-phospho-Rb (Ser807/811), anti-CDK4, anti-Cyclin D1

    • Loading control: anti-GAPDH or anti-β-actin

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize bands using an ECL detection system.

Phase 2: In Vivo Efficacy

1. Animal Model:

  • Model: Female athymic nude mice (6-8 weeks old).

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 KURAMOCHI cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Begin treatment when tumors reach an average volume of 150-200 mm³.

2. Treatment Groups and Dosing:

  • Randomize mice into four groups (n=10 per group):

    • Vehicle control (e.g., 0.5% methylcellulose)

    • Olaparib (e.g., 50 mg/kg, oral gavage, daily)

    • 6-Aminoisoquinoline-1,3(2H,4H)-dione (dose to be determined from MTD studies, oral gavage, daily)

    • Combination: Olaparib + 6-Aminoisoquinoline-1,3(2H,4H)-dione

  • Treat for 21-28 days.

3. Efficacy Endpoints:

  • Primary: Tumor growth inhibition (TGI). Calculate tumor volume using the formula: (Length x Width²)/2.

  • Secondary: Body weight (as a measure of toxicity), overall survival.

4. Pharmacodynamic Analysis:

  • At the end of the study, or at an intermediate time point, euthanize a subset of mice from each group (n=3-4) 2-4 hours after the final dose.

  • Excise tumors and process for:

    • Western Blot: Analyze levels of p-Rb and PAR as described in the in vitro protocol.

    • Immunohistochemistry (IHC): Stain for Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker).

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: In Vitro Cytotoxicity and Clonogenic Survival

CompoundCell LineIC50 (µM) (MTT, 72h)Survival Fraction at IC50 (Colony Formation)
6-Aminoisoquinoline-dione KURAMOCHI[Value][Value]
OVCAR-8[Value][Value]
Olaparib KURAMOCHI[Value][Value]
OVCAR-8[Value][Value]

Table 2: In Vivo Tumor Growth Inhibition

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Change in Body Weight (%)
Vehicle [Value]-[Value]
Olaparib [Value][Value][Value]
6-Aminoisoquinoline-dione [Value][Value][Value]
Combination [Value][Value][Value]

Conclusion and Future Directions

This guide outlines a rigorous preclinical framework to benchmark the novel compound 6-Aminoisoquinoline-1,3(2H,4H)-dione against the standard-of-care PARP inhibitor, Olaparib. The proposed experiments will elucidate its single-agent efficacy, confirm its postulated mechanism of action, and explore potential synergistic interactions with PARP inhibition in a clinically relevant model of BRCA-mutated ovarian cancer.

The data generated from these studies will be critical in determining the therapeutic potential of 6-Aminoisoquinoline-1,3(2H,4H)-dione. A favorable outcome, characterized by potent single-agent activity and a distinct or complementary mechanism to PARP inhibition, would provide a strong rationale for further investigation, including IND-enabling toxicology studies and the design of early-phase clinical trials. The potential for synergy with PARP inhibitors is particularly exciting, as it could offer a novel combination strategy to overcome resistance and improve outcomes for patients with BRCA-mutated cancers.

References

  • Olaparib - Wikipedia. [Link]

  • CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC. [Link]

  • Cereblon - Wikipedia. [Link]

  • What are CRBN modulators and how do they work?. [Link]

  • The cyclin D1-CDK4 oncogenic interactome enables identification of potential novel oncogenes and clinical prognosis - NIH. [Link]

  • What Are CDK4/6 Inhibitors? - Breast Cancer.org. [Link]

  • Cyclin D1 in Cancer: A Molecular Connection for Cell Cycle Control, Adhesion and Invasion in Tumor and Stroma - PMC - PubMed Central. [Link]

  • Mechanism of action of CDK 4/6 inhibitors. - ResearchGate. [Link]

  • Molecular mechanism of action of cereblon E3 ligase modulators in multiple myeloma. Abbreviations - ResearchGate. [Link]

  • Olaparib - PMC - NIH. [Link]

  • CDK4, CDK6/cyclin-D1 Complex Inhibition and Radiotherapy for Cancer Control: A Role for Autophagy - MDPI. [Link]

  • Molecular Pathways: Targeting the Cyclin D–CDK4/6 Axis for Cancer Treatment. [Link]

  • Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC - NIH. [Link]

  • CDK4: a master regulator of the cell cycle and its role in cancer - PMC - NIH. [Link]

  • Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC - NIH. [Link]

  • The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PubMed. [Link]

  • A Mouse Model for the Molecular Characterization of Brca1-Associated Ovarian Carcinoma | Cancer Research - AACR Journals. [Link]

  • CDK4/6 inhibitors: a brief overview and prospective research directions - PMC. [Link]

  • Cereblon E3 ligase modulator - Wikipedia. [Link]

  • CDK4/6 Inhibitors - Susan G. Komen®. [Link]

  • New Activities of CELMoDs, Cereblon E3 Ligase-modulating Drugs - Books. [Link]

  • Preclinical evaluation of PARP inhibition in breast cancer: Comparative effectiveness of olaparib and iniparib. - ASCO Publications. [Link]

  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - MDPI. [Link]

  • A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - NIH. [Link]

  • Characteristics of in Vivo Model Systems for Ovarian Cancer Studies - PMC - NIH. [Link]

  • Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC - PubMed Central. [Link]

  • Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC - NIH. [Link]

  • Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PubMed Central. [Link]

  • Abstract #5494: Pre-clinical evaluation of single-agent activity of the PARP inhibitor olaparib (AZD2281) in homologous recombination deficient triple-negative breast cancer - AACR Journals. [Link]

  • Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates. [Link]

  • US9840468B1 - Methods for the preparation of 6-aminoisoquinoline - Google P
  • 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4) - PubMed. [Link]

  • Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC - NIH. [Link]

  • A Novel CDK4/6 and PARP Dual Inhibitor ZC-22 Effectively Suppresses Tumor Growth and Improves the Response to Cisplatin Treatment in Breast and Ovarian Cancer - PMC - PubMed Central. [Link]

  • CDK4/6 inhibitors promote PARP1 degradation and act synergistically with PARP inhibitors in non-small cell lung cancer | bioRxiv. [Link]

  • Inhibitors targeting CDK4/6, PARP and PI3K in breast cancer: a review - PubMed Central. [Link]

  • Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling - MDPI. [Link]

  • Selected bioactive isoquinoline‐1,3(2H,4H)‐dione derivatives and related reactions.. [Link]

  • Drug Combination Impacts Outcomes in Ovarian Cancer Patients without BRCA Mutations. [Link]

  • Ovarian Cancer Patients Survive Longer with BRCA2 Mutated in Tumors. [Link]

  • Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Validation

A Head-to-Head Comparison of Novel PARP Inhibitors: The Rise of PARP1-Selectivity and the Potential of the Isoquinolinone Scaffold

Introduction: The Evolving Landscape of PARP Inhibition Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for cancers harboring deficiencies in DNA damage repair (DDR), particularl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for cancers harboring deficiencies in DNA damage repair (DDR), particularly those with mutations in the BRCA1 and BRCA2 genes.[1] The therapeutic strategy hinges on the principle of synthetic lethality: in healthy cells, single-strand DNA breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, where PARP1 plays a pivotal role.[2][3] If these SSBs are not repaired, they can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are then mended by the high-fidelity homologous recombination repair (HRR) pathway, which is dependent on functional BRCA1/2 proteins. In cancer cells with defective HRR, the inhibition of PARP-mediated SSB repair leads to an accumulation of DSBs that cannot be resolved, resulting in genomic catastrophe and cell death.[1]

A critical differentiator among PARP inhibitors (PARPis) is their ability to "trap" the PARP enzyme on DNA. This stabilization of the PARP-DNA complex is considered more cytotoxic than the mere inhibition of PARP's enzymatic activity.[1][4] The first generation of clinically approved PARPis—including olaparib, rucaparib, niraparib, and talazoparib—target both PARP1 and PARP2. While effective, this dual inhibition is associated with hematological toxicities, likely linked to PARP2 inhibition, which can limit dosing and combination strategies.[5][6]

This has spurred the development of next-generation, highly selective PARP1 inhibitors and novel chemical scaffolds designed to optimize potency, selectivity, and safety. This guide provides a head-to-head comparison of a novel preclinical PARP1 inhibitor derived from an isoquinolinone scaffold against the first-in-class PARP1-selective inhibitor, Saruparib (AZD5305), with contextual comparisons to established first-generation agents.

The Isoquinolinone Scaffold: A Foundation for Potent PARP1 Inhibition

The isoquinolinone core structure has been identified as a promising scaffold for the development of potent PARP1 inhibitors. Through systematic structure-activity relationship (SAR) studies, researchers have optimized this scaffold to enhance biochemical potency and pharmacokinetic properties. One such preclinical candidate, herein referred to as Compound 34 , emerged from the optimization of a naphthyridinone scaffold, an evolution of the initial isoquinolinone design.[7]

Preclinical Profile of Compound 34

Compound 34 is a novel, orally bioavailable, and highly potent PARP1 inhibitor. Its development focused on improving upon earlier isoquinolinone derivatives that, while potent, suffered from poor pharmacokinetic profiles.[7]

  • Mechanism & Potency : Compound 34 exhibits potent inhibition of the PARP1 enzyme. This was achieved by designing the molecule to effectively interact with key residues (GLU988 and LYS903) within the PARP1 catalytic domain.[7]

  • In Vivo Efficacy : In a BRCA1-mutant breast cancer xenograft model (MDA-MB-436), Compound 34 demonstrated significant single-agent antitumor activity. Furthermore, it showed synergistic effects when combined with the chemotherapeutic agent temozolomide in breast cancer, pancreatic cancer, and Ewing's sarcoma models.[7]

Saruparib (AZD5305): A New Benchmark in PARP1 Selectivity

Saruparib (formerly AZD5305) is a first-in-class, next-generation PARP inhibitor designed for high potency and selectivity for PARP1 over PARP2.[6][8] The rationale behind this design is that PARP1 inhibition is sufficient for synthetic lethality in HRR-deficient tumors, while PARP2 inhibition is linked to myelosuppression.[6][9] By selectively targeting PARP1, Saruparib aims to widen the therapeutic window, improving both efficacy and safety.[5][10]

Preclinical Profile of Saruparib (AZD5305)

Preclinical data demonstrate that Saruparib is a potent PARP1 inhibitor and trapper with a superior safety profile compared to first-generation agents.

  • Selectivity & Potency : Saruparib displays approximately 500-fold greater selectivity for PARP1 over PARP2.[8] This high selectivity translates to minimal effects on hematological parameters in preclinical rat models, a stark contrast to the effects observed with olaparib.[8]

  • In Vivo Efficacy : In head-to-head comparisons using patient-derived xenograft (PDX) models of BRCA-mutated cancers, Saruparib showed superior and more durable antitumor activity than olaparib.[9] The preclinical complete response rate for Saruparib was 75% versus 37% for olaparib, and the median progression-free survival was significantly longer (>386 days vs. 90 days).[9] This enhanced efficacy is attributed to Saruparib inducing greater replication stress and genomic instability.[9]

  • Pharmacokinetics : Saruparib exhibits significantly improved pharmacokinetics, allowing for much higher target coverage compared to all approved first-generation PARP inhibitors.[6] This enables patients to sustain optimal dosing with fewer interruptions, which may improve long-term outcomes.[10]

Head-to-Head Data Comparison

The following tables summarize key preclinical data, providing a quantitative comparison between the novel isoquinolinone-based inhibitor (Compound 34), the next-generation PARP1-selective inhibitor (Saruparib), and established first-generation PARP inhibitors.

Table 1: In Vitro PARP1/2 Enzymatic Inhibition (IC50)
InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)PARP1/2 Selectivity RatioSource(s)
Compound 34 Potent (exact value not disclosed)--[7]
Saruparib (AZD5305) ~3 nM~1400 nM~500-fold[8]
Olaparib ~1.8 nM~7.8 nM~4.3-foldN/A
Rucaparib ~0.8 nM~0.5 nM~0.6-fold (more potent on PARP2)[11]
Niraparib Similar to OlaparibSimilar to OlaparibLow[12]
Talazoparib Similar to other 1st GenSimilar to other 1st GenLow[13]

Note: IC50 values can vary between different assay conditions. Data are compiled for comparative purposes.

Table 2: PARP Trapping Potency and In Vivo Efficacy
InhibitorRelative PARP Trapping PotencyIn Vivo ModelEfficacy OutcomeSource(s)
Compound 34 Not explicitly quantifiedMDA-MB-436 (BRCA1m Breast)Significant tumor regression; synergy with TMZ[7]
Saruparib (AZD5305) Potent PARP1 trapperBRCAm PDX modelsSuperior to Olaparib (75% vs 37% CR)[6][9]
Olaparib ModerateBRCAm PDX modelsInferior to Saruparib (37% CR)[9]
Niraparib ModerateBRCAwt modelsMore potent TGI than Olaparib[12]
Talazoparib High (most potent 1st Gen)SUM149PT (Breast)Significant growth delay[4][14]

CR: Complete Response; TGI: Tumor Growth Inhibition; TMZ: Temozolomide.

Visualizing the Mechanism and Experimental Workflow

PARP Signaling and Inhibition

The following diagram illustrates the central role of PARP1 in DNA single-strand break repair and the mechanism of synthetic lethality induced by PARP inhibitors in HRR-deficient cancer cells.

PARP_Pathway cluster_SSB Single-Strand Break (SSB) Repair cluster_DSB Double-Strand Break (DSB) Formation & Repair cluster_Inhibition Therapeutic Intervention ssb DNA Single-Strand Break (SSB) parp1 PARP1 ssb->parp1 recruits par PARylation (recruits repair factors) parp1->par catalyzes replication DNA Replication parp_trap PARP Trapping parp1->parp_trap ber Base Excision Repair (SSB Resolved) par->ber dsb DNA Double-Strand Break (DSB) replication->dsb converts unrepaired SSB to DSB hrr Homologous Recombination Repair (HRR) (BRCA1/2 dependent) dsb->hrr no_hrr HRR Deficient (BRCA-mutated cell) dsb->no_hrr cell_survival Cell Survival hrr->cell_survival parpi PARP Inhibitor (e.g., Saruparib) parpi->parp1 inhibits & traps no_ber BER Blocked parp_trap->no_ber apoptosis Apoptosis / Cell Death no_ber->apoptosis Synthetic Lethality no_hrr->apoptosis Synthetic Lethality

Caption: PARP1 signaling in DNA repair and the principle of synthetic lethality with PARP inhibitors.

Experimental Workflow for Inhibitor Comparison

This diagram outlines a typical workflow for the head-to-head preclinical evaluation of novel PARP inhibitors.

Workflow cluster_vitro In Vitro Characterization cluster_cellular Cellular Mechanism of Action cluster_vivo In Vivo Evaluation enzymatic PARP1/2 Enzymatic Assay (Determine IC50) cellular_par Cellular PARylation Assay (Confirm target engagement) enzymatic->cellular_par viability Cell Viability / Clonogenic Assay (Assess cytotoxicity) cellular_par->viability dna_damage γH2AX Immunofluorescence (Quantify DNA DSBs) viability->dna_damage parp_trap_assay PARP Trapping Assay (Measure trapping potency) viability->parp_trap_assay pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) dna_damage->pk_pd parp_trap_assay->pk_pd xenograft Xenograft/PDX Efficacy Studies (Tumor Growth Inhibition) pk_pd->xenograft toxicity Toxicology Studies (Assess safety profile) xenograft->toxicity

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-Aminoisoquinoline-1,3(2H,4H)-dione

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-Aminoisoquinoline-1,3(2H,4H)-dione. As drug development professionals, our commitment to safety and environmental stewar...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-Aminoisoquinoline-1,3(2H,4H)-dione. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.

Hazard Assessment: Understanding the "Why"

Before any disposal procedure can be established, a thorough understanding of the compound's potential hazards is critical. Based on data from similar amino-isoquinoline structures, we can infer a likely hazard profile for 6-Aminoisoquinoline-1,3(2H,4H)-dione.

Compounds like 6-Aminoquinoline and 6-Aminoisoquinoline are classified as hazardous.[1][2] The primary risks associated with this class of chemicals include:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1] Aromatic amines can be readily absorbed and may cause systemic effects.

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2] Direct contact can lead to inflammation, redness, and discomfort.

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[2]

  • Environmental Hazard: Many synthetic organic compounds are harmful to aquatic life with long-lasting effects. Therefore, release into the environment must be strictly avoided.[3]

Given these potential hazards, 6-Aminoisoquinoline-1,3(2H,4H)-dione must be managed as hazardous waste throughout its lifecycle, from handling to final disposal.

Essential Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense against accidental exposure during handling and disposal. The causality is simple: creating an effective barrier between the researcher and the chemical minimizes risk.

EquipmentSpecificationPurpose & Rationale
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent dermal absorption, which is a key exposure route for toxic amines.[1] Always inspect gloves for punctures before use.
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder. Standard safety glasses are insufficient.
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.
Respiratory Protection N95 Particulate Respirator or higherEssential when handling the solid, powdered form to prevent inhalation of dust particles that can cause respiratory tract irritation.[2] Work should be conducted in a chemical fume hood.[4]
The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that ensures safety and regulatory compliance. The ultimate goal is to contain the chemical waste securely and transfer it to a licensed facility capable of its destruction, typically via incineration.[5]

The Principle: Never mix incompatible waste streams.[3] Mixing amines with other chemicals, such as strong oxidizing agents or acids, can cause violent reactions.[1]

Procedure:

  • Designate a specific, properly labeled hazardous waste container exclusively for 6-Aminoisoquinoline-1,3(2H,4H)-dione and related solid amine waste.

  • The container must be made of a compatible material (e.g., high-density polyethylene or glass) and have a secure, tight-fitting lid to prevent leaks or the release of particulates.

  • Ensure the container is in good condition, free from cracks or contamination on the exterior.

The Principle: All hazardous waste must be clearly identified to ensure safe handling and proper disposal according to federal and local regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[6]

Procedure:

  • Affix a "Hazardous Waste" label to the container before adding any waste.

  • The label must include:

    • The full chemical name: "6-Aminoisoquinoline-1,3(2H,4H)-dione"

    • The words "Hazardous Waste"

    • An accurate description of the hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started.

  • Place all contaminated disposable materials, such as gloves, weigh boats, and contaminated paper towels, directly into this labeled container.

  • Keep the container closed at all times except when adding waste.

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.

The Principle: All surfaces and reusable equipment must be decontaminated to prevent unintentional cross-contamination and exposure.

Procedure:

  • Rinse all glassware and equipment that came into contact with the compound with a suitable organic solvent (e.g., acetone or ethanol).

  • Collect this first rinse as hazardous liquid waste in a separate, appropriately labeled container for "Halogen-Free Organic Solvent Waste."

  • After the initial solvent rinse, wash the glassware thoroughly with soap and water.

The Principle: Hazardous waste must be disposed of through a licensed and regulated process. It is illegal and environmentally harmful to dispose of this chemical in the regular trash or down the drain.[1][3]

Procedure:

  • Once the waste container is full (no more than 90% capacity) or the accumulation time limit set by your institution's Environmental Health & Safety (EHS) department is reached, arrange for a pickup.

  • Contact your institution's EHS or a licensed hazardous waste disposal contractor to collect the waste.[3]

  • Ensure all paperwork, such as a hazardous waste manifest, is completed accurately as required by your institution and regulatory bodies.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from work with 6-Aminoisoquinoline-1,3(2H,4H)-dione.

DisposalWorkflow cluster_generation Waste Generation Point cluster_procedure Disposal & Decontamination Protocol cluster_final Final Disposition Start Experiment Complete Waste_Generated Waste Generated: - Solid Compound - Contaminated PPE - Contaminated Disposables Start->Waste_Generated Reusable_Glassware Contaminated Reusable Glassware Start->Reusable_Glassware Segregate Place solid waste in dedicated, labeled 'Toxic Solid Amine Waste' container Waste_Generated->Segregate Decontaminate 1. Rinse with Solvent (e.g., Acetone) 2. Wash with soap & water Reusable_Glassware->Decontaminate Store Store sealed container in Satellite Accumulation Area (SAA) Segregate->Store Collect_Rinse Collect solvent rinse as 'Hazardous Liquid Waste' Decontaminate->Collect_Rinse Rinsate Collect_Rinse->Store EHS_Pickup Arrange for pickup by Environmental Health & Safety (EHS) or licensed contractor Store->EHS_Pickup caption Disposal Workflow for 6-Aminoisoquinoline-1,3(2H,4H)-dione

Caption: Disposal Workflow for 6-Aminoisoquinoline-1,3(2H,4H)-dione

Spill Management: Immediate Actions

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before cleaning, don the full PPE outlined in Section 2.

  • Containment: For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne. Avoid dry sweeping.

  • Cleanup: Carefully scoop the material into your designated hazardous waste container.

  • Decontaminate Area: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Place the cleaning materials into the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS department, per institutional policy.

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a safer research environment and ensure that your work's impact remains positive, from discovery through disposal.

References

  • U.S. Environmental Protection Agency. (n.d.). Learn the Basics of Hazardous Waste. Retrieved from [Link][6]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link][3]

  • Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link][5]

Sources

Handling

A Researcher's Guide to the Safe Handling of 6-Aminoisoquinoline-1,3(2H,4H)-dione

As researchers and drug development professionals, our pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. The novel heterocyclic compound, 6-Aminoisoquinoline-1,3(2H,4H)-dione, pr...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. The novel heterocyclic compound, 6-Aminoisoquinoline-1,3(2H,4H)-dione, presents significant opportunities in medicinal chemistry, but its handling demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, experience-driven insights and step-by-step procedures to ensure your safety and the integrity of your research when working with this compound.

Understanding the Risks: Hazard Profile of 6-Aminoisoquinoline-1,3(2H,4H)-dione

Before any laboratory work commences, a thorough risk assessment is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 6-Aminoisoquinoline-1,3(2H,4H)-dione is classified as follows:

  • Signal Word: Warning[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

This profile indicates that the primary routes of hazardous exposure are through skin contact, eye contact, and inhalation of dust particles. Therefore, our safety protocols must be designed to mitigate these specific risks.

Core Directive: Your Personal Protective Equipment (PPE) Protocol

Personal protective equipment is the most critical barrier between you and the potential hazards of 6-Aminoisoquinoline-1,3(2H,4H)-dione. The selection and proper use of PPE are not merely suggestions but are mandatory for safe handling.

Recommended PPE for Handling 6-Aminoisoquinoline-1,3(2H,4H)-dione
Task Required PPE Rationale
Weighing and Aliquoting (Solid) - Nitrile Gloves (double-gloving recommended)- Laboratory Coat- Chemical Splash Goggles- Face Shield- N95 RespiratorThe fine, dusty nature of the solid compound necessitates a high level of respiratory protection to prevent inhalation and subsequent respiratory tract irritation. A face shield provides an additional layer of protection for the eyes and face from airborne particles.
Dissolving and Solution Handling - Nitrile Gloves- Laboratory Coat- Chemical Splash GogglesOnce in solution, the risk of inhalation is significantly reduced. However, the potential for skin and eye contact from splashes remains, necessitating robust protection for these areas.
Reaction Monitoring and Work-up - Nitrile Gloves- Laboratory Coat- Chemical Splash GogglesSimilar to handling solutions, the primary risks during these procedures are from splashes and direct contact.
A Step-by-Step Guide to Donning and Doffing PPE

Properly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Ensure it is fully buttoned.

  • Respirator (if required): Perform a seal check.

  • Goggles and Face Shield: Adjust for a secure fit.

  • Gloves: Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.

  • Face Shield and Goggles: Handle by the headband or earpieces.

  • Lab Coat: Remove by rolling it inside out, without shaking, to contain any contaminants.

  • Respirator (if used): Remove last.

  • Wash hands thoroughly with soap and water.

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of handling 6-Aminoisoquinoline-1,3(2H,4H)-dione in the laboratory is essential for maintaining a safe environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • Keep the container tightly closed.[2]

Handling and Experimental Procedures
  • Engineering Controls: Always handle the solid form of 6-Aminoisoquinoline-1,3(2H,4H)-dione within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Avoid Dust Formation: Take care when opening containers and transferring the solid to prevent it from becoming airborne.

  • Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[1][3] Do not eat, drink, or smoke in the laboratory.[3]

Spill Management

In the event of a spill:

  • Evacuate the immediate area and alert colleagues.

  • If safe to do so, cover the spill with an absorbent material to prevent further dispersal of dust.

  • Don appropriate PPE, including respiratory protection, before cleaning up the spill.

  • Collect the spilled material and cleanup debris into a sealed, labeled hazardous waste container.

Disposal Plan

All waste containing 6-Aminoisoquinoline-1,3(2H,4H)-dione, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Collect all waste in clearly labeled, sealed containers.

  • Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[2]

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance understanding of the necessary steps for safely handling 6-Aminoisoquinoline-1,3(2H,4H)-dione, the following workflow diagrams have been developed.

Figure 1: PPE Selection and Donning Workflow cluster_prep Preparation cluster_donning Donning Sequence Assess Task Assess Task (Solid or Solution Handling) Select PPE Select Appropriate PPE (Refer to Table) Assess Task->Select PPE Don Lab Coat Don Lab Coat Select PPE->Don Lab Coat Don Respirator Don Respirator Don Lab Coat->Don Respirator Don Goggles/Face Shield Don Goggles/Face Shield Don Respirator->Don Goggles/Face Shield Don Gloves Don Gloves Don Goggles/Face Shield->Don Gloves Proceed to Experiment Proceed to Experiment Don Gloves->Proceed to Experiment

Caption: PPE Selection and Donning Workflow

Figure 2: Post-Experiment and Disposal Workflow cluster_cleanup Cleanup and Decontamination cluster_doffing Doffing Sequence Segregate Waste Segregate Contaminated Waste (Solid, Liquid, PPE) Clean Work Area Decontaminate Work Surfaces Segregate Waste->Clean Work Area Dispose via Approved Vendor Dispose via Approved Vendor Segregate Waste->Dispose via Approved Vendor Remove Gloves Remove Gloves Clean Work Area->Remove Gloves Remove Goggles/Face Shield Remove Goggles/Face Shield Remove Gloves->Remove Goggles/Face Shield Remove Lab Coat Remove Lab Coat Remove Goggles/Face Shield->Remove Lab Coat Remove Respirator Remove Respirator Remove Lab Coat->Remove Respirator Wash Hands Thoroughly Wash Hands Thoroughly Remove Respirator->Wash Hands Thoroughly Experiment Complete Experiment Complete Experiment Complete->Segregate Waste

Caption: Post-Experiment and Disposal Workflow

By adhering to these guidelines, you can confidently work with 6-Aminoisoquinoline-1,3(2H,4H)-dione, ensuring both your personal safety and the advancement of your research.

References

  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 6-Aminoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 6-Aminoisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 2-Aminoisoindoline-1,3-dione. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 5-Aminoisoquinoline, 99%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. PubMed Central. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 6-Aminoisoquinoline. Retrieved from [Link]

  • PubMed. (2008, June 26). 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Aminoisoquinoline-1,3(2H,4H)-dione
Reactant of Route 2
6-Aminoisoquinoline-1,3(2H,4H)-dione
© Copyright 2026 BenchChem. All Rights Reserved.